molecular formula C8H15NaO2 B1324543 Octanoate-13C sodium CAS No. 201612-61-5

Octanoate-13C sodium

货号: B1324543
CAS 编号: 201612-61-5
分子量: 167.19 g/mol
InChI 键: BYKRNSHANADUFY-IYWRZBIASA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Carbon C 13 Sodium Octanoate is the sodium salt form of the medium-chain fatty acid octanoate, and labeled with the isotope carbon C13, used in the octanoate breath test (OBT) to assess hepatic mitochondrial function. Upon ingestion of carbon C13 octanoate, this agent is metabolized in the liver via mitochondrial beta-oxidation. Upon determination of the ratio between 13C/12C of CO2 in exhaled breath, liver function can be assessed.

属性

IUPAC Name

sodium;(113C)octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2.Na/c1-2-3-4-5-6-7-8(9)10;/h2-7H2,1H3,(H,9,10);/q;+1/p-1/i8+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYKRNSHANADUFY-IYWRZBIASA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC[13C](=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201612-61-5
Record name Sodium octanoate C-13, 1-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201612615
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SODIUM OCTANOATE C-13
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K216HQ0FFU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Journey of a Labeled Carbon: A Technical Guide to Metabolic Pathway Tracing with 13C-Labeled Sodium Octanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular metabolism, understanding the flow of nutrients and their transformation is paramount. Stable isotope tracing, a powerful technique that follows the journey of labeled molecules, offers a window into the dynamic processes that underpin life. This technical guide delves into the application of 13C-labeled sodium octanoate, a medium-chain fatty acid, as a probe to elucidate metabolic pathways, particularly fatty acid oxidation and the Krebs cycle. By providing a detailed overview of experimental protocols, quantitative data analysis, and visual representations of metabolic and experimental workflows, this guide serves as a comprehensive resource for researchers embarking on metabolic flux analysis.

Principles of 13C-Labeled Sodium Octanoate Tracing

13C-labeled sodium octanoate is a non-radioactive, stable isotope tracer that allows for the safe and effective tracking of carbon atoms as they are metabolized within a biological system.[1][2] Octanoate, an eight-carbon fatty acid, is readily taken up by cells and transported into the mitochondria for β-oxidation.[3] This process sequentially cleaves two-carbon units from the fatty acid chain, producing acetyl-CoA. When 13C-labeled octanoate is used, the resulting acetyl-CoA molecules carry the 13C label. This labeled acetyl-CoA then enters the Tricarboxylic Acid (TCA) cycle, a central hub of cellular metabolism, leading to the incorporation of the 13C label into various TCA cycle intermediates.[4] By analyzing the distribution and abundance of these 13C-labeled metabolites using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), researchers can quantify the contribution of octanoate to energy production and biosynthetic pathways.[2][5]

Quantitative Insights into Octanoate Metabolism

The use of 13C-labeled sodium octanoate has provided valuable quantitative data on the contribution of medium-chain fatty acids to the energy budget of various tissues. The following table summarizes key quantitative findings from studies utilizing this tracer, offering a comparative look at octanoate metabolism across different biological contexts.

Biological SystemParameter MeasuredKey FindingsAnalytical Method
Rat Heart (in vivo) Fractional contribution of 13C-octanoate to acetyl-CoA poolOctanoate is a major fuel source, contributing significantly to the acetyl-CoA pool.13C NMR Spectroscopy
Rat Liver (in vivo) Relative flux of octanoate through β-oxidation vs. other pathwaysDemonstrates the primary role of β-oxidation in octanoate metabolism in the liver.13C NMR Spectroscopy
Cultured Hepatocytes 13C enrichment in TCA cycle intermediatesProvides a quantitative measure of octanoate's entry into the TCA cycle.Mass Spectrometry
Perfused Mouse Heart Contribution of octanoate to citrate synthesisHighlights the role of octanoate in fueling the initial steps of the TCA cycle.Mass Spectrometry
Human Breath Test Rate of 13CO2 exhalationA non-invasive method to assess whole-body octanoate oxidation.Isotope Ratio Mass Spectrometry

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible data in metabolic tracing studies. Below are detailed methodologies for key experiments involving 13C-labeled sodium octanoate.

In Vivo Infusion of 13C-Labeled Sodium Octanoate for NMR Analysis

This protocol describes the continuous infusion of 13C-labeled sodium octanoate into a live animal model for the in vivo assessment of metabolic fluxes by NMR spectroscopy.[6]

Materials:

  • 13C-labeled sodium octanoate (e.g., [1,2-13C2]sodium octanoate)

  • Sterile saline solution

  • Anesthetized animal model (e.g., rat)

  • Infusion pump and catheters

  • In vivo NMR spectrometer

Procedure:

  • Animal Preparation: Anesthetize the animal according to approved institutional protocols. Surgically implant catheters into a suitable vein (e.g., jugular vein) for infusion and a suitable artery for blood sampling.

  • Tracer Preparation: Dissolve the 13C-labeled sodium octanoate in sterile saline to the desired concentration.

  • Infusion: Begin a continuous intravenous infusion of the tracer solution using a calibrated infusion pump. The infusion rate should be optimized to achieve a steady-state labeling of metabolites without causing physiological disturbances.

  • NMR Data Acquisition: Position the animal within the NMR spectrometer. Acquire 13C NMR spectra from the tissue of interest (e.g., heart, liver) at regular intervals throughout the infusion period to monitor the incorporation of the 13C label into metabolites over time.[7]

  • Blood Sampling: Collect arterial blood samples at specified time points to measure the concentration of the tracer and labeled metabolites in the circulation.

  • Tissue Collection: At the end of the experiment, rapidly excise the tissue of interest and freeze it in liquid nitrogen to quench all metabolic activity.[8]

13C-Metabolic Flux Analysis (MFA) in Cultured Cells using Mass Spectrometry

This protocol outlines the steps for conducting a 13C-MFA experiment in cultured cells to quantify metabolic fluxes following the administration of 13C-labeled sodium octanoate.[2][9][10]

Materials:

  • Cultured cells of interest

  • Culture medium

  • 13C-labeled sodium octanoate

  • Quenching solution (e.g., ice-cold methanol)[11]

  • Extraction solvent (e.g., methanol/water or methanol/chloroform/water)[3][12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) system

Procedure:

  • Cell Culture: Culture the cells to the desired confluency under standard conditions.

  • Tracer Incubation: Replace the standard culture medium with a medium containing a known concentration of 13C-labeled sodium octanoate. The incubation time should be sufficient to achieve isotopic steady-state labeling of the metabolites of interest.[9]

  • Metabolism Quenching: Rapidly aspirate the labeling medium and wash the cells with an ice-cold buffer (e.g., PBS). Immediately add ice-cold quenching solution (e.g., methanol) to the cells to halt all enzymatic reactions.[11][13]

  • Metabolite Extraction: Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube. Perform metabolite extraction using a suitable solvent system (e.g., a biphasic extraction with methanol, chloroform, and water to separate polar and nonpolar metabolites).[3][12][14]

  • Sample Preparation for MS: Dry the metabolite extracts under a stream of nitrogen or by lyophilization. Reconstitute the samples in a solvent compatible with the mass spectrometer.

  • Mass Spectrometry Analysis: Analyze the samples using LC-MS or GC-MS to identify and quantify the mass isotopologues of the metabolites of interest. High-resolution mass spectrometry is often required to resolve different isotopologues.[13]

  • Data Analysis: Use specialized software to correct for the natural abundance of 13C and to calculate the mass isotopomer distributions. This data is then used in computational models to estimate intracellular metabolic fluxes.[2]

13C-Octanoate Breath Test for Whole-Body Fatty Acid Oxidation

The 13C-octanoate breath test is a non-invasive method to assess the rate of whole-body fatty acid oxidation.

Materials:

  • 13C-labeled sodium octanoate or octanoic acid

  • Test meal (e.g., scrambled egg)

  • Breath collection bags or tubes

  • Isotope Ratio Mass Spectrometer (IRMS) or Non-Dispersive Infrared Spectrometer (NDIRS)

Procedure:

  • Patient Preparation: The subject should fast overnight prior to the test.

  • Baseline Breath Sample: Collect a baseline breath sample before the administration of the tracer.

  • Tracer Administration: The subject consumes a standardized test meal containing a known amount of 13C-labeled octanoic acid.

  • Breath Sample Collection: Collect breath samples at regular intervals (e.g., every 15-30 minutes) for a period of 4-6 hours.

  • Sample Analysis: Analyze the collected breath samples for the ratio of 13CO2 to 12CO2 using IRMS or NDIRS.

  • Data Analysis: The rate of 13CO2 exhalation is calculated and used to determine the rate of octanoate oxidation.

Visualizing Metabolic Pathways and Experimental Workflows

Visual representations are invaluable tools for understanding complex biological processes and experimental designs. The following diagrams, created using the DOT language, illustrate the metabolic fate of 13C-labeled sodium octanoate and a typical experimental workflow for its use in metabolic tracing.

Metabolic_Pathway cluster_Extracellular Extracellular Space cluster_Cytosol Cytosol cluster_Mitochondrion Mitochondrion 13C-Sodium_Octanoate 13C-Sodium Octanoate 13C-Octanoyl-CoA 13C-Octanoyl-CoA 13C-Sodium_Octanoate->13C-Octanoyl-CoA Activation Beta_Oxidation β-Oxidation 13C-Octanoyl-CoA->Beta_Oxidation 13C-Acetyl-CoA 13C-Acetyl-CoA Beta_Oxidation->13C-Acetyl-CoA 13C-Citrate 13C-Citrate 13C-Acetyl-CoA->13C-Citrate TCA_Cycle TCA Cycle 13C-Isocitrate 13C-Isocitrate 13C-Citrate->13C-Isocitrate aconitase 13C-Alpha-Ketoglutarate 13C-α-Ketoglutarate 13C-Isocitrate->13C-Alpha-Ketoglutarate isocitrate dehydrogenase 13C-Succinyl-CoA 13C-Succinyl-CoA 13C-Alpha-Ketoglutarate->13C-Succinyl-CoA α-ketoglutarate dehydrogenase 13C-Succinate 13C-Succinate 13C-Succinyl-CoA->13C-Succinate succinyl-CoA synthetase 13C-Fumarate 13C-Fumarate 13C-Succinate->13C-Fumarate succinate dehydrogenase 13C-Malate 13C-Malate 13C-Fumarate->13C-Malate fumarase 13C-Oxaloacetate 13C-Oxaloacetate 13C-Malate->13C-Oxaloacetate malate dehydrogenase 13C-Oxaloacetate->TCA_Cycle 13C-Oxaloacetate->13C-Citrate

Caption: Metabolic fate of 13C-labeled sodium octanoate.

Experimental_Workflow cluster_Experimental_Design Experimental Design cluster_Experiment_Execution Experiment Execution cluster_Sample_Analysis Sample Analysis cluster_Data_Analysis Data Analysis Select_Model Select Model System (e.g., cell culture, animal) Choose_Tracer Choose 13C-Octanoate Tracer (e.g., position of label) Select_Model->Choose_Tracer Define_Conditions Define Experimental Conditions (e.g., diet, drug treatment) Choose_Tracer->Define_Conditions Administer_Tracer Administer 13C-Sodium Octanoate Define_Conditions->Administer_Tracer Collect_Samples Collect Samples (e.g., tissue, cells, breath) Administer_Tracer->Collect_Samples Quench_Metabolism Quench Metabolism Collect_Samples->Quench_Metabolism Extract_Metabolites Extract Metabolites Quench_Metabolism->Extract_Metabolites Analytical_Platform Analyze by MS or NMR Extract_Metabolites->Analytical_Platform Determine_Enrichment Determine 13C Enrichment Analytical_Platform->Determine_Enrichment Flux_Calculation Metabolic Flux Calculation Determine_Enrichment->Flux_Calculation Biological_Interpretation Biological Interpretation Flux_Calculation->Biological_Interpretation

Caption: General workflow for 13C-metabolic flux analysis.

Conclusion

13C-labeled sodium octanoate is a versatile and powerful tool for dissecting the complexities of fatty acid metabolism. Its application in conjunction with advanced analytical techniques like NMR and mass spectrometry provides quantitative insights into metabolic fluxes that are essential for basic research and drug development. The detailed protocols and workflows presented in this guide offer a solid foundation for researchers to design and execute robust metabolic tracing studies, ultimately contributing to a deeper understanding of cellular physiology and disease.

References

Synthesis and Purification of Sodium [1-¹³C]octanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis and purification of Sodium [1-¹³C]octanoate, a stable isotope-labeled fatty acid crucial for metabolic research and drug development. The methodologies presented are compiled from established chemical principles and published outlines, offering a detailed framework for laboratory-scale production.

Introduction

Sodium [1-¹³C]octanoate is the sodium salt of octanoic acid in which the carbon atom of the carboxyl group is the heavy isotope, carbon-13. This isotopic labeling allows for the non-radioactive tracing of octanoate in biological systems, making it an invaluable tool in metabolic studies, particularly for investigating fatty acid oxidation and mitochondrial function.[1] Its application in the ¹³C-octanoate breath test is a well-established method for assessing gastric emptying.[2][3][4] In drug development, it aids in evaluating the effects of new chemical entities on lipid metabolism.[5][6][7]

Synthesis of Sodium [1-¹³C]octanoate

The synthesis of Sodium [1-¹³C]octanoate is a two-step process. First, [1-¹³C]octanoic acid is synthesized via a Grignard reaction. Subsequently, the labeled octanoic acid is converted to its sodium salt.

Synthesis of [1-¹³C]octanoic acid

The key to this synthesis is the reaction of a Grignard reagent, n-heptylmagnesium bromide, with ¹³C-labeled carbon dioxide (¹³CO₂).[8][9]

Experimental Protocol:

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • n-Heptyl bromide

  • Iodine crystal (optional, for initiation)

  • ¹³C-labeled Barium Carbonate (Ba¹³CO₃) or ¹³CO₂ gas

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Hydrochloric acid (HCl), 6 M

  • Sodium hydroxide (NaOH), 3 M

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Grignard Reagent (n-heptylmagnesium bromide):

    • All glassware must be rigorously dried in an oven and cooled under a dry, inert atmosphere (e.g., nitrogen or argon).

    • In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

    • Add a small crystal of iodine to the flask to help initiate the reaction.

    • Add anhydrous diethyl ether to the flask to cover the magnesium.

    • Dissolve n-heptyl bromide in anhydrous diethyl ether in the dropping funnel.

    • Add a small amount of the n-heptyl bromide solution to the magnesium. The reaction should start spontaneously, indicated by bubbling and a gentle reflux of the ether. If the reaction does not start, gentle warming may be applied.

    • Once the reaction has initiated, add the remaining n-heptyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction. The resulting solution is the Grignard reagent, n-heptylmagnesium bromide.

  • Generation of ¹³CO₂ (if starting from Ba¹³CO₃):

    • In a separate, sealed apparatus, carefully add concentrated sulfuric acid dropwise to ¹³C-labeled barium carbonate. The liberated ¹³CO₂ gas is then passed through a drying tube containing a suitable desiccant (e.g., calcium chloride) before being introduced into the Grignard reaction mixture.

  • Carboxylation with ¹³CO₂:

    • Cool the Grignard reagent solution in an ice-salt bath.

    • Introduce the dry ¹³CO₂ gas into the cooled, stirred Grignard solution via a gas inlet tube or by pouring the Grignard reagent over crushed dry ice made from ¹³CO₂.[10][11][12]

    • Continue the addition of ¹³CO₂ until the reaction is complete, which can be indicated by the cessation of gas uptake.

  • Hydrolysis and Extraction of [1-¹³C]octanoic acid:

    • After the carboxylation, cautiously add 6 M hydrochloric acid to the reaction mixture to hydrolyze the magnesium salt of the carboxylic acid and to dissolve any unreacted magnesium.

    • Transfer the mixture to a separatory funnel. The [1-¹³C]octanoic acid will be in the ether layer.

    • Separate the ether layer and wash it sequentially with water and then brine.

    • To purify the carboxylic acid, extract the ether solution with 3 M sodium hydroxide. The [1-¹³C]octanoic acid will be converted to its sodium salt and move into the aqueous layer.[13][14]

    • Separate the aqueous layer and acidify it with 6 M hydrochloric acid to precipitate the [1-¹³C]octanoic acid.

    • Extract the precipitated acid back into diethyl ether.

    • Wash the ether layer with water and brine.

    • Dry the ether solution over anhydrous sodium sulfate.

    • Filter off the drying agent and evaporate the ether to yield the purified [1- ¹³C]octanoic acid. A yield of over 90% has been reported for this type of reaction.[8][9]

Conversion of [1-¹³C]octanoic acid to Sodium [1-¹³C]octanoate

The final step is the neutralization of the labeled octanoic acid with a stoichiometric amount of a sodium base.[15][16]

Experimental Protocol:

Materials:

  • [1-¹³C]octanoic acid

  • Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Water

Procedure:

  • Dissolve the purified [1-¹³C]octanoic acid in ethanol.

  • In a separate container, dissolve a stoichiometric equivalent of sodium hydroxide in water.

  • Slowly add the sodium hydroxide solution to the stirred ethanolic solution of the octanoic acid.

  • Monitor the pH of the solution, aiming for a neutral pH (around 7).

  • Evaporate the solvent (ethanol and water) under reduced pressure to obtain the solid Sodium [1-¹³C]octanoate.

Purification of Sodium [1-¹³C]octanoate

The primary method for purifying the final product is recrystallization.

Experimental Protocol:

Materials:

  • Crude Sodium [1-¹³C]octanoate

  • Ethanol

  • Water

Procedure:

  • Dissolve the crude Sodium [1-¹³C]octanoate in a minimal amount of a hot ethanol-water mixture.[17]

  • Allow the solution to cool slowly to room temperature. Crystals of the purified product should form.[18]

  • For maximum recovery, the flask can be placed in an ice bath to further induce crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the purified crystals under vacuum to remove any residual solvent.

Data Presentation

The following tables summarize the key quantitative data for the synthesis and the properties of the final product.

Table 1: Synthesis Parameters and Yield

ParameterValueReference
Starting Material (¹³C Source)Ba¹³CO₃ or ¹³CO₂[8][9]
Isotopic Purity of ¹³C Source≥ 99%Commercial Suppliers
Theoretical Yield of [1-¹³C]octanoic acidDependent on starting material quantitiesCalculated
Reported Yield of [1-¹³C]octanoic acid> 90%[8][9]
Theoretical Yield of Sodium [1-¹³C]octanoate~100% from [1-¹³C]octanoic acidCalculated

Table 2: Product Specifications

PropertyValueReference
Chemical FormulaCH₃(CH₂)₆¹³COONa[19]
Molecular Weight167.19 g/mol [19]
Isotopic Purity≥ 99 atom % ¹³C[19]
Chemical Purity≥ 98%[19]
AppearanceWhite to off-white crystalline powder[20]
SolubilitySoluble in water[20]

Visualization of Workflows and Pathways

Synthesis and Purification Workflow

Synthesis_Purification_Workflow cluster_synthesis Synthesis of [1-13C]octanoic acid cluster_purification1 Purification of [1-13C]octanoic acid cluster_conversion Conversion to Sodium Salt cluster_purification2 Purification of Sodium [1-13C]octanoate n_heptyl_bromide n-Heptyl Bromide grignard n-Heptylmagnesium Bromide n_heptyl_bromide->grignard mg Mg mg->grignard carboxylation Carboxylation grignard->carboxylation co2 13CO2 co2->carboxylation hydrolysis Acidic Hydrolysis carboxylation->hydrolysis octanoic_acid [1-13C]octanoic acid hydrolysis->octanoic_acid extraction Liquid-Liquid Extraction (pH based) octanoic_acid->extraction octanoic_acid->extraction drying Drying extraction->drying pure_octanoic_acid Pure [1-13C]octanoic acid drying->pure_octanoic_acid neutralization Neutralization pure_octanoic_acid->neutralization pure_octanoic_acid->neutralization naoh NaOH naoh->neutralization crude_na_octanoate Crude Sodium [1-13C]octanoate neutralization->crude_na_octanoate recrystallization Recrystallization crude_na_octanoate->recrystallization crude_na_octanoate->recrystallization final_product Pure Sodium [1-13C]octanoate recrystallization->final_product

Caption: Workflow for the synthesis and purification of Sodium [1-¹³C]octanoate.

Metabolic Pathway: Beta-Oxidation of Octanoate

Beta_Oxidation_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix octanoate Octanoate (C8) octanoyl_coa Octanoyl-CoA octanoate->octanoyl_coa Acyl-CoA Synthetase ATP -> AMP + PPi dehydrogenation1 Acyl-CoA Dehydrogenase octanoyl_coa->dehydrogenation1 trans_enoyl_coa trans-Δ²-Enoyl-CoA dehydrogenation1->trans_enoyl_coa FAD -> FADH₂ hydration Enoyl-CoA Hydratase trans_enoyl_coa->hydration hydroxyacyl_coa L-β-Hydroxyacyl-CoA hydration->hydroxyacyl_coa H₂O dehydrogenation2 β-Hydroxyacyl-CoA Dehydrogenase hydroxyacyl_coa->dehydrogenation2 ketoacyl_coa β-Ketoacyl-CoA dehydrogenation2->ketoacyl_coa NAD⁺ -> NADH thiolysis Thiolase ketoacyl_coa->thiolysis acetyl_coa Acetyl-CoA (to Krebs Cycle) thiolysis->acetyl_coa CoA hexanoyl_coa Hexanoyl-CoA (C6) (to next cycle) thiolysis->hexanoyl_coa

Caption: Mitochondrial beta-oxidation pathway of octanoate.[21][22]

Logical Relationship in ¹³C-Octanoate Breath Test

Breath_Test_Logic ingestion Ingestion of Sodium [1-13C]octanoate gastric_emptying Gastric Emptying (Rate-Limiting Step) ingestion->gastric_emptying absorption Intestinal Absorption gastric_emptying->absorption liver_metabolism Hepatic Metabolism (β-Oxidation) absorption->liver_metabolism exhalation Exhalation of 13CO2 liver_metabolism->exhalation

Caption: Logical flow of the ¹³C-Octanoate Breath Test.[2][3]

References

A Comprehensive Technical Guide to 13C Sodium Octanoate: Chemical Properties and Experimental Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13C Sodium octanoate is a stable, non-radioactive, isotopically labeled medium-chain fatty acid salt. Its unique properties make it an invaluable tool in metabolic research, diagnostics, and drug development. The incorporation of a carbon-13 (¹³C) isotope at a specific position, most commonly the carboxyl carbon (C1), allows for the precise tracing of octanoate's metabolic fate in biological systems. This technical guide provides an in-depth overview of the chemical properties of 13C Sodium octanoate, alongside detailed experimental protocols for its application in key research areas.

Chemical and Physical Properties

13C Sodium octanoate is a white to off-white solid powder.[1] It is the sodium salt of octanoic acid, where one of the carbon atoms is the ¹³C isotope. The most common commercially available form is Sodium (1-¹³C)octanoate, with an isotopic purity of 99 atom % ¹³C.[2] This high level of enrichment is crucial for achieving a high signal-to-noise ratio in analytical measurements. The compound is stable under standard room temperature conditions but should be stored away from light and moisture and is incompatible with strong oxidizing agents.[1][3]

Table 1: General and Physical Properties of 13C Sodium Octanoate
PropertyValueReferences
Synonyms Sodium (1-¹³C)octanoate, ¹³C Labeled sodium octanoate, Caprylic acid-1-¹³C sodium salt, Octanoic acid-1-¹³C sodium salt, Sodium caprylate-1-¹³C[2][4]
Appearance Solid, white to off-white powder[1]
Molecular Formula C₇¹³CH₁₅NaO₂[5]
Linear Formula CH₃(CH₂)₆¹³CO₂Na[2]
Molecular Weight 167.19 g/mol [2][3][6]
Isotopic Purity 99 atom % ¹³C[2][7]
Melting Point >300 °C[2][8]
Solubility Soluble in water[5][9]
Storage Room temperature, away from light and moisture[3]
Table 2: Chemical Identifiers for Sodium (1-¹³C)octanoate
IdentifierValueReferences
CAS Number (Labeled) 201612-61-5[2][3][10]
PubChem CID 23696284[6][8]
InChI Key BYKRNSHANADUFY-IYWRZBIASA-M[2][6]
SMILES CCCCCCC--INVALID-LINK--[O-].[Na+][2][6]

Key Experimental Applications and Protocols

The primary utility of 13C Sodium octanoate lies in its application as a metabolic tracer. Its metabolism, primarily through mitochondrial β-oxidation in the liver, allows researchers to non-invasively probe critical physiological processes.[5][6]

The ¹³C-Octanoate Breath Test (OBT)

The ¹³C-Octanoate Breath Test is a non-invasive diagnostic tool used to assess the rate of gastric emptying of solids and to evaluate hepatic mitochondrial function.[5][10][11]

Principle: Following oral administration with a meal, 13C Sodium octanoate passes from the stomach to the small intestine, where it is rapidly absorbed.[10][11] It is then transported to the liver and metabolized via mitochondrial β-oxidation, producing ¹³CO₂.[6][11] This labeled carbon dioxide enters the bicarbonate pool and is subsequently exhaled.[10] The rate of ¹³CO₂ appearance in the breath reflects the rate of gastric emptying and the efficiency of hepatic mitochondrial β-oxidation.[5][10]

Experimental Protocol: Gastric Emptying Assessment

  • Patient Preparation: The patient should fast overnight (at least 10 hours) prior to the test.[6][10]

  • Test Meal Preparation: A standardized solid meal is prepared. A common method involves mixing 100 mg of 13C Sodium octanoate with a raw egg yolk, which is then cooked (e.g., scrambled or baked).[6][11] The meal is typically served with two slices of white bread and 15 g of margarine, followed by 150 mL of water.[10]

  • Baseline Sample Collection: Before consuming the test meal, a baseline breath sample is collected into a sample bag.[6][10]

  • Test Meal Consumption: The patient consumes the entire test meal.

  • Post-Meal Breath Sample Collection: Breath samples are collected at regular intervals for up to four hours. A typical collection schedule is every 15 minutes for the first two hours, and every 30 minutes for the subsequent two hours.[10]

  • Sample Analysis: The ¹³CO₂/¹²CO₂ ratio in the collected breath samples is measured using Isotope Ratio Mass Spectrometry (IRMS) or Non-dispersive Infrared Spectrometry (NDIRS).[6][10]

  • Data Analysis: The rate of gastric emptying is calculated from the kinetics of ¹³CO₂ excretion over time.

Experimental Protocol: Assessment of Hepatic Mitochondrial Function

  • Patient Preparation: The patient should be in a fasting state.[12]

  • Substrate Administration: 100 mg of 13C Sodium octanoate is dissolved in 200 mL of water and administered orally.[12][13]

  • Breath Sample Collection: Breath samples are collected at baseline and at specific time points post-administration (e.g., 0, 15, 30, 45, 60, and 120 minutes).[12]

  • Sample Analysis: The ¹³CO₂/¹²CO₂ ratio is determined as described above.

  • Data Analysis: The cumulative percentage dose of ¹³C recovered over time is calculated to assess the capacity of hepatic mitochondrial β-oxidation.[12]

Experimental_Workflow_13C_Octanoate_Breath_Test cluster_prep Preparation cluster_admin Administration & Collection cluster_analysis Analysis Patient_Fasting Patient Fasting (Overnight) Baseline_Sample Baseline Breath Sample Collection Patient_Fasting->Baseline_Sample Test_Meal_Prep Test Meal Preparation (13C Sodium Octanoate in solid meal) Meal_Consumption Test Meal Consumption Test_Meal_Prep->Meal_Consumption Baseline_Sample->Meal_Consumption Post_Meal_Samples Post-Meal Breath Sample Collection (Timed Intervals) Meal_Consumption->Post_Meal_Samples Sample_Analysis Sample Analysis (IRMS or NDIRS) Post_Meal_Samples->Sample_Analysis Data_Analysis Data Analysis (Gastric Emptying Rate or Hepatic Function) Sample_Analysis->Data_Analysis

Workflow for the ¹³C-Octanoate Breath Test.
Metabolic Flux Analysis and Lipidomics

13C Sodium octanoate is a valuable tracer for metabolic flux analysis (MFA), particularly for studying fatty acid metabolism.[3] By tracing the incorporation of the ¹³C label into downstream metabolites and lipid species, researchers can quantify the activity of metabolic pathways.[3][14]

Principle: Cells are cultured in the presence of 13C Sodium octanoate. The labeled octanoate is taken up by the cells and metabolized. The distribution of the ¹³C label in various intracellular metabolites and lipids is then analyzed by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[3][12] This labeling pattern provides quantitative information about the fluxes through different metabolic pathways.

General Experimental Protocol:

  • Cell Culture: Cells of interest are cultured in a suitable medium.

  • Isotope Labeling: The culture medium is supplemented with a known concentration of 13C Sodium octanoate. The duration of labeling depends on the specific metabolic pathway and the turnover rate of the metabolites being investigated.

  • Metabolite Extraction: After the labeling period, the cells are harvested, and metabolites are extracted. This typically involves quenching the metabolism rapidly (e.g., with cold methanol) followed by cell lysis and extraction of polar and non-polar metabolites.

  • Sample Preparation for Analysis:

    • For GC-MS: Fatty acids are often derivatized (e.g., to fatty acid methyl esters - FAMEs) to improve their volatility and chromatographic properties.

    • For LC-MS: Lipid extracts can be directly analyzed or fractionated to separate different lipid classes.

    • For NMR: The sample is dissolved in a suitable deuterated solvent.[15][16]

  • Analytical Measurement: The isotopic enrichment and mass isotopomer distribution of the target metabolites and lipids are determined using MS or NMR.

  • Metabolic Flux Calculation: The experimental labeling data is fitted to a metabolic network model to calculate intracellular metabolic fluxes.

Mitochondrial_Beta_Oxidation_of_13C_Octanoate cluster_cytosol Cytosol cluster_mito Mitochondrial Matrix C13_Octanoate 13C-Octanoate C13_Octanoyl_CoA 13C-Octanoyl-CoA C13_Octanoate->C13_Octanoyl_CoA Activation Beta_Oxidation β-Oxidation Spiral C13_Octanoyl_CoA->Beta_Oxidation C13_Acetyl_CoA 13C-Acetyl-CoA Beta_Oxidation->C13_Acetyl_CoA Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA 3 cycles TCA_Cycle TCA Cycle C13_Acetyl_CoA->TCA_Cycle Acetyl_CoA->TCA_Cycle CO2 CO₂ TCA_Cycle->CO2 C13_CO2 13CO₂ TCA_Cycle->C13_CO2

Metabolism of 13C-Octanoate via Mitochondrial β-Oxidation.

Safety and Handling

13C Sodium octanoate is generally considered safe for its intended research and diagnostic applications. However, as with any chemical, appropriate safety precautions should be taken. It is classified as causing skin and serious eye irritation.[6] Standard laboratory practices, including the use of personal protective equipment such as gloves and safety glasses, should be followed.

Conclusion

13C Sodium octanoate is a powerful and versatile tool for researchers, scientists, and drug development professionals. Its well-defined chemical properties and the ability to trace its metabolic fate non-invasively provide unique insights into fundamental biological processes. The experimental protocols outlined in this guide for the ¹³C-Octanoate Breath Test and metabolic flux analysis serve as a foundation for its application in understanding gastric motility, hepatic function, and cellular metabolism. As analytical technologies continue to advance, the applications of 13C Sodium octanoate are expected to expand, further contributing to our understanding of health and disease.

References

The Role of ¹³C-Labeled Sodium Octanoate in Advancing Lipidomics Research

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Stable isotope-labeled compounds are indispensable tools in the field of lipidomics, enabling precise tracking and quantification of metabolic processes. Among these, Sodium octanoate C-13 (¹³C-Sodium octanoate) has emerged as a powerful probe for investigating medium-chain fatty acid (MCFA) metabolism. This technical guide provides an in-depth overview of the applications of ¹³C-Sodium octanoate in lipidomics research, complete with experimental considerations and data interpretation strategies.

Core Applications in Lipid Metabolism

¹³C-Sodium octanoate serves as a metabolic tracer, allowing researchers to follow the journey of octanoate as it is absorbed, transported, and metabolized within biological systems. Its primary applications lie in the quantitative analysis of fatty acid oxidation (FAO), metabolic flux analysis, and the study of lipid synthesis and storage.

Tracing Fatty Acid Oxidation and TCA Cycle Flux

One of the central applications of ¹³C-Sodium octanoate is to trace the β-oxidation of MCFAs.[1] Once administered, ¹³C-octanoate is rapidly absorbed and transported to tissues like the heart and liver.[1][2] In the mitochondria, it undergoes β-oxidation, a process that sequentially shortens the fatty acid chain, producing ¹³C-labeled acetyl-CoA.[1]

This labeled acetyl-CoA then enters the Tricarboxylic Acid (TCA) cycle, a central hub of cellular metabolism.[3][4] By using mass spectrometry to measure the ¹³C-enrichment in downstream TCA cycle intermediates, such as citrate, researchers can quantify the contribution of octanoate to cellular energy production.[5] This approach has been instrumental in revealing how different cell types, such as proliferative versus oxidative cells, utilize fatty acids.[3][4][5] Studies have shown that while both cell types exhibit robust β-oxidation, the subsequent fate of the carbon derived from fatty acids can differ significantly.[3][4][5]

Fatty_Acid_Oxidation_Pathway cluster_blood Bloodstream C13_Octanoate ¹³C-Sodium Octanoate BetaOx BetaOx C13_Octanoate->BetaOx Uptake & Activation C13_AcetylCoA C13_AcetylCoA BetaOx->C13_AcetylCoA TCA_Cycle TCA_Cycle C13_AcetylCoA->TCA_Cycle C13_Citrate C13_Citrate TCA_Cycle->C13_Citrate

Metabolic Flux Analysis (MFA)

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic pathways within a cell or organism.[6][7][8] By introducing a ¹³C-labeled substrate like sodium octanoate and measuring the isotopic enrichment patterns in various metabolites, researchers can construct a detailed map of metabolic activity.[8] This approach provides a quantitative understanding of how metabolic networks respond to genetic modifications, disease states, or drug treatments.[6]

The use of ¹³C-octanoate in MFA studies can help elucidate the metabolic bottlenecks or shifts in pathway utilization that occur in various conditions, for example, under the toxic effects of high concentrations of the fatty acid itself.

Experimental Design and Protocols

The successful application of ¹³C-Sodium octanoate in lipidomics research hinges on careful experimental design and execution. The following sections outline key considerations and a general protocol for in vitro and in vivo studies.

General Experimental Workflow

A typical stable isotope tracing experiment with ¹³C-Sodium octanoate involves several key steps, from administration of the tracer to the final data analysis.

Experimental_Workflow A 1. System Preparation (Cell Culture / Animal Model) B 2. ¹³C-Sodium Octanoate Administration A->B C 3. Sample Collection (e.g., Cells, Plasma, Tissues) B->C D 4. Quenching & Lipid Extraction C->D E 5. Sample Derivatization (e.g., FAMEs for GC-MS) D->E F 6. Mass Spectrometry Analysis (LC-MS or GC-MS) E->F G 7. Data Processing & Analysis (Isotopologue Distribution) F->G H 8. Metabolic Flux Calculation G->H

Protocol: Tracing ¹³C-Octanoate into Cellular Lipids (in vitro)

This protocol provides a general framework for tracing the incorporation of ¹³C-octanoate into the lipidome of cultured cells.

  • Cell Culture: Plate cells at a desired density and allow them to adhere and grow. The number of cells should be sufficient for lipid extraction and subsequent analysis (e.g., 2 x 10⁶ cells per well in a 6-well plate).

  • Tracer Introduction: Prepare a stock solution of ¹³C-Sodium octanoate complexed with fatty acid-free bovine serum albumin (BSA) to facilitate its solubility and uptake. Replace the normal culture medium with a medium containing the ¹³C-octanoate-BSA complex at a final concentration typically ranging from 50 to 100 µM.

  • Incubation: Incubate the cells with the tracer for a predetermined period. Time-course experiments are often valuable to track the dynamics of incorporation.

  • Metabolism Quenching: After incubation, rapidly aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove any remaining extracellular tracer.[9] Immediately add a cold quenching solution, such as a methanol/PBS mixture (1:1) at -20°C, to halt all enzymatic activity.[9]

  • Lipid Extraction: Scrape the cells in the quenching solution and transfer to a glass tube. Perform a lipid extraction using a standard method like the Bligh-Dyer or a methyl-tert-butyl ether (MTBE) based method.

  • Sample Preparation for MS: The extracted lipids can be analyzed directly by Liquid Chromatography-Mass Spectrometry (LC-MS). Alternatively, for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the fatty acids within the lipid extracts are often transesterified to form fatty acid methyl esters (FAMEs).[9]

  • Mass Spectrometry Analysis: Analyze the samples using LC-MS or GC-MS to determine the isotopic enrichment in various lipid species and their fragments.

Protocol: In Vivo Myocardial Fatty Acid Metabolism

This protocol is adapted from studies investigating heart muscle metabolism using hyperpolarized ¹³C-octanoate.[2]

  • Animal Preparation: Anesthetize the subject animal (e.g., Wistar rat) and insert catheters for tracer infusion and blood sampling.

  • Hyperpolarization (for MRS studies): Prepare a sample of [1-¹³C]octanoic acid for dynamic nuclear polarization (DNP). This process dramatically increases the NMR signal.[2]

  • Tracer Infusion: Dissolve the hyperpolarized sample in a buffered solution and infuse it into the animal via a femoral vein catheter.[2]

  • Data Acquisition: Immediately begin acquiring ¹³C magnetic resonance spectroscopy (MRS) data from the region of interest (e.g., the heart) using a surface coil.[2]

  • Metabolite Identification: Analyze the resulting spectra to identify the signals from ¹³C-octanoate and its metabolic products, such as ¹³C-acetylcarnitine. Co-infusion with other standards like ¹³C-urea can aid in peak identification.[2]

  • Data Analysis: Quantify the signal intensities over time to determine the rate of octanoate uptake and its conversion to downstream metabolites.[2]

Data Presentation and Interpretation

Table 1: Example of ¹³C-Enrichment in TCA Cycle Intermediates

MetaboliteCondition A: Control (%)Condition B: Treatment (%)
Citrate (M+2)15.2 ± 1.825.6 ± 2.3
Succinate (M+2)8.5 ± 0.914.1 ± 1.5
Malate (M+2)7.9 ± 1.113.5 ± 1.7
Aspartate (M+2)6.3 ± 0.711.2 ± 1.3

This table illustrates hypothetical data showing the percentage of the M+2 isotopologue for several TCA cycle intermediates after administration of ¹³C-octanoate. M+2 represents the molecule containing two ¹³C atoms, which is the expected initial labeling pattern from the oxidation of [1-¹³C] or uniformly labeled octanoate.

Analytical Techniques

Mass spectrometry is the cornerstone analytical technique for stable isotope tracing studies.[10][11][12] Both GC-MS and LC-MS are widely used, each with its own advantages.[11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Often requires derivatization of lipids to FAMEs but provides excellent chromatographic separation and robust fragmentation patterns for identifying and quantifying fatty acids.[9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Allows for the analysis of intact lipids without derivatization, providing information on the entire lipid molecule, including the headgroup and acyl chain composition.[11] This is particularly useful for understanding how ¹³C-octanoate is incorporated into complex lipids like triglycerides and phospholipids.

Conclusion

Sodium octanoate C-13 is a versatile and powerful tool in lipidomics research. It enables the precise tracing of medium-chain fatty acid metabolism, providing quantitative insights into fatty acid oxidation, TCA cycle activity, and metabolic flux. By leveraging stable isotope tracing with advanced analytical platforms like mass spectrometry, researchers can unravel the complex dynamics of lipid metabolism in health and disease, paving the way for new diagnostic and therapeutic strategies.

References

Probing Mitochondrial Function: A Technical Guide to Sodium Octanoate C-13 Metabolic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of Sodium Octanoate C-13 (¹³C-Octanoate) as a powerful metabolic probe for elucidating mitochondrial function. By tracing the metabolic fate of this stable isotope-labeled medium-chain fatty acid, researchers can gain critical insights into fatty acid oxidation (FAO), the tricarboxylic acid (TCA) cycle, and overall cellular bioenergetics. This guide provides a comprehensive overview of the core principles, experimental methodologies, and data interpretation, with a focus on its application in preclinical research and its potential in drug development for assessing mitochondrial toxicity.

Core Principles: Tracing the Path of ¹³C-Octanoate

Sodium octanoate, an eight-carbon fatty acid, readily crosses the mitochondrial membrane without the need for the carnitine shuttle, making it an excellent tool for directly assessing mitochondrial β-oxidation.[1] When a ¹³C-labeled version of octanoate is introduced into a biological system, the labeled carbon atoms can be tracked as they are incorporated into various downstream metabolites. This allows for the quantitative measurement of metabolic fluxes through key pathways.

The primary metabolic fate of octanoate is its breakdown into four molecules of acetyl-CoA through the process of β-oxidation within the mitochondrial matrix. This ¹³C-labeled acetyl-CoA then enters the TCA cycle, a central hub of cellular metabolism, leading to the labeling of TCA cycle intermediates such as citrate, α-ketoglutarate, and glutamate. The degree of ¹³C enrichment in these metabolites provides a direct measure of the rate of fatty acid oxidation and its contribution to the cell's energy production.

Quantitative Data Summary

The fractional contribution of ¹³C-octanoate to the acetyl-CoA pool (Fc2) is a key parameter derived from these studies, indicating the proportion of acetyl-CoA entering the TCA cycle that originates from octanoate. Below are summaries of quantitative data from various studies.

Fractional Contribution (Fc2) of ¹³C-Octanoate to Acetyl-CoA Pool in Rat Tissues
TissueConditionFractional Contribution (Fc2)Reference
Heart-0.563 ± 0.066[2][3]
Liver-0.367 ± 0.054[2][3]
Soleus MuscleRested0.565 ± 0.089[2][3]
Soleus MuscleContracted0.564 ± 0.096[2][3]
Red GastrocnemiusRested0.470 ± 0.092[2][3]
Red GastrocnemiusContracted0.438 ± 0.072[2][3]
White GastrocnemiusRested0.340 ± 0.081[2][3]
White GastrocnemiusContracted0.272 ± 0.065[2][3]
Brain-~20% of total oxidative energy production[4]
¹³C-Octanoate Breath Test in Humans with Non-Alcoholic Fatty Liver Disease (NAFLD)
ParameterValueCorrelationReference
Baseline Octanoate Oxidation23.4 ± 3.9% of doseNegatively correlated with fasting plasma glucose (r = -0.474) and endogenous glucose production (r = -0.441)[1]
Change in Octanoate Oxidation (after 10.2 ± 1.0 months)Significantly increasedNegatively related to reductions in endogenous glucose production (r = -0.401)[1]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of ¹³C-octanoate metabolic studies. Below are outlines for two common experimental approaches.

In Vivo Infusion of [2,4,6,8-¹³C₄]Octanoate in Rats

This protocol is adapted from studies investigating fatty acid metabolism in various rat tissues.[2][3][5]

1. Animal Preparation:

  • Male Sprague-Dawley rats are typically used.
  • Anesthesia is induced and maintained (e.g., with inhalation anesthetics).
  • Catheters are inserted into the jugular vein for infusion and the carotid artery for blood sampling.

2. Infusion Protocol:

  • A primed-constant infusion of [2,4,6,8-¹³C₄]octanoate is administered via the jugular vein. The priming dose helps to rapidly achieve isotopic steady state.
  • The infusion is typically carried out for a set duration (e.g., 60-105 minutes) to allow for sufficient labeling of downstream metabolites.[5][6]

3. Tissue and Blood Sampling:

  • At the end of the infusion period, tissues of interest (e.g., heart, liver, skeletal muscle, brain) are rapidly excised and freeze-clamped in liquid nitrogen to halt metabolic activity.
  • Arterial blood samples are collected at baseline and at the end of the experiment for analysis of plasma metabolites and ¹³C-octanoate enrichment.

4. Sample Analysis:

  • Tissue extracts are prepared, typically using perchloric acid precipitation.
  • ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is used to analyze the ¹³C-labeling patterns in metabolites, particularly glutamate and glutamine, from the tissue extracts.
  • Gas chromatography-mass spectrometry (GC-MS) can be used to determine the enrichment and concentration of octanoate in plasma.

Human ¹³C-Octanoate Breath Test

This non-invasive protocol is used to assess hepatic mitochondrial function.[1][7]

1. Subject Preparation:

  • Subjects are required to fast overnight (typically 10-12 hours) prior to the test.

2. Substrate Administration:

  • A standardized meal containing a precise amount of ¹³C-labeled octanoic acid (e.g., 100 mg of ¹³C-sodium-octanoate mixed with an egg) is consumed by the subject.[7]

3. Breath Sample Collection:

  • A baseline breath sample is collected before the meal.
  • Breath samples are collected at regular intervals (e.g., every 15-30 minutes) for a period of up to 4 hours.

4. Sample Analysis:

  • The ratio of ¹³CO₂ to ¹²CO₂ in the exhaled breath is measured using isotope ratio mass spectrometry (IRMS).
  • The rate of ¹³CO₂ excretion is calculated to determine the rate of octanoate oxidation.

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key metabolic pathways and experimental workflows described in this guide.

metabolic_pathway cluster_mitochondrion Mitochondrial Matrix cluster_analysis Analysis Octanoate Sodium Octanoate (¹³C-labeled) BetaOxidation β-Oxidation Octanoate->BetaOxidation AcetylCoA Acetyl-CoA (¹³C-labeled) BetaOxidation->AcetylCoA TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle Citrate Citrate (¹³C-labeled) alphaKG α-Ketoglutarate (¹³C-labeled) Glutamate Glutamate (¹³C-labeled) NMR NMR Spectroscopy Glutamate->NMR MS Mass Spectrometry Glutamate->MS

Caption: Metabolic fate of ¹³C-Sodium Octanoate in mitochondria.

experimental_workflow_rat start Rat Preparation (Anesthesia, Catheterization) infusion ¹³C-Octanoate Infusion (Primed-Constant) start->infusion sampling Blood & Tissue Sampling infusion->sampling extraction Metabolite Extraction sampling->extraction analysis NMR / Mass Spectrometry Analysis extraction->analysis data Data Analysis (e.g., Fc2 calculation) analysis->data

Caption: In vivo ¹³C-octanoate infusion workflow in rats.

breath_test_workflow fasting Overnight Fasting meal Ingestion of ¹³C-Octanoate Labeled Meal fasting->meal breath_collection Serial Breath Sample Collection meal->breath_collection analysis Isotope Ratio Mass Spectrometry (IRMS) breath_collection->analysis oxidation_rate Calculation of Octanoate Oxidation Rate analysis->oxidation_rate

Caption: Human ¹³C-octanoate breath test workflow.

Applications in Drug Development

The assessment of mitochondrial function is a critical aspect of drug safety evaluation. Drug-induced mitochondrial toxicity is a significant cause of adverse drug reactions and can lead to the withdrawal of drugs from the market.[8][9][10] ¹³C-Octanoate can be a valuable tool in preclinical studies to:

  • Screen for Mitochondrial Toxicity: By measuring the impact of a drug candidate on ¹³C-octanoate oxidation, researchers can identify compounds that impair fatty acid metabolism, a key mitochondrial function.

  • Elucidate Mechanisms of Toxicity: A reduction in ¹³C-octanoate metabolism can point towards specific mitochondrial targets of a drug, such as enzymes involved in β-oxidation or the TCA cycle.

  • Develop Safer Drugs: By incorporating mitochondrial toxicity screening early in the drug discovery process, it is possible to select and optimize compounds with a lower risk of causing mitochondrial dysfunction.

Conclusion

Sodium Octanoate C-13 is a versatile and powerful probe for the in-depth investigation of mitochondrial fatty acid metabolism. The quantitative data derived from ¹³C-octanoate studies, combined with detailed experimental protocols and clear visualization of metabolic pathways, provides researchers and drug development professionals with a robust toolkit to assess mitochondrial function in both health and disease. Its application in preclinical toxicology screening holds significant promise for the development of safer and more effective therapeutics.

References

Isotopic Labeling with Sodium Octanoate C-13 for In Vivo Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of Carbon-13 (C-13) labeled sodium octanoate for in vivo metabolic studies. This stable isotope tracer offers a powerful tool to non-invasively investigate fatty acid metabolism, energy substrate utilization, and gastric emptying rates in preclinical and clinical research. This document details the core principles, experimental methodologies, data interpretation, and key signaling pathways involved in octanoate metabolism.

Introduction to Isotopic Labeling with ¹³C-Sodium Octanoate

Stable isotope labeling with compounds like ¹³C-sodium octanoate allows researchers to trace the metabolic fate of molecules within a living organism without the use of radioactive materials. Octanoate, a medium-chain fatty acid (MCFA), is readily absorbed and metabolized, making it an excellent probe for studying cellular energy metabolism. When enriched with ¹³C at specific carbon positions, the journey of octanoate and its metabolic products can be monitored using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. This approach provides valuable insights into metabolic fluxes in various tissues, including the heart, liver, and skeletal muscle.

Furthermore, the oral administration of ¹³C-octanoic acid followed by the measurement of ¹³CO₂ in expired air—the ¹³C-octanoic acid breath test—has become a widely used non-invasive method to assess the rate of gastric emptying of solids.

Experimental Protocols

In Vivo Metabolic Tracing with ¹³C-Sodium Octanoate Infusion

This section details a typical experimental workflow for an in vivo metabolic tracing study in a rat model using continuous infusion of ¹³C-sodium octanoate, followed by tissue analysis using ¹³C-NMR spectroscopy.

Experimental Workflow: ¹³C-Sodium Octanoate Infusion in Rats

G cluster_prep Animal Preparation cluster_infusion Infusion Protocol cluster_sampling Sample Collection cluster_analysis Analysis prep1 Anesthetize Rat (e.g., isoflurane) prep2 Surgical Preparation (catheterize jugular vein) prep1->prep2 inf1 Initial Unlabeled Infusion (220 mM sodium octanoate at 2.67 ml/hr) prep2->inf1 inf2 Switch to Labeled Infusion ([2,4,6,8-¹³C₄]octanoate) inf1->inf2 samp1 Blood Sampling (optional, for plasma analysis) inf2->samp1 samp2 Tissue Harvest (e.g., heart, liver, muscle) samp1->samp2 samp3 Rapid Freezing (liquid nitrogen) samp2->samp3 ana1 Tissue Extraction samp3->ana1 ana2 ¹³C-NMR Spectroscopy ana1->ana2 ana3 Metabolic Flux Analysis ana2->ana3

Caption: Workflow for in vivo ¹³C-sodium octanoate metabolic tracing study.

Detailed Methodology:

  • Animal Preparation: Male Sprague-Dawley rats are typically used. Anesthesia is induced and maintained, often with isoflurane. The jugular vein is cannulated for infusion of the labeled substrate.

  • Infusion Protocol: An initial infusion of unlabeled 220 mM sodium octanoate is administered at a rate of approximately 2.67 ml/h.[1] After a stabilization period, the infusate is switched to a solution containing [2,4,6,8-¹³C₄]octanoate at the same concentration and infusion rate.[2] The duration of the labeled infusion is typically around 105 minutes to approach isotopic steady state in the tissues of interest.[1]

  • Sample Collection: At the end of the infusion period, blood samples can be collected. Tissues of interest, such as the heart, liver, and skeletal muscles (e.g., soleus, gastrocnemius), are rapidly excised and immediately freeze-clamped in liquid nitrogen to halt metabolic activity.[1]

  • ¹³C-NMR Spectroscopy Analysis: Frozen tissues are powdered and extracted. The resulting extracts are then analyzed by high-resolution ¹³C-NMR spectroscopy. This technique allows for the identification and quantification of ¹³C-labeled metabolites, providing insights into the fractional contribution of octanoate to various metabolic pools.

¹³C-Octanoic Acid Breath Test for Gastric Emptying

The ¹³C-octanoic acid breath test is a non-invasive procedure to measure the rate of solid-phase gastric emptying.

Experimental Workflow: ¹³C-Octanoic Acid Breath Test

G cluster_prep Subject Preparation cluster_test Test Procedure cluster_analysis Analysis prep1 Overnight Fast (at least 10 hours) test1 Baseline Breath Sample (t=0) prep1->test1 test2 Ingestion of Test Meal (containing ¹³C-octanoic acid) test1->test2 test3 Serial Breath Samples (e.g., every 15-30 min for 4-6 hours) test2->test3 ana1 Isotope Ratio Mass Spectrometry (IRMS) or Infrared Spectroscopy test3->ana1 ana2 Calculation of Gastric Emptying Parameters (t₁/₂ , t_lag) ana1->ana2

Caption: Workflow for the ¹³C-octanoic acid breath test.

Detailed Methodology:

  • Subject Preparation: Subjects are required to fast overnight for at least 10 hours prior to the test.

  • Test Meal: A standardized test meal is crucial for reproducible results. A common test meal consists of one scrambled egg yolk labeled with 100 mg of ¹³C-octanoic acid, served with bread, butter, and water. Variations in the test meal exist, including ready-to-eat muffins, to improve standardization and patient convenience.[3]

  • Breath Sample Collection: A baseline breath sample is collected before the subject consumes the test meal. Subsequent breath samples are collected at regular intervals (e.g., every 15 to 30 minutes) for a duration of 4 to 6 hours.[2][4]

  • Analysis: The ratio of ¹³CO₂ to ¹²CO₂ in the expired air is measured using isotope ratio mass spectrometry (IRMS) or non-dispersive infrared spectroscopy (NDIRS). The resulting data is used to calculate key gastric emptying parameters, including the half-emptying time (t₁/₂) and the lag phase (t_lag).

Data Presentation: Quantitative Analysis

The following tables summarize quantitative data from in vivo studies using ¹³C-sodium octanoate.

Table 1: Fractional Contribution (Fc2) of ¹³C-Octanoate to the Acetyl-CoA Pool in Rat Tissues

TissueConditionFractional Contribution (Fc2) ± SD
Heart-0.563 ± 0.066
Liver-0.367 ± 0.054
Soleus MuscleRested0.565 ± 0.089
Soleus MuscleContracted0.564 ± 0.096
Red GastrocnemiusRested0.470 ± 0.092
Red GastrocnemiusContracted0.438 ± 0.072
White GastrocnemiusRested0.340 ± 0.081
White GastrocnemiusContracted0.272 ± 0.065

Data sourced from Walton et al. (2003).[2]

Table 2: Comparison of ¹³C-Octanoic Acid Breath Test Protocols

ParameterProtocol 1 (Ghoos et al., 1993)Protocol 2 (Choi et al., 1999)Protocol 3 (Perri et al., 2010)
Test Meal Scrambled egg yolk, bread, butterScrambled egg yolk, bread, butterStandardized muffin
¹³C-Octanoate Dose 100 mg68 mg100 mg
Sampling Duration 4 hours6 hours4 hours
Sampling Frequency Every 15 minutes11 specific time pointsEvery 15 minutes
Normal t₁/₂ (min) 72 ± 22Variable, compared to scintigraphy88 ± 29

Signaling Pathways and Metabolic Fate

Metabolic Fate of Octanoate in Liver and Muscle

The metabolism of octanoate differs significantly between the liver and muscle tissues. In the liver, free octanoate can be directly activated to octanoyl-CoA within the mitochondria by medium-chain acyl-CoA synthetases (ACSMs).[5] However, in cardiac and skeletal muscle, the oxidation of octanoate is dependent on its conversion to octanoylcarnitine, which is then transported into the mitochondria.[5]

Metabolic Fate of Octanoate

G cluster_liver Liver cluster_muscle Muscle Octanoate_L Free Octanoate ACSM ACSM Octanoate_L->ACSM OctanoylCoA_L Octanoyl-CoA ACSM->OctanoylCoA_L BetaOx_L β-oxidation OctanoylCoA_L->BetaOx_L AcetylCoA_L Acetyl-CoA BetaOx_L->AcetylCoA_L TCA_L TCA Cycle AcetylCoA_L->TCA_L Octanoate_M Free Octanoate CPT1 CPT1 Octanoate_M->CPT1 Octanoylcarnitine Octanoylcarnitine CPT1->Octanoylcarnitine CPT2 CPT2 Octanoylcarnitine->CPT2 OctanoylCoA_M Octanoyl-CoA CPT2->OctanoylCoA_M BetaOx_M β-oxidation OctanoylCoA_M->BetaOx_M AcetylCoA_M Acetyl-CoA BetaOx_M->AcetylCoA_M TCA_M TCA Cycle AcetylCoA_M->TCA_M

Caption: Differential metabolic pathways of octanoate in liver and muscle.

Regulation of AMPK Signaling by Sodium Octanoate

Recent studies suggest that sodium octanoate can modulate the AMP-activated protein kinase (AMPK) signaling pathway. In certain contexts, such as in response to cellular stress, sodium octanoate has been shown to reverse the over-activation of the AMPK pathway, potentially by influencing the LKB1-STRAD-MO25 complex, thereby helping to restore lipid metabolism balance.[5]

Sodium Octanoate and AMPK Signaling

G SO Sodium Octanoate LKB1 LKB1-STRAD-MO25 Complex SO->LKB1 modulates AMPK AMPK LKB1->AMPK activates Lipid_Metabolism Lipid Metabolism (Homeostasis) AMPK->Lipid_Metabolism regulates Cellular_Stress Cellular Stress (e.g., Cadmium exposure) Cellular_Stress->LKB1 activates

Caption: Modulation of the AMPK signaling pathway by sodium octanoate.

Involvement of PPARγ Signaling

Sodium octanoate has also been implicated in the regulation of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) signaling pathway. In models of acute liver injury, octanoate-rich nutrition has been shown to increase the expression of PPARγ.[6] PPARγ, in turn, can inhibit the phosphorylation of STAT-1, leading to a downstream decrease in MyD88 expression, thereby alleviating inflammation.[6]

Sodium Octanoate and PPARγ Signaling in Liver

G SO Sodium Octanoate PPARg PPARγ SO->PPARg activates pSTAT1 p-STAT1 PPARg->pSTAT1 inhibits MyD88 MyD88 pSTAT1->MyD88 activates Inflammation Inflammation MyD88->Inflammation promotes

Caption: Sodium octanoate's role in the PPARγ signaling pathway.

Conclusion

Isotopic labeling with ¹³C-sodium octanoate is a versatile and powerful technique for in vivo metabolic research. It provides a non-radioactive means to quantitatively assess fatty acid oxidation in various tissues and to non-invasively measure gastric emptying. The detailed experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to design and interpret studies utilizing this valuable tracer. Furthermore, the elucidation of its role in modulating key signaling pathways like AMPK and PPARγ opens up new avenues for investigating the therapeutic potential of medium-chain fatty acids.

References

An In-depth Technical Guide to Sodium Octanoate-1-¹³C: Physical Characteristics and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical characteristics and stability of Sodium Octanoate-1-¹³C, a crucial isotopically labeled compound used in metabolic research and diagnostic applications. This document details its chemical and physical properties, stability profile, and key experimental protocols, presenting data in a structured format for ease of reference and comparison.

Core Physical and Chemical Properties

Sodium Octanoate-1-¹³C is the sodium salt of octanoic acid, isotopically labeled with Carbon-13 at the carboxyl position. This labeling allows for its use as a tracer in various metabolic studies.

PropertyValueReference
Chemical Formula CH₃(CH₂)₆¹³COONa[1][2][3]
Molecular Weight 167.19 g/mol [1][2][4][5][6][7][8]
CAS Number (Labeled) 201612-61-5[1][2][3][7][9][10]
CAS Number (Unlabeled) 1984-06-1[1][2][3][10]
Appearance White to off-white powder or solid[11][12]
Melting Point >300 °C (decomposes)[5][7]
Solubility Soluble in water.[12]
Isotopic Purity Typically ≥99 atom % ¹³C[5][7]
Chemical Purity Typically ≥98%[1][2][3][4]

Stability and Storage

Proper storage and handling are critical to maintain the integrity of Sodium Octanoate-1-¹³C.

ParameterRecommendationReference
Storage Temperature Room temperature.[1][2][3][9][10]
Storage Conditions Store in a cool, dry, and well-ventilated place. Keep container tightly closed. Protect from light and moisture.[1][2][3][8][9][10][11]
Incompatibilities Strong oxidizing agents.[7][12]
Shelf Life Stable under recommended storage conditions. When heated to decomposition, it may emit acrid smoke and irritating fumes.[12]

Experimental Protocols

This section provides detailed methodologies for key experiments involving Sodium Octanoate-1-¹³C.

¹³C-Octanoate Breath Test for Gastric Emptying Assessment

This non-invasive test measures the rate of gastric emptying by analyzing the appearance of ¹³CO₂ in exhaled breath following the ingestion of ¹³C-labeled sodium octanoate.

Principle: Sodium Octanoate-1-¹³C is incorporated into a test meal. It is not absorbed in the stomach but is rapidly absorbed in the duodenum and metabolized in the liver, leading to the production of ¹³CO₂ which is then exhaled. The rate of ¹³CO₂ appearance in the breath reflects the rate at which the meal empties from the stomach.[1]

Protocol:

  • Patient Preparation: The patient should fast for at least 10 hours prior to the test. Carbonated beverages should be avoided before the test.[9]

  • Test Meal Preparation:

    • A standardized solid meal is prepared, typically consisting of a scrambled or poached egg, toast with butter, and water.[1][9]

    • 100 mg of Sodium Octanoate-1-¹³C is mixed into the egg before cooking.[9]

  • Baseline Breath Sample: Before consuming the meal, a baseline breath sample is collected into a collection bag or tube.[9]

  • Meal Consumption: The patient consumes the entire test meal.[9]

  • Post-Meal Breath Sampling: Breath samples are collected at regular intervals (e.g., every 15-30 minutes) for up to 4 hours.[1][9]

  • Sample Analysis: The ratio of ¹³CO₂ to ¹²CO₂ in the breath samples is measured using an infrared isotope analyzer or isotope ratio mass spectrometry (IRMS).[1][9]

  • Data Analysis: The rate of gastric emptying is calculated from the kinetic curve of ¹³CO₂ excretion over time.[9]

Workflow for ¹³C-Octanoate Breath Test:

breath_test_workflow cluster_preparation Preparation cluster_procedure Procedure cluster_analysis Analysis patient_prep Patient Fasting (10h) baseline Collect Baseline Breath Sample patient_prep->baseline meal_prep Prepare Test Meal with 100mg Sodium Octanoate-1-¹³C ingestion Patient Consumes Test Meal meal_prep->ingestion baseline->ingestion sampling Collect Breath Samples (over 4 hours) ingestion->sampling analysis Measure ¹³CO₂/¹²CO₂ Ratio (IRMS or IR Analyzer) sampling->analysis calculation Calculate Gastric Emptying Rate analysis->calculation

Caption: Workflow of the ¹³C-Octanoate Breath Test.

General Protocol for Forced Degradation Studies

Forced degradation studies are essential for establishing the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. While a specific protocol for Sodium Octanoate-1-¹³C is not publicly available, a general approach based on ICH guidelines can be followed.

Objective: To identify potential degradation products and pathways under various stress conditions.

General Conditions:

  • Acid Hydrolysis: Treat with 0.1 N HCl at room temperature and elevated temperature (e.g., 60°C) for a defined period.

  • Base Hydrolysis: Treat with 0.1 N NaOH at room temperature and elevated temperature (e.g., 60°C) for a defined period.

  • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for a defined period.

  • Thermal Degradation: Expose the solid material to dry heat (e.g., 80°C) for a defined period.

  • Photostability: Expose the solid material to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

Methodology:

  • Prepare solutions of Sodium Octanoate-1-¹³C in the respective stress media.

  • Expose the solutions/solid to the stress conditions for a predetermined duration.

  • At specified time points, withdraw samples and neutralize if necessary.

  • Analyze the samples using a suitable stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to separate the parent compound from any degradation products.

  • Characterize the degradation products using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Logical Flow for Forced Degradation Study:

forced_degradation cluster_stress Stress Conditions start Sodium Octanoate-1-¹³C Sample acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation start->oxidation thermal Thermal start->thermal photo Photolysis start->photo analysis Analysis by Stability-Indicating Method (e.g., HPLC) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis characterization Characterization of Degradants (MS, NMR) analysis->characterization pathway Elucidation of Degradation Pathway characterization->pathway

Caption: General workflow for a forced degradation study.

Analytical Characterization: NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹³C NMR: Due to the isotopic labeling, ¹³C NMR is a powerful tool for confirming the position of the label and for structural elucidation of the parent compound and any degradation products. The chemical shift of the ¹³C-labeled carbonyl carbon provides information about its chemical environment.

  • ¹H NMR: Provides information on the proton environment of the molecule.

General NMR Protocol Outline:

  • Sample Preparation: Dissolve a precisely weighed amount of Sodium Octanoate-1-¹³C in a suitable deuterated solvent (e.g., D₂O).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction).

  • Spectral Analysis: Analyze the chemical shifts, coupling constants, and peak integrations to confirm the structure and purity of the compound.

Mass Spectrometry (MS):

  • Purpose: To confirm the molecular weight and isotopic enrichment of Sodium Octanoate-1-¹³C and to identify unknown degradation products.

  • Technique: Electrospray ionization (ESI) mass spectrometry is commonly used for this type of compound.

General MS Protocol Outline:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water).

  • Infusion: Infuse the sample solution directly into the mass spectrometer or introduce it via an HPLC system.

  • Data Acquisition: Acquire the mass spectrum in the appropriate mass range.

  • Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight. For degradation products, fragmentation patterns (MS/MS) can be analyzed to elucidate their structures.

Safety and Handling

Sodium Octanoate-1-¹³C is classified as a skin and eye irritant.[7][8][10][13][14]

PrecautionRecommendationReference
Personal Protective Equipment (PPE) Wear protective gloves, clothing, and eye/face protection.[9][11]
Handling Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Ensure adequate ventilation.[8][9][11]
First Aid (Eyes) Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9][11]
First Aid (Skin) Wash with plenty of soap and water.[9][11]
Spills Sweep up and shovel into suitable containers for disposal. Avoid dust formation.[8]

This guide provides a foundational understanding of the physical characteristics, stability, and handling of Sodium Octanoate-1-¹³C. For specific applications, further optimization of the described protocols may be necessary. Always refer to the latest Safety Data Sheet (SDS) for complete safety information.

References

Commercial Sources and Availability of Sodium Octanoate-¹³C₈: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium octanoate, the sodium salt of octanoic acid, is a medium-chain fatty acid that plays a significant role in various biological processes and has found numerous applications in biomedical research and pharmaceutical development. Its isotopically labeled form, Sodium octanoate-¹³C₈, is an invaluable tool for metabolic research, enabling the tracing of fatty acid metabolism and energy production in vivo and in vitro. This technical guide provides a comprehensive overview of the commercial sources, availability, and key applications of Sodium octanoate-¹³C₈, with a focus on quantitative data, experimental protocols, and relevant biological pathways.

Commercial Availability and Product Specifications

Sodium octanoate-¹³C₈ is available from several specialized chemical suppliers that produce stable isotope-labeled compounds. The most common form is uniformly labeled (U-¹³C₈), where all eight carbon atoms are the ¹³C isotope. Other labeling patterns, such as carboxyl-labeled (1-¹³C) and partially labeled (e.g., 1,2,3,4-¹³C₄), are also commercially available. The primary vendors for these products are Cambridge Isotope Laboratories, Inc. (CIL), Sigma-Aldrich (now part of Merck), and Eurisotop.

Below is a summary of the typical product specifications for various isotopically labeled Sodium octanoate products. Researchers should always refer to the supplier's certificate of analysis for lot-specific data.

Product NameSupplierCatalog Number (Example)Isotopic LabelingIsotopic Enrichment (atom % ¹³C)Chemical PurityCAS Number (Labeled)Molecular Weight ( g/mol )
Sodium octanoate (U-¹³C₈)Cambridge Isotope Laboratories, Inc.CLM-9617Uniform ¹³C₈≥99%≥98%2687960-11-6174.14
Sodium octanoate (U-¹³C₈)EurisotopCLM-9617Uniform ¹³C₈99%98%2687960-11-6174.14
Sodium octanoate-1-¹³CSigma-Aldrich490415Carboxyl-¹³C99%Not specified201612-61-5167.19
Sodium octanoate (1-¹³C)Cambridge Isotope Laboratories, Inc.CLM-1948Carboxyl-¹³C99%≥98%201612-61-5167.19
Sodium octanoate (1,2,3,4-¹³C₄)Cambridge Isotope Laboratories, Inc.CLM-3876¹³C₄ at positions 1,2,3,499%≥98%1313734-79-0170.16
Sodium octanoate-2,4,6,8-¹³C₄Sigma-Aldrich723398¹³C₄ at positions 2,4,6,899%Not specified1173019-19-6170.16

Key Applications and Experimental Protocols

Metabolic Research: Tracing Fatty Acid Oxidation

Sodium octanoate-¹³C₈ is extensively used to study mitochondrial fatty acid β-oxidation. As a medium-chain fatty acid, it can enter the mitochondria independently of the carnitine shuttle, making it a useful probe for investigating mitochondrial function.

Experimental Protocol: Assessing Octanoate Oxidation in Tissues

This protocol is adapted from studies investigating fatty acid metabolism in animal models.[1]

  • Animal Preparation: Anesthetize the subject (e.g., rat) and insert catheters for infusion and blood sampling.

  • Isotope Infusion: Infuse a solution of [U-¹³C₈]Sodium octanoate intravenously at a constant rate.

  • Tissue and Blood Sampling: At the end of the infusion period, collect blood samples and rapidly excise tissues of interest (e.g., liver, heart, skeletal muscle). Freeze tissues immediately in liquid nitrogen.

  • Metabolite Extraction: Homogenize the frozen tissue and perform a perchloric acid extraction to isolate metabolites.

  • NMR or Mass Spectrometry Analysis: Analyze the tissue extracts using ¹³C NMR spectroscopy or mass spectrometry to determine the incorporation of ¹³C into downstream metabolites such as glutamate and acetyl-CoA. The degree of ¹³C enrichment in these metabolites provides a quantitative measure of octanoate oxidation.[1]

Logical Relationship: Entry of Octanoate into Fatty Acid β-Oxidation

fatty_acid_oxidation cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix LCFA Long-Chain Fatty Acid LCFA_CoA LCFA-CoA LCFA->LCFA_CoA ACSL MCFA Octanoate (¹³C₈) MCFA_mito Octanoate (¹³C₈) MCFA->MCFA_mito Diffusion LCFA_Carnitine LCFA-Carnitine LCFA_CoA->LCFA_Carnitine CPT1 LCFA_Carnitine_mito LCFA-Carnitine LCFA_Carnitine->LCFA_Carnitine_mito CAT MCFA_CoA Octanoyl-CoA (¹³C₈) MCFA_mito->MCFA_CoA MCAD LCFA_CoA_mito LCFA-CoA LCFA_Carnitine_mito->LCFA_CoA_mito CPT2 Beta_Oxidation β-Oxidation Spiral LCFA_CoA_mito->Beta_Oxidation MCFA_CoA->Beta_Oxidation Acetyl_CoA Acetyl-CoA (¹³C₂) Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Diagram 1: Simplified pathway of fatty acid entry into mitochondrial β-oxidation.
Clinical Research: The ¹³C-Octanoic Acid Breath Test

The ¹³C-octanoic acid breath test is a non-invasive method used to measure the rate of gastric emptying of solid food.[2][3][4] ¹³C-labeled octanoic acid is incorporated into a solid meal. After ingestion, the rate at which ¹³CO₂ appears in the breath reflects the rate at which the meal is emptied from the stomach and the octanoic acid is absorbed and metabolized by the liver.

Experimental Protocol: ¹³C-Octanoic Acid Breath Test for Gastric Emptying

  • Patient Preparation: The patient should fast overnight (at least 8-10 hours).[2]

  • Test Meal Preparation: A standardized solid meal, typically scrambled eggs, is prepared. Sodium octanoate-1-¹³C (or octanoic acid-1-¹³C) is mixed with the egg yolk before cooking.[2][4]

  • Baseline Breath Sample: Before consuming the meal, a baseline breath sample is collected into a collection bag or tube.[2]

  • Meal Ingestion: The patient consumes the entire test meal within a specified time (e.g., 10 minutes).[4]

  • Serial Breath Sampling: Breath samples are collected at regular intervals (e.g., every 15-30 minutes) for a period of 4 to 6 hours.[2][5]

  • Sample Analysis: The ¹³CO₂/¹²CO₂ ratio in the breath samples is measured using isotope ratio mass spectrometry (IRMS) or non-dispersive infrared spectroscopy (NDIRS).

  • Data Analysis: The rate of gastric emptying is calculated from the ¹³CO₂ excretion curve over time.

Experimental Workflow: ¹³C-Octanoic Acid Breath Test

breath_test_workflow cluster_preparation Preparation Phase cluster_procedure Test Procedure cluster_analysis Analysis Phase Fasting Overnight Fasting Baseline_Sample Collect Baseline Breath Sample Fasting->Baseline_Sample Ingestion Patient Ingests Test Meal Test_Meal Prepare ¹³C-Octanoate Labeled Meal Test_Meal->Ingestion Gastric_Emptying Gastric Emptying Ingestion->Gastric_Emptying Absorption Duodenal Absorption Gastric_Emptying->Absorption Metabolism Hepatic Metabolism (β-oxidation) Absorption->Metabolism Exhalation Exhalation of ¹³CO₂ Metabolism->Exhalation Serial_Sampling Collect Serial Breath Samples Exhalation->Serial_Sampling IRMS_Analysis Measure ¹³CO₂/¹²CO₂ Ratio (IRMS) Serial_Sampling->IRMS_Analysis Calculate_GE Calculate Gastric Emptying Rate IRMS_Analysis->Calculate_GE

Diagram 2: Workflow of the ¹³C-Octanoic Acid Breath Test.
Pharmaceutical Development: Protein Stabilization

Sodium octanoate is widely used as a stabilizer for therapeutic proteins, particularly human serum albumin (HSA), during pasteurization (heat treatment at 60°C for 10 hours) and storage.[6][7] It protects the protein from thermal denaturation and aggregation.

Mechanism of Protein Stabilization

Octanoate binds to specific sites on the albumin molecule, inducing a more stable conformation. This binding increases the thermal stability of the protein, raising its denaturation temperature.[7][8]

Signaling Pathway: Mechanism of HSA Stabilization by Octanoate

protein_stabilization cluster_unstabilized Unstabilized HSA cluster_stabilized Octanoate-Stabilized HSA HSA_Native Native HSA Heat_Stress Heat Stress (e.g., 60°C) HSA_Native->Heat_Stress HSA_Denatured Denatured/Aggregated HSA Heat_Stress->HSA_Denatured HSA_Native_Stab Native HSA Octanoate Sodium Octanoate HSA_Native_Stab->Octanoate HSA_Octanoate_Complex HSA-Octanoate Complex (Stabilized) Octanoate->HSA_Octanoate_Complex Binding to fatty acid sites Heat_Stress_Stab Heat Stress (e.g., 60°C) HSA_Octanoate_Complex->Heat_Stress_Stab HSA_Stable Stable Monomeric HSA Heat_Stress_Stab->HSA_Stable Increased thermal resistance

Diagram 3: Mechanism of Human Serum Albumin (HSA) stabilization by sodium octanoate.

Conclusion

Sodium octanoate-¹³C₈ is a versatile and essential tool for researchers in metabolism, clinical diagnostics, and pharmaceutical sciences. Its commercial availability from reputable suppliers ensures high purity and isotopic enrichment, which are critical for reliable experimental outcomes. The applications detailed in this guide, from tracing fatty acid oxidation and measuring gastric emptying to understanding protein stabilization, highlight the breadth of its utility. The provided experimental protocols and pathway diagrams serve as a foundational resource for designing and interpreting studies utilizing this powerful isotopic tracer.

References

Unlocking Metabolic Secrets: An In-depth Technical Guide to the Early-Stage Research Applications of 13C-Labeled Caprylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling has revolutionized the study of metabolic pathways, offering a powerful tool to trace the fate of molecules within complex biological systems. Among these, 13C-labeled caprylic acid, a medium-chain fatty acid, has emerged as a versatile probe in early-stage research. Its unique metabolic properties make it an invaluable asset in diagnostic breath tests, metabolic flux analysis, and the evaluation of new therapeutic agents. This technical guide provides a comprehensive overview of the core applications of 13C-labeled caprylic acid, complete with detailed experimental protocols, quantitative data, and visual representations of key processes to empower researchers in their scientific endeavors.

Diagnostic Applications: The ¹³C-Octanoic Acid Breath Test for Gastric Emptying

One of the most established clinical applications of 13C-labeled caprylic acid is in the non-invasive measurement of solid-phase gastric emptying. The ¹³C-Octanoic Acid Breath Test (OABT) provides a safe and reliable alternative to scintigraphy, the traditional gold standard, without exposing the patient to radiation.[1]

Principle of the Test

The test relies on the principle that [1-¹³C]octanoic acid, when incorporated into a solid meal (typically an egg), is only absorbed in the small intestine after being emptied from the stomach.[2] Once absorbed, it is rapidly metabolized in the liver via β-oxidation, leading to the production of ¹³CO₂.[1] This labeled carbon dioxide then enters the bloodstream and is exhaled in the breath. The rate of appearance of ¹³CO₂ in the breath directly reflects the rate of gastric emptying of the solid meal, with gastric emptying being the rate-limiting step.[2][3]

Experimental Protocol

A standardized protocol is crucial for the accuracy and reproducibility of the ¹³C-OABT. The following provides a detailed methodology based on established clinical practices.[1][2][4]

Patient Preparation:

  • Patients should fast overnight for at least 8-10 hours.[1][4]

  • Consumption of foods with high natural ¹³C abundance (e.g., corn, pineapple, sugarcane) should be avoided for 48-72 hours prior to the test.[5]

  • Medications that may alter gastric emptying should be discontinued, unless their effect is the subject of the investigation.[4]

  • Patients should refrain from smoking and strenuous physical activity before and during the test.[5][6]

Test Meal Administration:

  • A baseline breath sample is collected before the meal.[4]

  • The standard test meal consists of one scrambled egg yolk mixed with 91-100 mg of [1-¹³C]octanoic acid, served with two slices of white bread and 15 g of margarine.[1][4] A standardized muffin containing the labeled octanoic acid is also a validated alternative.[7]

  • The meal should be consumed within 10 minutes, followed by approximately 150 mL of water.[1][4]

Breath Sample Collection:

  • Breath samples are collected at regular intervals. A common schedule is every 15 minutes for the first 2 hours, and then every 30 minutes for the following 2 hours, for a total of 4 hours.[4]

  • Samples are collected into specialized bags or tubes.

Sample Analysis:

  • The ¹³CO₂/¹²CO₂ ratio in the breath samples is measured using isotope ratio mass spectrometry (IRMS) or non-dispersive infrared spectroscopy (NDIRS).[2]

  • The results are typically expressed as a change in the ¹³CO₂/¹²CO₂ ratio from baseline (delta over baseline, DOB).

Data Presentation and Interpretation

The primary outcomes of the ¹³C-OABT are the gastric half-emptying time (t½) and the lag phase (t_lag), which can be calculated from the ¹³CO₂ excretion curve.

ParameterDescriptionNormal Range (Standard Muffin Meal)[7]
t½ (minutes) The time it takes for 50% of the labeled meal to empty from the stomach.88 ± 29
t_lag (minutes) The time before any significant amount of the meal has emptied from the stomach.Varies with calculation method
Upper Limit of Normal for t½ (minutes) The cutoff value to identify delayed gastric emptying.146

Experimental Workflow Diagram

GastricEmptyingBreathTest cluster_preparation Patient Preparation cluster_procedure Test Procedure cluster_analysis Analysis Fasting Overnight Fast Baseline Baseline Breath Sample Fasting->Baseline Diet Avoid ¹³C-rich foods Diet->Baseline Meds Stop relevant medications Meds->Baseline Meal Consume ¹³C-Octanoic Acid Meal Baseline->Meal Collection Serial Breath Sample Collection Meal->Collection Analysis Measure ¹³CO₂/¹²CO₂ Ratio Collection->Analysis Calculation Calculate Gastric Emptying Parameters Analysis->Calculation

Caption: Workflow of the ¹³C-Octanoic Acid Breath Test.

Metabolic Research: Tracing Fatty Acid Oxidation and Mitochondrial Function

13C-labeled caprylic acid serves as a powerful tracer to investigate fatty acid metabolism, particularly β-oxidation within the mitochondria. Its medium-chain length allows for rapid absorption and carnitine-independent transport into the mitochondrial matrix, making it an ideal substrate to probe mitochondrial function.[8][9]

Principle of Metabolic Tracing

By introducing [¹³C]-caprylic acid into a biological system (e.g., cell culture, animal model), researchers can track the incorporation of the ¹³C label into various downstream metabolites using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[10][11] This allows for the elucidation of metabolic pathways and the quantification of metabolic fluxes, a technique known as 13C-Metabolic Flux Analysis (¹³C-MFA).[10]

Experimental Protocol for In Vitro Fatty Acid Oxidation Studies

The following protocol is a general guideline for tracing the metabolism of 13C-labeled fatty acids in cultured cells.

Cell Culture and Labeling:

  • Culture cells to the desired confluency.

  • Prepare the labeling medium containing a known concentration of [U-¹³C]-caprylic acid complexed to bovine serum albumin (BSA). A typical concentration is 100 µM.

  • Replace the standard culture medium with the labeling medium and incubate for a specific duration to allow for the uptake and metabolism of the labeled fatty acid.

Metabolite Extraction:

  • After the labeling period, rapidly wash the cells with ice-cold saline to remove any remaining labeled substrate.

  • Quench metabolism and extract metabolites using a cold solvent mixture, such as 80% methanol.

  • Homogenize the cell lysate and centrifuge to separate the soluble metabolites from the protein pellet.

  • Dry the supernatant containing the metabolites.

Sample Analysis by Mass Spectrometry:

  • Reconstitute the dried metabolites in a suitable solvent for MS analysis.

  • Analyze the samples using a high-resolution mass spectrometer (e.g., Orbitrap or FT-ICR) coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS).

  • Identify and quantify the mass isotopologues of key metabolites in the fatty acid oxidation pathway and the tricarboxylic acid (TCA) cycle (e.g., acetyl-CoA, citrate, succinate).

Data Presentation

The enrichment of ¹³C in different metabolites can be presented in tables to compare metabolic states under various conditions.

MetaboliteMass IsotopologueRelative Abundance (Control)Relative Abundance (Treatment)
CitrateM+0
M+2
SuccinateM+0
M+2
MalateM+0
M+2
Acetyl-CoAM+0
M+2

Signaling Pathway Diagram

FattyAcidOxidation cluster_uptake Cellular Uptake cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion CaprylicAcid_ext ¹³C-Caprylic Acid (extracellular) CaprylicAcid_cyto ¹³C-Caprylic Acid CaprylicAcid_ext->CaprylicAcid_cyto Transport CaprylylCoA ¹³C-Caprylyl-CoA CaprylicAcid_cyto->CaprylylCoA Activation BetaOxidation β-Oxidation CaprylylCoA->BetaOxidation Transport AcetylCoA ¹³C-Acetyl-CoA BetaOxidation->AcetylCoA TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle Citrate ¹³C-Citrate TCA_Cycle->Citrate Succinate ¹³C-Succinate Citrate->Succinate

Caption: Metabolic fate of ¹³C-labeled caprylic acid.

Drug Development Applications: Assessing Pharmacodynamic Effects

13C-labeled caprylic acid can be a valuable tool in early-stage drug development to assess the pharmacodynamic effects of new chemical entities on metabolism.

Evaluating Drug Effects on Gastric Motility

The ¹³C-OABT is frequently used in clinical trials to evaluate the efficacy of prokinetic drugs designed to improve gastric emptying. By performing the breath test before and after drug administration, researchers can quantify the drug's effect on gastric motility.

A study on the prokinetic agent DA-9701 demonstrated its ability to accelerate gastric emptying in a mouse model using the ¹³C-OABT. The results were comparable to those of erythromycin, a known prokinetic agent.[7]

TreatmentGastric Half-Emptying Time (t½, minutes)
Saline (Control)134.5
DA-9701122.4
Erythromycin123.3
*p < 0.05 compared to saline
Investigating Drug-Induced Mitochondrial Dysfunction

Since caprylic acid metabolism is intricately linked to mitochondrial function, ¹³C-labeled caprylic acid can be used to probe for drug-induced mitochondrial toxicity. A drug that impairs mitochondrial β-oxidation would lead to a decrease in the production of ¹³CO₂ from [¹³C]-caprylic acid.

Experimental Workflow for Assessing Drug Effects

DrugEffectWorkflow cluster_baseline Baseline Assessment cluster_intervention Drug Administration cluster_post_treatment Post-Treatment Assessment cluster_analysis Data Analysis BaselineTest Perform ¹³C-Caprylic Acid based test (e.g., Breath Test or Metabolic Tracing) DrugAdmin Administer Investigational Drug BaselineTest->DrugAdmin PostTest Repeat ¹³C-Caprylic Acid based test DrugAdmin->PostTest Comparison Compare pre- and post-treatment metabolic parameters PostTest->Comparison Conclusion Determine drug's effect on metabolism Comparison->Conclusion

Caption: Workflow for assessing drug effects using ¹³C-caprylic acid.

Conclusion

13C-labeled caprylic acid is a versatile and powerful tool in the arsenal of researchers and drug developers. Its applications, ranging from the non-invasive diagnosis of gastric motility disorders to the intricate tracing of mitochondrial metabolism, provide invaluable insights into physiological and pathological processes. The detailed protocols and data presented in this guide are intended to facilitate the adoption and standardization of these techniques, ultimately accelerating the pace of scientific discovery and therapeutic innovation. As analytical technologies continue to advance, the scope of applications for 13C-labeled caprylic acid is poised to expand even further, promising a deeper understanding of the complexities of metabolic networks.

References

Methodological & Application

Application Notes and Protocols for the 13C-Octanoic Acid Breath Test for Gastric Emptying

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 13C-octanoic acid breath test is a non-invasive and safe method for measuring the rate of solid-phase gastric emptying. This technique relies on the oral administration of a standardized meal labeled with 13C-octanoic acid, a stable, non-radioactive isotope. Following ingestion, the 13C-octanoic acid is incorporated into the solid component of the meal. As the meal empties from the stomach into the duodenum, the 13C-octanoic acid is rapidly absorbed and subsequently metabolized in the liver to 13CO2, which is then exhaled in the breath. The rate-limiting step in this process is gastric emptying, allowing for the calculation of gastric emptying parameters by measuring the appearance of 13CO2 in expired air over time.[1][2] This method is a reliable alternative to scintigraphy, the traditional gold standard, and is particularly advantageous as it does not involve radiation exposure, making it suitable for repeated measurements and for use in vulnerable populations such as children and pregnant women.[2]

Principle of the Test

The fundamental principle of the 13C-octanoic acid breath test lies in the metabolic pathway of octanoic acid following its passage from the stomach. The 13C-labeled octanoic acid is mixed with a solid food component, typically egg yolk, which ensures its firm retention within the solid phase of the meal as it traverses the stomach.[2] Upon entering the duodenum, the octanoic acid is quickly absorbed and transported to the liver via the portal vein. In the liver, it undergoes β-oxidation, leading to the production of 13CO2. This labeled carbon dioxide then enters the bicarbonate pool in the bloodstream and is subsequently expelled from the body through respiration.[1] The rate of appearance of 13CO2 in the breath directly reflects the rate at which the solid meal is emptied from the stomach.[1][2]

Experimental Protocol

This protocol outlines the standardized procedure for performing the 13C-octanoic acid breath test.

1. Subject Preparation:

  • Subjects should fast for a minimum of 10-12 hours overnight prior to the test.[1]

  • Certain medications that may affect gastric emptying should be discontinued beforehand, as advised by a clinician.

  • Subjects should refrain from smoking, sleeping, and vigorous exercise during the test.

  • Body weight and height should be recorded to calculate the body surface area, which can be used in the analysis of CO2 production.

2. Standardized Test Meal:

A standardized meal is crucial for the comparability of results. The most widely used test meal consists of:

  • One scrambled egg, with the yolk mixed with 91-100 mg of 13C-octanoic acid.[1][3]

  • Two slices of white bread.[1][3]

  • 5-15 grams of margarine or butter.[1][3]

  • 150 mL of water.[1][3]

The total caloric content of this meal is approximately 250-325 kcal.[1][3] The meal should be consumed within 10 minutes.[1] Alternative standardized meals, such as a muffin containing the 13C-octanoic acid, have also been developed and validated.[4]

3. Breath Sample Collection:

  • A baseline breath sample is collected before the subject consumes the test meal (t=0).[1]

  • After consuming the meal, breath samples are collected at regular intervals. A common collection schedule is every 15 minutes for the first two hours, and then every 30 minutes for the subsequent two to four hours, for a total test duration of four to six hours.[1][5]

  • Breath samples are collected in specialized collection bags.

4. Analysis of Breath Samples:

  • The concentration of 13CO2 in the breath samples is measured using either Isotope Ratio Mass Spectrometry (IRMS) or Non-Dispersive Infrared Spectroscopy (NDIRS).[1]

  • The results are typically expressed as a delta-over-baseline value, representing the change in the 13CO2/12CO2 ratio from the baseline sample.

5. Data Analysis and Interpretation:

The collected data on 13CO2 excretion over time is used to calculate several key parameters of gastric emptying:

  • Gastric Emptying Half-Time (t1/2): The time it takes for half of the 13C-labeled meal to empty from the stomach. This is the most commonly reported parameter.

  • Lag Phase (tlag): The time before the solid food begins to empty from the stomach.

  • Gastric Emptying Coefficient (GEC): A parameter derived from the curve fitting of the 13CO2 excretion data.

These parameters are typically calculated using specialized software that applies non-linear regression analysis to the breath test data.[6]

Quantitative Data Summary

The following table summarizes the reference values for the primary gastric emptying parameters obtained from the 13C-octanoic acid breath test in healthy adult and pediatric populations. It is important to note that reference ranges can vary based on the specific protocol and test meal used.

ParameterPopulationMean ± SD (minutes)Upper Limit of Normal (minutes)Reference
t1/2 (Half-Emptying Time) Healthy Adults72 ± 22-[7]
Healthy Adults88 ± 29146[8][9]
Healthy Adults138 ± 34> 160 (indicative of delay)[10]
Healthy Children (1-17 years)157.7 ± 54.0-[2][11][12]
tlag (Lag Phase) Healthy Adults32 ± 20-[7]

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow of the 13C-octanoic acid breath test and the physiological pathway of the 13C label.

GastricEmptyingBreathTestWorkflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis cluster_result Result Patient_Fasting Patient Fasting (≥10h) Baseline_Sample Baseline Breath Sample Collection (t=0) Patient_Fasting->Baseline_Sample Test_Meal Ingestion of Standardized 13C-Octanoic Acid Labeled Meal Baseline_Sample->Test_Meal Breath_Collection Serial Breath Sample Collection (e.g., every 15-30 min for 4-6h) Test_Meal->Breath_Collection Sample_Analysis 13CO2/12CO2 Ratio Analysis (IRMS or NDIRS) Breath_Collection->Sample_Analysis Data_Calculation Calculation of Gastric Emptying Parameters (t1/2, tlag, GEC) Sample_Analysis->Data_Calculation Interpretation Interpretation of Gastric Emptying Rate Data_Calculation->Interpretation

Figure 1. Experimental workflow of the 13C-octanoic acid breath test.

MetabolicPathway cluster_ingestion Gastrointestinal Tract cluster_metabolism Metabolism & Excretion Ingestion Ingestion of 13C-Octanoic Acid in Solid Meal Stomach Stomach: Gradual Emptying of the Meal Ingestion->Stomach Duodenum Duodenum: Rapid Absorption of 13C-Octanoic Acid Stomach->Duodenum Rate-limiting step Liver Liver: β-oxidation of 13C-Octanoic Acid to 13CO2 Duodenum->Liver Portal Vein Bloodstream Bloodstream: 13CO2 Enters Bicarbonate Pool Liver->Bloodstream Lungs Lungs: Exhalation of 13CO2 in Breath Bloodstream->Lungs

Figure 2. Physiological pathway of 13C-octanoic acid after ingestion.

References

Administering Sodium octanoate C-13 in cell culture for metabolic flux analysis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Tracing Fatty Acid Metabolism with Sodium Octanoate C-13

The study of cellular metabolism, particularly the alterations that occur in disease states like cancer, is crucial for modern drug development.[1][2][3] Metabolic Flux Analysis (MFA) using stable isotopes is a powerful technique to quantify the rates (fluxes) of intracellular metabolic pathways.[4][5] While glucose and glutamine are common tracers, 13C-labeled fatty acids are essential for specifically investigating fatty acid oxidation (FAO).

Sodium octanoate, an eight-carbon medium-chain fatty acid (MCFA), serves as an excellent tracer for FAO. Unlike long-chain fatty acids, MCFAs can enter the mitochondria independently of the carnitine shuttle, providing a direct probe into the β-oxidation pathway.[6] Administering Sodium [U-13C8]octanoate to cell cultures allows for the tracing of carbon atoms as they are converted into acetyl-CoA and subsequently enter the Tricarboxylic Acid (TCA) cycle.[7] This enables researchers to quantify the contribution of fatty acids to cellular energy production and biosynthetic pathways, providing critical insights into the metabolic phenotype of various cell types.[8]

Key Applications:

  • Quantifying the flux through fatty acid β-oxidation.

  • Determining the relative contribution of fatty acids versus other substrates (e.g., glucose) to the TCA cycle.[9]

  • Investigating metabolic reprogramming in cancer, diabetes, and cardiovascular diseases.[10]

  • Assessing the metabolic effects of drugs targeting FAO pathways.

Metabolic Pathway of [U-13C8]Octanoate

The diagram below illustrates the metabolic fate of uniformly labeled 13C-octanoate. The fatty acid enters the mitochondrial matrix and undergoes four cycles of β-oxidation. Each cycle cleaves a two-carbon unit, ultimately producing four molecules of [U-13C2]acetyl-CoA. These labeled molecules then condense with oxaloacetate to introduce the 13C label into the metabolites of the TCA cycle.

Octanoate_Metabolism cluster_cytosol Cytosol cluster_mitochondria Mitochondrial Matrix C13_Octanoate_cyto [U-13C8]Octanoate C13_Octanoate_mito [U-13C8]Octanoate C13_Octanoate_cyto->C13_Octanoate_mito Carnitine-Independent Transport Beta_Oxidation β-Oxidation (4 cycles) C13_Octanoate_mito->Beta_Oxidation C13_AcetylCoA 4x [U-13C2]Acetyl-CoA Beta_Oxidation->C13_AcetylCoA TCA_Cycle TCA Cycle C13_AcetylCoA->TCA_Cycle C13_Citrate [1,2-13C2]Citrate [5,6-13C2]Citrate TCA_Cycle->C13_Citrate Condensation with Oxaloacetate Experimental_Workflow Culture 1. Cell Seeding & Growth Label 2. Switch to 13C-Octanoate Labeling Medium Culture->Label Quench 3. Rapid Quenching (e.g., Cold Methanol) Label->Quench Extract 4. Metabolite Extraction Quench->Extract Derivatize 5. Sample Derivatization (for GC-MS) Extract->Derivatize Analyze 6. GC-MS Analysis Derivatize->Analyze Process 7. Data Processing & Flux Calculation Analyze->Process Computational_Workflow cluster_input Experimental Inputs cluster_process Computational Process cluster_output Results Measured_Data Measured MIDs (from GC-MS) Estimation Flux Estimation Algorithm (e.g., in INCA, Metran) Measured_Data->Estimation Model Metabolic Network Model (Atom Transitions) Model->Estimation Bio_Rates Biomass & Uptake/ Secretion Rates Bio_Rates->Estimation Comparison Compare Simulated MIDs with Measured MIDs Estimation->Comparison Refinement Iteratively Adjust Fluxes to Minimize Residuals Comparison->Refinement Residuals > Threshold Flux_Map Quantitative Flux Map Comparison->Flux_Map Fit is Good Refinement->Estimation Stats Confidence Intervals & Goodness-of-Fit Flux_Map->Stats

References

Application Notes and Protocols for Measuring Hepatic Fatty Acid Oxidation Using 13C Sodium Octanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 13C-Sodium Octanoate Breath Test is a non-invasive method for the quantitative assessment of hepatic mitochondrial β-oxidation.[1][2] Sodium octanoate, a medium-chain fatty acid, is rapidly absorbed from the small intestine and transported via the portal vein to the liver, where it is extensively metabolized within the mitochondria.[2] The rate-limiting step in its metabolism is mitochondrial β-oxidation. When 13C-labeled sodium octanoate is administered, it is metabolized to 13CO2, which is then exhaled. The measurement of 13CO2 in the breath provides a dynamic assessment of hepatic fatty acid oxidation capacity. This technique is valuable for studying liver function in various disease states, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and liver cirrhosis, as well as for evaluating the impact of therapeutic interventions on hepatic metabolism.[1][2][3]

Signaling Pathway of 13C-Sodium Octanoate Metabolism

cluster_blood Bloodstream cluster_hepatocyte Hepatocyte cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_exhalation Exhalation 13C-Sodium_Octanoate_Blood 13C-Sodium Octanoate 13C-Octanoyl-CoA 13C-Octanoyl-CoA 13C-Sodium_Octanoate_Blood->13C-Octanoyl-CoA Uptake & Activation Beta_Oxidation β-Oxidation 13C-Octanoyl-CoA->Beta_Oxidation Transport 13C-Acetyl-CoA 13C-Acetyl-CoA Beta_Oxidation->13C-Acetyl-CoA TCA_Cycle TCA Cycle 13C-Acetyl-CoA->TCA_Cycle 13CO2_Mitochondria 13CO2 TCA_Cycle->13CO2_Mitochondria 13CO2_Breath Exhaled 13CO2 13CO2_Mitochondria->13CO2_Breath Transport to Lungs

Caption: Metabolic pathway of 13C-Sodium Octanoate in the liver.

Experimental Workflow

Patient_Preparation Patient Preparation (Overnight Fast) Baseline_Sample Baseline Breath Sample (t=0) Patient_Preparation->Baseline_Sample Substrate_Administration Administer 13C-Sodium Octanoate (100 mg in 200 mL water) Baseline_Sample->Substrate_Administration Breath_Collection Collect Breath Samples (15, 30, 45, 60, 90, 120 min) Substrate_Administration->Breath_Collection Sample_Analysis 13CO2/12CO2 Analysis (IRMS or NDIRS) Breath_Collection->Sample_Analysis Data_Analysis Calculate PDR and cPDR Sample_Analysis->Data_Analysis

Caption: Experimental workflow for the 13C-Sodium Octanoate Breath Test.

Experimental Protocols

This section provides a detailed methodology for conducting the 13C-Sodium Octanoate Breath Test to measure hepatic fatty acid oxidation.

1. Subject Preparation:

  • Subjects should fast overnight for at least 8-10 hours prior to the test.

  • Water can be consumed ad libitum until 2 hours before the test.

  • Strenuous physical activity should be avoided for 24 hours before the test.

  • A medication review should be conducted to identify any drugs that may interfere with hepatic metabolism. Certain medications like amiodarone, corticosteroids, and valproic acid may influence the results.[2]

2. Materials and Reagents:

  • 13C-Sodium Octanoate (100 mg dose)

  • 200 mL of water

  • Breath collection bags

  • Gas-tight containers for sample storage

  • Isotope Ratio Mass Spectrometer (IRMS) or Non-Dispersive Infrared Spectrometer (NDIRS) for 13CO2 analysis[4]

3. Test Procedure:

  • Baseline Breath Sample: Before administering the 13C-Sodium Octanoate, a baseline breath sample is collected from the subject. This is the t=0 time point. The subject should exhale normally into a breath collection bag.

  • Substrate Administration: The 100 mg dose of 13C-Sodium Octanoate is dissolved in 200 mL of water. The subject should drink the entire solution within 2-5 minutes.

  • Post-Dose Breath Sample Collection: Breath samples are collected at regular intervals after the substrate administration. A typical collection schedule is at 15, 30, 45, 60, 90, and 120 minutes post-ingestion. For each time point, the subject should exhale into a new collection bag.

  • Sample Handling and Storage: The collected breath samples should be transferred to gas-tight containers and stored at room temperature until analysis. Analysis should ideally be performed within 48 hours of collection.

4. Sample Analysis:

  • The ratio of 13CO2 to 12CO2 in the collected breath samples is determined using either Isotope Ratio Mass Spectrometry (IRMS) or Non-Dispersive Infrared Spectrometry (NDIRS).[4]

  • The results are typically expressed as a delta over baseline (DOB) value, which represents the change in the 13CO2/12CO2 ratio from the baseline sample.

Data Analysis

The primary outcomes of the 13C-Sodium Octanoate Breath Test are the Percentage Dose Recovered (PDR) and the cumulative Percentage Dose Recovered (cPDR).

1. Calculation of Percentage Dose Recovered (PDR):

The PDR at a specific time point represents the percentage of the administered 13C dose that is exhaled as 13CO2 per hour. The formula for calculating PDR is as follows:

PDR (%/h) = [DOB(t) x V̇CO2 x 100] / [Dose x R x k]

Where:

  • DOB(t) = Delta over baseline at time t

  • V̇CO2 = CO2 production rate (assumed to be 300 mmol/m²/h for adults)

  • Dose = The amount of 13C-Sodium Octanoate administered (in mg)

  • R = The 13C/12C ratio of the international standard (Pee Dee Belemnite, PDB; approximately 0.0112372)

  • k = A factor to convert the mass of the substrate to the molar amount of 13C

2. Calculation of Cumulative Percentage Dose Recovered (cPDR):

The cPDR represents the total percentage of the administered 13C dose recovered as 13CO2 over a specific period. It is calculated by integrating the area under the PDR curve over time.

cPDR (%) = Σ [ (PDR(ti) + PDR(ti-1)) / 2 ] x (ti - ti-1)

Where:

  • PDR(ti) = PDR at time point i

  • ti - ti-1 = The time interval between two consecutive measurements

Data Presentation

The following tables summarize quantitative data from studies that have utilized the 13C-Sodium Octanoate Breath Test to assess hepatic fatty acid oxidation in different populations.

Table 1: 13C-Octanoate Breath Test Parameters in Healthy Volunteers, NAFL, and NASH Patients

ParameterHealthy Volunteers (n=21)Simple Steatosis (NAFL) (n=64)Non-alcoholic Steatohepatitis (NASH) (n=82)
PDR at 15 min (%/h) --Significantly higher than NAFL
cPDR at 120 min (%) --Significantly higher than NAFL
AUROC for NASH diagnosis (PDR at 15 min) --0.902
AUROC for NASH diagnosis (cPDR at 120 min) --0.899

Data from a study on the efficacy of the 13C-Octanoate breath test in differentiating NASH from simple steatosis.[2]

Table 2: 13C-Octanoate Breath Test in Animal Models of Liver Injury

ParameterAcute Hepatitis ModelLiver Cirrhosis Model (Thioacetamide-induced)
Peak Amplitude of 13CO2 Correlated with acute hepatitis-
cPDR at 30 min (%) Correlated with acute hepatitisSignificantly correlated with fibrosis stage 3
cPDR at 60 min (%) Correlated with acute hepatitisSignificantly correlated with fibrosis stage 3

Data from a study evaluating the 13C-octanoate breath test as a surrogate marker of liver damage in animal models.[1]

Conclusion

The 13C-Sodium Octanoate Breath Test is a valuable, non-invasive tool for assessing hepatic mitochondrial fatty acid oxidation. The detailed protocols and data analysis methods provided in these application notes offer a standardized approach for researchers, scientists, and drug development professionals. The ability to quantitatively measure hepatic fatty acid oxidation can aid in the diagnosis and monitoring of liver diseases, as well as in the evaluation of novel therapeutic agents targeting hepatic metabolism.

References

Application Notes and Protocols for Mass Spectrometry Analysis of 13C-Labeled Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of samples for mass spectrometry (MS)-based analysis of 13C-labeled metabolites. The methodologies outlined herein are critical for accurately tracing metabolic pathways and quantifying metabolite fluxes, essential techniques in basic research, and drug development.

Introduction

Stable isotope labeling with 13C is a powerful tool in metabolomics for tracing the metabolic fate of compounds. In conjunction with mass spectrometry, it allows for the precise tracking and quantification of the conversion of a labeled substrate into various downstream metabolites. Accurate sample preparation is paramount to preserve the in vivo metabolic state of the biological system under investigation. This involves rapid quenching of metabolic activity, efficient extraction of metabolites, and, if necessary, derivatization to improve analytical separation and detection.

Core Principles of Sample Preparation

The primary goal of sample preparation for 13C-metabolomic analysis is to obtain a representative snapshot of the intracellular metabolite pool at a specific point in time. This is achieved through a series of critical steps:

  • Isotopic Labeling: Cells or organisms are cultured in the presence of a 13C-labeled substrate, such as glucose or glutamine, allowing the label to be incorporated into downstream metabolites.

  • Quenching: Metabolic enzymes are rapidly inactivated to prevent any changes in metabolite concentrations after sample collection.

  • Extraction: Metabolites are separated from other cellular components like proteins and lipids.

  • Analysis: The extracted metabolites are analyzed by mass spectrometry, typically coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS).

Experimental Protocols

Protocol 1: Cell Culture and Isotopic Labeling (Adherent Mammalian Cells)

This protocol provides a generalized procedure and should be optimized for the specific cell line and experimental objectives.

Materials:

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • 13C-labeled substrate (e.g., [U-13C6]-glucose, [U-13C5]-glutamine)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Cell culture plates or flasks

Procedure:

  • Cell Seeding and Growth: Seed cells in the appropriate culture vessel and allow them to reach the desired confluency in standard, unlabeled medium.

  • Isotopic Labeling:

    • Prepare the labeling medium by supplementing the base medium with the 13C-labeled substrate at the desired concentration.

    • Aspirate the standard medium from the cells.

    • Wash the cells once with pre-warmed PBS to remove any residual unlabeled medium.

    • Add the pre-warmed 13C-labeling medium to the cells.

  • Incubation: Incubate the cells under standard culture conditions for a predetermined period to allow for the incorporation of the 13C label into the metabolome. The duration of labeling will depend on the metabolic pathways of interest and the turnover rates of the target metabolites.

Protocol 2: Metabolite Quenching and Extraction

Rapidly halting all enzymatic activity is critical to preserve the in vivo metabolic state.[1][2] The choice of quenching and extraction method can significantly impact the quantitative results.[3][4][5]

Method 2A: Quenching with Liquid Nitrogen and Extraction with 50% Acetonitrile

This method has been shown to be optimal for acquiring intracellular metabolites with high efficiency of metabolic arrest and minimal loss during sample preparation.[3]

Materials:

  • Liquid Nitrogen

  • Phosphate-Buffered Saline (PBS), ice-cold

  • 50% Acetonitrile in water, pre-chilled to -20°C

  • Cell scraper

Procedure:

  • Washing: Quickly aspirate the labeling medium and wash the cells twice with ice-cold PBS.[3]

  • Quenching: Immediately add liquid nitrogen directly to the culture dish to flash-freeze the cells and halt metabolism.[3]

  • Extraction:

    • Add the pre-chilled 50% acetonitrile to the frozen cells.

    • Use a cell scraper to detach the cells in the presence of the extraction solvent.

    • Transfer the cell lysate to a microcentrifuge tube.

  • Protein and Debris Removal: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Sample Collection: Carefully transfer the supernatant containing the metabolites to a new tube for analysis.

Method 2B: Cold Methanol Quenching and Extraction

This is a widely used method, particularly for suspension cultures.[1][2] For adherent cells, the following protocol can be applied.

Materials:

  • 80% Methanol in water, pre-chilled to -80°C[6]

  • Cell scraper

Procedure:

  • Quenching and Extraction:

    • Quickly aspirate the labeling medium.

    • Immediately add the pre-chilled 80% methanol directly to the culture plate.[6]

    • Scrape the cells in the presence of the cold methanol.[6]

  • Collection and Processing:

    • Transfer the cell lysate to a microcentrifuge tube.

    • Vortex the mixture to ensure thorough extraction.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube for analysis.

Protocol 3: Derivatization for GC-MS Analysis

For analysis by GC-MS, many polar metabolites, such as amino acids and organic acids, require derivatization to increase their volatility.[7][8] Silylation is a common derivatization technique.[7]

Materials:

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

  • Methoxyamine hydrochloride in pyridine

  • SpeedVac or nitrogen evaporator

  • Heating block or oven

Procedure:

  • Drying: Dry the metabolite extracts completely using a SpeedVac or under a stream of nitrogen.

  • Methoximation:

    • Add methoxyamine hydrochloride in pyridine to the dried extract.

    • Incubate at a controlled temperature (e.g., 37°C) for 90 minutes to protect aldehyde and keto groups.

  • Silylation:

    • Add MSTFA to the sample.

    • Incubate at a controlled temperature (e.g., 37°C) for 30 minutes to replace active hydrogens with trimethylsilyl groups.[7]

  • Analysis: The derivatized sample is now ready for injection into the GC-MS.

Data Presentation

The following tables summarize quantitative data on the effectiveness of different sample preparation methods.

Table 1: Comparison of Metabolite Extraction Solvents

This table provides a qualitative comparison of common extraction solvents for untargeted metabolomics. The efficiency of each solvent can vary depending on the specific metabolites of interest.

Extraction Solvent/MethodRelative Metabolite CoverageNotes
80% MethanolHighGood for a broad range of polar metabolites.[6]
50% AcetonitrileHighEffective for a wide range of metabolites.[3]
Methanol/Chloroform/WaterModerate-HighCan be used for simultaneous extraction of polar and non-polar metabolites.
75% Ethanol/MTBEHighShowed high coverage for liver tissue and HEK cells.[9]
100% IsopropanolHighPerformed well for liver and bone marrow samples.[9]

Table 2: Quantitative Comparison of Quenching and Extraction Methods for HeLa Cells

The total amount of intracellular metabolites recovered using different combinations of quenching and extraction methods. Data is presented as nmol per million cells.

Quenching MethodExtraction SolventTotal Metabolite Amount (nmol/10^6 cells)
Liquid Nitrogen50% Acetonitrile295.33
Liquid Nitrogen80% Methanol250.12
-40°C 50% Methanol50% Acetonitrile180.45
-40°C 50% Methanol80% Methanol150.78
0.5°C Normal Saline50% Acetonitrile45.67
0.5°C Normal Saline80% Methanol21.51

Data adapted from a study on HeLa cells, demonstrating the significant impact of the chosen method on metabolite recovery.[3]

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for 13C-labeled metabolomics analysis.

experimental_workflow Experimental Workflow for 13C-Labeled Metabolomics cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_seeding Cell Seeding isotopic_labeling Isotopic Labeling with 13C Substrate cell_seeding->isotopic_labeling quenching Quenching (e.g., Liquid Nitrogen) isotopic_labeling->quenching extraction Metabolite Extraction (e.g., Cold Solvent) quenching->extraction derivatization Derivatization (for GC-MS) extraction->derivatization Optional ms_analysis LC-MS or GC-MS Analysis extraction->ms_analysis derivatization->ms_analysis data_processing Data Processing & Analysis ms_analysis->data_processing

Caption: Overview of the experimental workflow from cell culture to data analysis.

Central Carbon Metabolism Pathway

This diagram shows a simplified view of central carbon metabolism, highlighting key pathways often investigated using 13C-labeling.

central_carbon_metabolism Central Carbon Metabolism cluster_glycolysis Glycolysis cluster_tca TCA Cycle Glucose 13C-Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P Pyruvate Pyruvate F6P->Pyruvate Lactate Lactate Pyruvate->Lactate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate aKG alpha-Ketoglutarate Citrate->aKG SuccinylCoA Succinyl-CoA aKG->SuccinylCoA Fumarate Fumarate SuccinylCoA->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate Glutamine 13C-Glutamine Glutamate Glutamate Glutamine->Glutamate Glutamate->aKG

Caption: Simplified diagram of central carbon metabolism.

References

Application Notes and Protocols for Tracking ¹³C-Labeled Sodium Octanoate using ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for elucidating metabolic pathways and quantifying metabolic fluxes in biological systems. The use of stable isotope tracers, such as ¹³C-labeled sodium octanoate, allows for the direct tracking of the metabolic fate of these molecules. Sodium octanoate, a medium-chain fatty acid, plays a significant role in various metabolic processes, and understanding its metabolism is crucial in fields ranging from neuroscience to drug development.[1] This document provides detailed application notes and experimental protocols for tracking the metabolism of ¹³C-labeled sodium octanoate in biological samples using ¹³C NMR spectroscopy.

Applications in Metabolic Research and Drug Development

The use of ¹³C-labeled sodium octanoate as a tracer offers valuable insights into several key areas of research:

  • Metabolic Flux Analysis: Quantifying the rate of metabolic pathways, such as the tricarboxylic acid (TCA) cycle, by analyzing the incorporation of ¹³C into downstream metabolites like glutamate and glutamine.[1][2]

  • Neuroenergetics: Investigating the contribution of fatty acids to brain energy metabolism, where octanoate has been shown to be a significant fuel source.

  • Drug Discovery and Development: Assessing the effect of drug candidates on fatty acid metabolism and identifying potential off-target effects.

  • Disease Diagnosis: ¹³C-labeled octanoate can be used in breath tests to assess hepatic mitochondrial function.

Quantitative Data Summary

The following tables summarize quantitative data from studies that have utilized ¹³C NMR to track the metabolism of ¹³C-labeled sodium octanoate in various rat tissues. The fractional contribution (Fc) of ¹³C-octanoate to the acetyl-CoA pool is a key parameter for assessing its role in oxidative metabolism.

Table 1: Fractional Contribution of [2,4,6,8-¹³C₄]Octanoate to the Acetyl-CoA Pool in Different Rat Tissues

TissueConditionFractional Contribution (Fc) of ¹³C-Octanoate to Acetyl-CoA (mean ± SD)
Heart-0.563 ± 0.066
Liver-0.367 ± 0.054
Soleus MuscleRested0.565 ± 0.089
Soleus MuscleContracted0.564 ± 0.096
Red Gastrocnemius MuscleRested0.470 ± 0.092
Red Gastrocnemius MuscleContracted0.438 ± 0.072
White Gastrocnemius MuscleRested0.340 ± 0.081
White Gastrocnemius MuscleContracted0.272 ± 0.065

Data sourced from Walton et al., J Appl Physiol, 2003.[3][4]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in tracking ¹³C-labeled sodium octanoate.

Protocol 1: In Vivo Infusion of ¹³C-Labeled Sodium Octanoate in a Rat Model

This protocol is adapted from studies investigating fatty acid metabolism in intact rats.[3][4]

Materials:

  • [2,4,6,8-¹³C₄]Sodium Octanoate (or other desired labeled variant)

  • Sterile saline solution

  • Anesthesia (e.g., isoflurane)

  • Infusion pump and catheters

Procedure:

  • Anesthetize the rat using an appropriate anesthetic agent.

  • Surgically place catheters in the jugular vein for infusion and the femoral artery for blood sampling.

  • Prepare the infusion solution by dissolving the ¹³C-labeled sodium octanoate in sterile saline to the desired concentration.

  • Begin the infusion of the ¹³C-labeled sodium octanoate solution at a constant rate using an infusion pump. The infusion duration will depend on the experimental goals, but a period of 60-120 minutes is often sufficient to approach isotopic steady-state.

  • Collect blood samples at regular intervals to monitor the concentration of the labeled octanoate and its metabolites.

  • At the end of the infusion period, euthanize the animal and rapidly excise the tissues of interest (e.g., brain, liver, heart, muscle).

  • Immediately freeze the tissues in liquid nitrogen to quench all metabolic activity and store at -80°C until extraction.

Protocol 2: Metabolite Extraction from Tissues for NMR Analysis

This protocol is a general method for the extraction of polar and non-polar metabolites from tissue samples, suitable for subsequent ¹³C NMR analysis.

Materials:

  • Frozen tissue sample (~50-100 mg)

  • Methanol (MeOH), Chloroform (CHCl₃), and Water (H₂O) (all pre-chilled to -20°C)

  • 2 mL bead beating tubes with ceramic beads

  • Centrifuge capable of reaching 16,000 x g at 4°C

  • Speed vacuum concentrator

Procedure:

  • Weigh the frozen tissue sample.

  • Transfer the frozen tissue to a pre-chilled 2 mL bead beating tube.

  • Add 800 µL of cold 80% MeOH and homogenize using a bead beater for 30 seconds.

  • Centrifuge at 1,000 x g for 5 minutes at 4°C. Transfer the supernatant to a new tube.

  • Repeat the homogenization and centrifugation steps two more times, pooling the supernatants.

  • To the pooled supernatant, add 800 µL of cold CHCl₃ and 400 µL of cold H₂O to achieve a final ratio of MeOH:CHCl₃:H₂O of 2:2:1.

  • Vortex the mixture thoroughly and centrifuge at 16,000 x g for 15 minutes at 4°C to induce phase separation.

  • The upper aqueous phase contains polar metabolites (including glutamate and glutamine), while the lower organic phase contains lipids. Carefully collect both phases into separate tubes.

  • Dry the collected fractions using a speed vacuum concentrator without heat.

  • Reconstitute the dried extracts in a suitable deuterated solvent (e.g., D₂O for the aqueous fraction) for NMR analysis.

Protocol 3: ¹³C NMR Data Acquisition and Analysis

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a ¹³C-observe probe.

NMR Parameters for Quantitative ¹³C Analysis:

  • Pulse Sequence: A simple pulse-acquire sequence with proton decoupling (e.g., zgpg30 with Waltz-16 decoupling) is often sufficient.

  • Flip Angle: A 30-45° flip angle is recommended to allow for faster repetition times without saturating the signals.

  • Relaxation Delay (d1): To ensure full relaxation of the carbon nuclei for accurate quantification, a long relaxation delay is crucial. A delay of at least 5 times the longest T1 of the carbons of interest should be used. For many small molecules, a d1 of 5-10 seconds is adequate.

  • Number of Scans (ns): Due to the low natural abundance and lower gyromagnetic ratio of ¹³C, a large number of scans is required to achieve a good signal-to-noise ratio. This can range from hundreds to thousands of scans depending on the sample concentration.

  • Spectral Width (sw): A spectral width of at least 200 ppm is typically used to cover the chemical shift range of most organic molecules.

  • Referencing: The chemical shifts are typically referenced to an internal standard, such as DSS or TSP for aqueous samples.

Data Analysis:

  • Process the acquired FID using an appropriate software package (e.g., TopSpin, Mnova). Apply an exponential multiplication window function to improve the signal-to-noise ratio.

  • Perform Fourier transformation, phase correction, and baseline correction.

  • Identify the resonances corresponding to the carbons of octanoate and its downstream metabolites (e.g., glutamate, glutamine) based on their chemical shifts.

  • Integrate the peak areas of the ¹³C signals. The fractional enrichment of a specific carbon position can be calculated by comparing the intensity of the ¹³C-labeled peak to the total signal (labeled + unlabeled).

  • For metabolic flux analysis, the isotopomer distribution in metabolites like glutamate can be analyzed. This involves deconvolution of the multiplet patterns arising from ¹³C-¹³C J-coupling.

Visualizations

The following diagrams illustrate the key workflows and metabolic pathways described in these application notes.

Experimental_Workflow cluster_invivo In Vivo Experiment cluster_extraction Sample Preparation cluster_nmr NMR Analysis infusion Infusion of ¹³C-Sodium Octanoate sampling Blood & Tissue Sampling infusion->sampling quenching Metabolic Quenching (Liquid N₂) sampling->quenching homogenization Tissue Homogenization quenching->homogenization extraction Metabolite Extraction (MeOH/CHCl₃/H₂O) homogenization->extraction phase_sep Phase Separation extraction->phase_sep drying Drying of Extracts phase_sep->drying reconstitution Reconstitution in D₂O drying->reconstitution acquisition ¹³C NMR Data Acquisition reconstitution->acquisition processing Data Processing & Analysis acquisition->processing mfa Metabolic Insights processing->mfa Metabolic Flux Analysis

Caption: Experimental workflow for tracking ¹³C-sodium octanoate metabolism.

Metabolic_Pathway cluster_input Substrate cluster_beta_ox β-Oxidation cluster_tca TCA Cycle cluster_outputs Key Metabolites for NMR Analysis octanoate ¹³C-Sodium Octanoate acetyl_coa ¹³C-Acetyl-CoA octanoate->acetyl_coa citrate ¹³C-Citrate acetyl_coa->citrate akg ¹³C-α-Ketoglutarate citrate->akg succinyl_coa ¹³C-Succinyl-CoA akg->succinyl_coa glutamate ¹³C-Glutamate akg->glutamate malate ¹³C-Malate succinyl_coa->malate oaa ¹³C-Oxaloacetate malate->oaa oaa->citrate glutamine ¹³C-Glutamine glutamate->glutamine

Caption: Metabolic fate of ¹³C-sodium octanoate via the TCA cycle.

References

Application Notes and Protocols for Sodium Octanoate C-13 Dosing in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of Sodium octanoate C-13 (¹³C-Sodium octanoate) in various animal models. The primary applications covered include the assessment of gastric emptying, evaluation of liver function, and in vivo metabolic tracer studies.

Overview of Sodium Octanoate C-13 Applications

Sodium octanoate C-13 is a stable, non-radioactive isotope-labeled medium-chain fatty acid. Its unique properties make it a valuable tool in preclinical research for tracing the absorption, distribution, metabolism, and excretion (ADME) of octanoate. The most common applications in animal models are:

  • Gastric Emptying Breath Test: The ¹³C-octanoate breath test is a non-invasive method to measure the rate of solid-phase gastric emptying.[1][2] After oral administration with a solid meal, the ¹³C-octanoate is absorbed in the small intestine and metabolized in the liver, leading to the exhalation of ¹³CO₂. The rate of ¹³CO₂ appearance in the breath is proportional to the rate of gastric emptying.[2]

  • Liver Function Assessment: Since octanoate is primarily metabolized in the liver via mitochondrial β-oxidation, the rate of ¹³CO₂ exhalation after administration of ¹³C-octanoate can serve as an indicator of hepatic metabolic function.[3][4] This application is particularly useful in animal models of liver disease.[4]

  • Metabolic and Pharmacokinetic Studies: ¹³C-Sodium octanoate can be administered intravenously or orally to trace the metabolic fate of octanoate in various tissues, including the brain, heart, and skeletal muscle.[5][6][7] These studies provide insights into fatty acid oxidation, ketogenesis, and energy metabolism.[3][5]

Dosing Recommendations and Data Presentation

The appropriate dose of ¹³C-Sodium octanoate varies depending on the animal model, the research application, and the analytical method used. The following tables summarize dosing recommendations from various studies.

Table 1: Oral Dosing of ¹³C-Octanoate for Gastric Emptying Studies

Animal ModelDoseVehicle / Test MealApplicationReference
Mouse Not specified, incorporated into mealLiquid meal (Intralipid) or solid meal (egg yolk)Gastric Emptying Breath Test[8]
Mouse 2 µl/g of egg yolkEgg yolk coagulated by heatingGastric Emptying Breath Test[9]
Rat 1 µgPiece of pancakeGastric Emptying Breath Test[6]
Rat 2 µCi (¹⁴C-octanoate)0.5 g scrambled egg yolk mixed with 9.5 g standard rat chow and water (1:1)Gastric Emptying Breath Test[10]
Dog 50 mg or 100 mgStandard or high-energy test mealGastric Emptying Breath Test[11]
Pony 250 mgTest meal with varying amounts of soya oilGastric Emptying Breath Test[12]
Pig Not specifiedStarch-rich dietGastric Emptying Breath Test[13]

Table 2: Intravenous and Intraperitoneal Dosing of ¹³C-Octanoate

Animal ModelDoseRoute of AdministrationApplicationReference
Rat Not specifiedIntravenous (jugular vein infusion)Metabolic study of ketogenesis in the liver[3]
Rat Not specified, resulted in 250 ± 25 µM plasma concentrationIntravenous infusion (105 min)Brain and liver metabolism study[14][15][16][17]
Rat Not specifiedIntravenous (jugular vein infusion)Study of octanoate oxidation in skeletal muscle, heart, and liver[5]
Rat Not specifiedPer os or IntraperitonealEvaluation of octanoate absorption for liver damage assessment[4]
Rat ~0.04 mmolIntravenous (femoral vein catheter)Myocardial metabolism study using hyperpolarized [1-¹³C]octanoate[10][18]
Rat Not specifiedIntravenousBrain uptake and metabolism study[15]

Experimental Protocols

Protocol for Gastric Emptying Breath Test in Rodents

This protocol is a generalized procedure based on methodologies cited for mice and rats.[6][9]

Materials:

  • ¹³C-Sodium octanoate or ¹³C-Octanoic acid

  • Test meal components (e.g., egg yolk, pancake mix)

  • Metabolic cages for breath collection

  • Gas isotope ratio mass spectrometer or other suitable ¹³CO₂ analyzer

Procedure:

  • Animal Acclimatization and Fasting: Acclimate the animals to the metabolic cages for several days before the experiment. Fast the animals overnight (typically 12 hours) with free access to water.

  • Test Meal Preparation:

    • For mice: Mix 10 μl of ¹³C-octanoic acid (at a concentration of 2 μl/g) with 5 g of egg yolk. Heat the mixture gently until it coagulates and can be formed into small, palatable balls.[9]

    • For rats: Incorporate 1 µg of ¹³C-octanoic acid into a small piece of pancake.[6]

  • Administration: Present the test meal to the fasted animal. Ensure the entire meal is consumed within a short period (e.g., 2 minutes).[9]

  • Breath Sample Collection: Immediately after consumption of the meal, place the animal in the metabolic cage. Collect breath samples at predetermined intervals (e.g., every 5-15 minutes for the first hour, then every 30 minutes for up to 4-6 hours).[6][9]

  • Sample Analysis: Analyze the collected breath samples for ¹³CO₂ enrichment using a gas isotope ratio mass spectrometer.

  • Data Analysis: Calculate the rate of gastric emptying based on the cumulative ¹³CO₂ excretion over time.

Protocol for Intravenous Infusion of ¹³C-Sodium Octanoate in Rats for Metabolic Studies

This protocol is a generalized procedure for studying the in vivo metabolism of octanoate.[5][14][15]

Materials:

  • ¹³C-Sodium octanoate (sterile solution)

  • Anesthesia (e.g., isoflurane)

  • Surgical tools for catheter implantation

  • Infusion pump

  • Blood collection supplies (e.g., syringes, tubes with anticoagulant)

  • Tissue collection and preservation supplies (e.g., liquid nitrogen)

Procedure:

  • Animal Preparation and Anesthesia: Anesthetize the rat using a suitable anesthetic agent.

  • Catheter Implantation: Surgically implant a catheter into the jugular or femoral vein for infusion of the tracer. An arterial catheter may also be implanted for blood sampling.

  • Tracer Infusion: Begin a continuous infusion of a sterile solution of ¹³C-Sodium octanoate at a predetermined rate to achieve a target plasma concentration. Infusion times can range from 60 to 105 minutes.[5][14]

  • Blood Sampling: Collect blood samples at baseline and at various time points during and after the infusion to monitor the plasma concentration of ¹³C-octanoate and its metabolites.

  • Tissue Collection: At the end of the infusion period, euthanize the animal under deep anesthesia. Rapidly excise tissues of interest (e.g., brain, liver, heart, muscle), and immediately freeze them in liquid nitrogen to quench metabolic activity.[5][14]

  • Sample Analysis: Analyze plasma and tissue samples using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry to determine the incorporation of ¹³C into various metabolites.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Sodium Octanoate C-13

Sodium octanoate, a medium-chain fatty acid, is readily absorbed and transported to the liver. It enters the mitochondria independently of the carnitine shuttle system.[3] Inside the mitochondria, it undergoes β-oxidation to produce acetyl-CoA, which can then enter the Krebs cycle for energy production or be used for the synthesis of ketone bodies.[3][19]

metabolic_pathway cluster_blood Bloodstream cluster_cell Hepatocyte cluster_cytosol Cytosol cluster_mitochondria Mitochondria cluster_exhalation Exhalation sodium_octanoate Sodium Octanoate C-13 octanoate_cytosol Octanoate C-13 sodium_octanoate->octanoate_cytosol Uptake octanoyl_coa Octanoyl-CoA C-13 octanoate_cytosol->octanoyl_coa Activation (ACSM) beta_oxidation β-Oxidation octanoyl_coa->beta_oxidation acetyl_coa Acetyl-CoA C-13 beta_oxidation->acetyl_coa krebs_cycle Krebs Cycle acetyl_coa->krebs_cycle ketogenesis Ketogenesis acetyl_coa->ketogenesis co2 13CO2 krebs_cycle->co2 ketone_bodies Ketone Bodies C-13 ketogenesis->ketone_bodies exhaled_co2 Exhaled 13CO2 co2->exhaled_co2 Transport in Blood

Metabolic pathway of Sodium octanoate C-13 in the liver.
Experimental Workflow for Gastric Emptying Breath Test

The following diagram illustrates the key steps involved in conducting a ¹³C-octanoate breath test for measuring gastric emptying in an animal model.

experimental_workflow animal_prep Animal Preparation (Fasting, Acclimatization) administration Oral Administration of Test Meal animal_prep->administration meal_prep Test Meal Preparation with 13C-Octanoate meal_prep->administration breath_collection Breath Sample Collection (Metabolic Cage) administration->breath_collection sample_analysis 13CO2 Analysis (Mass Spectrometry) breath_collection->sample_analysis data_analysis Data Analysis (Gastric Emptying Rate Calculation) sample_analysis->data_analysis results Results & Interpretation data_analysis->results

Workflow for the 13C-octanoate gastric emptying breath test.

References

Step-by-step guide to performing a 13C-octanoate liver function test

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 13C-Octanoate Breath Test (¹³C-OBT) is a non-invasive diagnostic tool for assessing hepatic mitochondrial function.[1] This test measures the metabolism of 13C-labeled octanoic acid, a medium-chain fatty acid that is primarily oxidized in the liver's mitochondria.[1][2] The rate of 13CO2 exhalation in the breath provides a dynamic measure of mitochondrial β-oxidation, which can be altered in various liver diseases. This application note provides a detailed, step-by-step guide for performing the 13C-octanoate breath test for liver function assessment, aimed at researchers, scientists, and professionals in drug development.

Principle of the Test

The 13C-octanoate breath test is based on the principle that after oral administration, 13C-octanoic acid is rapidly absorbed in the small intestine and transported to the liver via the portal vein.[3][4] In the hepatocytes, it undergoes β-oxidation within the mitochondria, a key process of fatty acid metabolism. This process results in the production of 13CO2, which then enters the bicarbonate pool in the bloodstream and is subsequently exhaled. The rate of 13CO2 appearance in the breath is indicative of the liver's mitochondrial capacity to metabolize fatty acids.[4] In liver diseases such as non-alcoholic steatohepatitis (NASH), this metabolic pathway can be altered.[3][5]

Data Presentation

The results of the 13C-octanoate breath test are typically expressed as the Percentage of Dose Recovered (PDR) at specific time points and the cumulative Percentage of Dose Recovered (cPDR) over the entire test period. These values can be used to differentiate between healthy individuals and those with certain liver conditions.

Patient GroupPDR at 30 min (Mean)cPDR at 120 min (Mean)Observations
Healthy Volunteers NormalNormalExhibits a baseline rate of octanoate metabolism.
Simple Steatosis (NAFL) 17.45Similar to Healthy VolunteersPatients with simple steatosis often show no significant difference in octanoate metabolism compared to healthy controls.[3][5]
Nonalcoholic Steatohepatitis (NASH) 22.0832.1 ± 3.6%Patients with NASH show a significantly higher rate of octanoate metabolism compared to those with simple steatosis.[4]
Liver Cirrhosis ReducedReducedWhile specific values are not consistently reported, a decline in mitochondrial function in advanced liver disease would lead to reduced PDR and cPDR values.

Experimental Protocols

Patient Preparation
  • Fasting: The patient must fast for at least 8-10 hours overnight prior to the test.[6]

  • Medication Review: Medications that could potentially alter gastric motility or liver metabolism should be reviewed and discontinued if medically permissible, in consultation with a physician.

  • Abstinence: The patient should refrain from smoking, strenuous physical activity, and consuming carbonated beverages on the day of the test.[6]

Test Procedure
  • Baseline Breath Sample: Before administering the 13C-octanoate, a baseline breath sample is collected to determine the natural abundance of 13CO2 in the patient's breath.

  • Substrate Administration: The patient ingests a standardized dose of 13C-octanoic acid. A common dosage is 100 mg of 13C-sodium-octanoate dissolved in 200 mL of water.[4][7]

  • Breath Sample Collection: Breath samples are collected at regular intervals into specialized collection bags. A typical collection schedule is at baseline (0 minutes), and then at 15, 30, 45, 60, and 120 minutes after substrate ingestion.[4][7]

  • Sample Analysis: The collected breath samples are analyzed using an isotope ratio mass spectrometer or a non-dispersive infrared spectrometer to measure the ratio of 13CO2 to 12CO2.

Data Analysis and Interpretation

The primary endpoints for liver function assessment are the Percent Dose Recovered (PDR) and the cumulative Percent Dose Recovered (cPDR) of 13CO2.

  • PDR (%/h): This value represents the percentage of the ingested 13C dose that is exhaled as 13CO2 per hour at a specific time point. It is a measure of the rate of metabolism.

  • cPDR (%): This is the cumulative percentage of the 13C dose recovered in the breath over a specific period (e.g., 120 minutes). It reflects the overall metabolic capacity.

A significant increase in PDR and cPDR values, particularly in the early phases of the test, can be indicative of the altered mitochondrial metabolism seen in conditions like NASH.[3][4][5] A cutoff value for PDR at 15 minutes of 17.14 has been proposed to differentiate NASH from simple steatosis, with a high sensitivity and specificity.[7]

Mandatory Visualizations

Biochemical Pathway of 13C-Octanoate Metabolism

Biochemical Pathway of 13C-Octanoate Metabolism cluster_GI Gastrointestinal Tract cluster_Liver Liver Hepatocyte cluster_Systemic Systemic Circulation & Exhalation Ingestion Ingestion of 13C-Octanoate Absorption Small Intestine Absorption Ingestion->Absorption PortalVein Portal Vein Transport Absorption->PortalVein Mitochondria Mitochondrial β-Oxidation PortalVein->Mitochondria KrebsCycle Krebs Cycle Mitochondria->KrebsCycle 13C-Acetyl-CoA BicarbonatePool Bicarbonate Pool KrebsCycle->BicarbonatePool 13CO2 Lungs Lungs BicarbonatePool->Lungs Exhalation Exhalation of 13CO2 Lungs->Exhalation

Caption: Metabolic pathway of 13C-octanoate from ingestion to exhalation.

Experimental Workflow of the 13C-Octanoate Liver Function Test

Experimental Workflow of the 13C-Octanoate Liver Function Test cluster_Prep Preparation cluster_Admin Administration & Collection cluster_Analysis Analysis & Interpretation Fasting Overnight Fast (8-10 hours) Baseline Collect Baseline Breath Sample (T0) Fasting->Baseline Ingestion Ingest 100mg 13C-Octanoate Baseline->Ingestion Collection Collect Breath Samples (15, 30, 45, 60, 120 min) Ingestion->Collection Analysis Measure 13CO2/12CO2 Ratio (IRMS / NDIRS) Collection->Analysis Calculation Calculate PDR and cPDR Analysis->Calculation Interpretation Interpret Results based on Clinical Context Calculation->Interpretation

Caption: Step-by-step workflow for the 13C-octanoate liver function test.

References

Application of Sodium Octanoate C-13 in Studying Non-Alcoholic Fatty Liver Disease

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition, encompassing a spectrum from simple steatosis (NAFL) to non-alcoholic steatohepatitis (NASH), which can progress to cirrhosis and hepatocellular carcinoma.[1][2][3] The diagnosis and staging of NAFLD, particularly the differentiation of NASH from NAFL, traditionally relies on invasive liver biopsy.[1] Sodium octanoate labeled with the stable isotope carbon-13 (¹³C-Sodium Octanoate) offers a non-invasive method to assess hepatic mitochondrial function, which is a key aspect of NAFLD pathophysiology.[4][5] This document provides detailed application notes and protocols for the use of ¹³C-Sodium Octanoate in NAFLD research.

Octanoic acid, a medium-chain fatty acid, is rapidly absorbed from the small intestine and transported to the liver via the portal vein.[6] In the liver, it undergoes mitochondrial β-oxidation to acetyl-CoA and subsequently to ¹³CO₂, which is then exhaled.[4][6] The rate of ¹³CO₂ exhalation serves as a proxy for hepatic mitochondrial β-oxidation capacity.[4] Alterations in this metabolic pathway are implicated in the progression of NAFLD.[7]

Principle of the Method

The ¹³C-Octanoate Breath Test (OBT) is a non-invasive diagnostic tool that measures the liver's mitochondrial β-oxidation capacity.[4][8] After oral administration of ¹³C-Sodium Octanoate, the rate of its metabolism to ¹³CO₂ is quantified by measuring the ratio of ¹³CO₂ to ¹²CO₂ in expired breath samples over time using isotope ratio mass spectrometry or non-dispersive infrared spectrometry.[4][9] The results are typically expressed as the percentage of the administered dose recovered per hour (PDR) and the cumulative percentage of the dose recovered (cPDR) over a specific period.[1][10]

Applications in NAFLD Research

  • Differentiation of NASH from NAFL: Studies have shown that the ¹³C-OBT can effectively distinguish patients with NASH from those with simple steatosis.[1][6]

  • Assessment of Mitochondrial Dysfunction: The test provides a quantitative measure of hepatic mitochondrial fatty acid oxidation, a key pathway often dysregulated in NAFLD.[4][10]

  • Monitoring Disease Progression: The ¹³C-OBT has the potential to be used as a non-invasive tool to monitor the progression of NAFLD.[7]

  • Evaluating Therapeutic Efficacy: Researchers and drug development professionals can utilize the ¹³C-OBT to assess the impact of novel therapeutic interventions on hepatic mitochondrial function in NAFLD.

Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing the ¹³C-Octanoate Breath Test in NAFLD populations.

Table 1: ¹³C-Octanoate Breath Test Parameters in Different Patient Cohorts

ParameterHealthy VolunteersSimple Steatosis (NAFL)Non-Alcoholic Steatohepatitis (NASH)Reference
PDR at 15 min (r-value) --0.65 (AUROC = 0.902)[1]
cPDR at 120 min (r-value) --0.69 (AUROC = 0.899)[1]
OBT PDR at 30 min (average) -17.4522.08[10]
cPDR at 120 min (%) --32.1 ± 3.6[1]
cPDR at 180 min (%) 34.6 ± 6.5-34.6 ± 7.0[9]

PDR: Percent Dose Recovery; cPDR: cumulative Percent Dose Recovery; AUROC: Area Under the Receiver Operating Characteristic curve.

Experimental Protocols

Protocol 1: ¹³C-Octanoate Breath Test (OBT) for Differentiation of NAFL and NASH

This protocol is adapted from studies aimed at differentiating NASH from NAFL.[1][6]

1. Patient Preparation:

  • Patients should fast overnight for at least 10 hours prior to the test.[1][11]
  • Abstain from smoking and vigorous physical activity on the morning of the test.
  • Avoid carbonated beverages before the test.[11]

2. Materials:

  • ¹³C-Sodium Octanoate (100 mg).[1][6]
  • 200 mL of water.[1][6]
  • Breath collection bags.
  • Isotope Ratio Mass Spectrometer or Non-Dispersive Infrared Spectrometer.

3. Procedure:

  • Collect a baseline breath sample (t=0) into a collection bag.[1][6]
  • Dissolve 100 mg of ¹³C-Sodium Octanoate in 200 mL of water.[1][6]
  • The patient drinks the solution.
  • Collect subsequent breath samples at 15, 30, 45, 60, and 120 minutes post-ingestion.[1][6]
  • Analyze the ¹³CO₂/¹²CO₂ ratio in the collected breath samples.

4. Data Analysis:

  • Calculate the Percent Dose Recovery (PDR) at each time point.
  • Calculate the cumulative Percent Dose Recovery (cPDR) over the 120-minute period.
  • Compare the results to established reference values to differentiate between NAFL and NASH.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the metabolic pathway of ¹³C-Sodium Octanoate and the experimental workflow of the ¹³C-Octanoate Breath Test.

Metabolic Pathway of ¹³C-Sodium Octanoate in the Liver cluster_blood Portal Vein cluster_liver Hepatocyte cluster_mito Mitochondrial Matrix cluster_exhalation Exhalation Oral_Administration Oral Administration of ¹³C-Sodium Octanoate Absorption Intestinal Absorption Oral_Administration->Absorption Transport Transport into Mitochondria Absorption->Transport Mitochondrion Mitochondrion Beta_Oxidation β-Oxidation Acetyl_CoA ¹³C-Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle CO2 ¹³CO₂ TCA_Cycle->CO2 Breath_Sample Breath Sample Collection CO2->Breath_Sample Transport via Bloodstream Transport->Beta_Oxidation Analysis ¹³CO₂/¹²CO₂ Ratio Analysis Breath_Sample->Analysis

Caption: Metabolic fate of orally administered ¹³C-Sodium Octanoate.

Experimental Workflow of the ¹³C-Octanoate Breath Test Start Patient Preparation (Fasting) Baseline Collect Baseline Breath Sample (t=0) Start->Baseline Administration Administer 100 mg ¹³C-Sodium Octanoate in 200 mL Water Baseline->Administration Collection Collect Breath Samples at 15, 30, 45, 60, 120 min Administration->Collection Analysis Analyze ¹³CO₂/¹²CO₂ Ratio (IRMS or NDIRS) Collection->Analysis Calculation Calculate PDR and cPDR Analysis->Calculation Interpretation Interpret Results (NAFL vs. NASH) Calculation->Interpretation

Caption: Step-by-step workflow for the ¹³C-Octanoate Breath Test.

References

Troubleshooting & Optimization

Troubleshooting unexpected results in 13C-octanoate breath tests

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the 13C-octanoate breath test for gastric emptying analysis.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the 13C-octanoate breath test?

The 13C-octanoate breath test is a non-invasive method to measure the rate of solid-phase gastric emptying.[1][2] The principle relies on the incorporation of 13C-labeled octanoic acid into a solid meal, typically an egg yolk.[1][3][4] After ingestion, the emptying of the stomach is the rate-limiting step in the subsequent metabolism of the octanoic acid.[1][2] Once the labeled meal enters the duodenum, the 13C-octanoic acid is rapidly absorbed and transported to the liver, where it is metabolized via β-oxidation to 13CO2.[1][5][6] The 13CO2 then enters the bicarbonate pool in the bloodstream and is subsequently exhaled.[2][5] By measuring the rate of 13CO2 appearance in the breath over time, the rate of gastric emptying can be determined.[2][5]

Q2: What is the standard protocol for a 13C-octanoate breath test?

The standard protocol involves several key steps:

  • Patient Preparation: Patients should fast for at least 10 hours overnight before the test.[5] Medications that may affect gastric emptying should be discontinued for 48-72 hours prior to the test, as advised by a physician.[5]

  • Test Meal: A standardized meal is consumed, which typically consists of a scrambled egg with the yolk containing 91-100 mg of 13C-octanoic acid, served with white bread and a small amount of margarine, and water.[2][3]

  • Baseline Breath Sample: A baseline breath sample is collected before the patient consumes the test meal (t=0).[5]

  • Serial Breath Sampling: Breath samples are collected at regular intervals, commonly every 15 minutes for the first two hours, and then every 30 minutes for the subsequent two hours, for a total of four hours.[2][5] Some research protocols may extend this to 6 hours.[7]

  • Patient Activity: During the test, the patient should remain seated and avoid eating, drinking (other than the water provided with the meal), smoking, or strenuous exercise.[5]

  • Sample Analysis: The collected breath samples are analyzed using isotope ratio mass spectrometry (IRMS) or non-dispersive infrared spectroscopy (NDIRS) to measure the ratio of 13CO2 to 12CO2.[5]

Q3: What are the key parameters derived from the 13C-octanoate breath test?

The primary parameters calculated from the 13CO2 excretion curve are:

  • Gastric half-emptying time (t½): This represents the time it takes for 50% of the labeled meal to empty from the stomach.[5]

  • Lag phase (tlag): This is the initial period after meal ingestion during which little or no emptying occurs. It is often defined as the time to reach the maximum rate of 13CO2 excretion.[5]

  • Gastric Emptying Coefficient (GEC): A parameter derived from the 13CO2 excretion curve that is correlated with gastric emptying.[3]

Troubleshooting Guide

This section addresses specific unexpected results you might encounter during your 13C-octanoate breath test experiments.

Issue 1: Flat or Very Low ¹³CO₂ Excretion Curve

Q: My ¹³CO₂ excretion curve is nearly flat, with no significant increase from baseline. What are the possible causes?

A flat or very low ¹³CO₂ excretion curve suggests a failure in one or more steps of the test process. The potential causes can be categorized as technical errors, severe physiological impairment, or patient non-compliance.

Potential CauseTroubleshooting Steps and Explanations
Technical/Procedural Errors
Subject did not ingest the labeled mealVerify with the subject that the entire meal was consumed. In future studies, directly observe meal consumption.
Incorrect substrate administrationEnsure the 13C-octanoate was properly incorporated into the test meal and not, for example, left in the preparation container.
Breath sample collection errorCheck that breath samples were collected correctly (e.g., patient exhaled fully into the collection bag/tube). Ensure collection tubes are properly sealed and stored.[8]
Analytical instrument malfunctionCalibrate and perform quality control checks on the IRMS or NDIRS instrument to ensure it is functioning correctly.
Physiological/Pathophysiological Causes
Extremely delayed gastric emptying (severe gastroparesis)In severe gastroparesis, the stomach may not empty a significant amount of the meal within the test duration, leading to a flat curve.[9] Consider extending the breath collection period or using an alternative imaging modality like scintigraphy for confirmation.
Malabsorption of octanoic acidWhile rare for medium-chain fatty acids, severe small intestinal disease could theoretically impair absorption.[6] However, studies have shown that even in conditions with fat malabsorption, octanoic acid metabolism is often preserved.[8]
Patient-Related Factors
Vomiting of the test mealIf the subject vomits the meal shortly after ingestion, the tracer will be lost. The test should be rescheduled.
Issue 2: Delayed Peak in ¹³CO₂ Excretion

Q: The peak of my ¹³CO₂ excretion curve is significantly delayed. What does this indicate?

A delayed peak in ¹³CO₂ excretion is a common finding and typically indicates delayed gastric emptying.

Potential CauseTroubleshooting Steps and Explanations
Physiological/Pathophysiological Causes
GastroparesisThis is the most common clinical reason for a delayed peak.[9] It can be associated with conditions like diabetes mellitus, post-surgical complications, or be idiopathic.[9][10]
MedicationsCertain medications, such as opioids and anticholinergics, can slow gastric emptying.[5] A thorough medication history should be taken.
Patient-related factorsFactors such as female gender and increasing age have been associated with slower gastric emptying.[8][10] Physical activity during the test can also influence results.[5]
Technical/Procedural Errors
Inadequate fastingIf the patient did not fast properly, the presence of other food in the stomach can delay the emptying of the test meal.[2]
High-caloric or large-volume test mealIf the test meal deviates from the standard protocol and is higher in calories or volume, it can physiologically delay gastric emptying.[5]
Issue 3: Unusually High or Rapidly Peaking ¹³CO₂ Excretion Curve

Q: My ¹³CO₂ excretion curve shows a very high and early peak. What could be the reason?

An unusually high and rapid peak in ¹³CO₂ excretion suggests accelerated gastric emptying.

Potential CauseTroubleshooting Steps and Explanations
Physiological/Pathophysiological Causes
Accelerated gastric emptying (dumping syndrome)This can occur after certain types of gastric surgery or in conditions like post-vagotomy.[1][9]
Certain medicationsProkinetic agents (e.g., metoclopramide, erythromycin) can accelerate gastric emptying.
Technical/Procedural Errors
Improper test meal preparationIf the 13C-octanoate is not properly bound to the solid phase of the meal, it may empty with the liquid phase, which is typically faster.
Patient consumed a liquid mealEnsure the patient consumed the solid test meal as instructed.
Issue 4: Atypical Curve Shape (e.g., Biphasic/Double-Peaked Curve)

Q: I observed a biphasic or double-peaked ¹³CO₂ excretion curve. How should I interpret this?

A double-peaked curve is an atypical finding that can be challenging to interpret.

Potential CauseTroubleshooting Steps and Explanations
Physiological/Pathophysiological Causes
Gastric dysmotilityA biphasic curve may reflect uncoordinated gastric motility, with an initial rapid emptying of a portion of the meal followed by a delay.
Small intestinal bacterial overgrowth (SIBO)Some studies suggest that SIBO can be associated with increased ¹³CO₂ exhalation, which might contribute to an altered curve shape.[11]
Technical/Procedural Errors
Patient activityPhysical activity during the test can cause fluctuations in CO₂ production and excretion, potentially leading to an irregular curve shape. Ensure the patient remains at rest.[5]
Inconsistent breath samplingInconsistent exhalation efforts or improper sealing of the collection tubes can lead to variability in the measured ¹³CO₂ concentrations.

Quantitative Data Summary

The following tables provide a summary of key quantitative data related to the 13C-octanoate breath test. It is important to note that reference values can vary between laboratories and patient populations, so it is recommended that each laboratory establishes its own reference ranges.[3]

Table 1: Reference Values for Gastric Emptying Parameters in Healthy Adults

ParameterMean ± SD (minutes)Upper Limit of Normal (minutes)Reference
72 ± 22~124-200[3]
tlag32 ± 20~130[3]
t½ (with standardized muffin meal)88 ± 29146[12]

Table 2: Factors Influencing 13C-Octanoate Breath Test Results

FactorEffect on Gastric EmptyingReference
Demographic
AgeCan be slower in older adults[5]
SexGenerally slower in females[10]
WeightCan influence results[5]
Patient-Related
ExerciseCan alter gastric emptying[5]
SmokingShould be avoided during the test[5]
Eating/DrinkingNot allowed during the test (except for the provided meal and water)[5]
Clinical Conditions
Diabetes MellitusOften associated with delayed emptying[9][10]
Inflammatory Bowel Disease (IBD)May be associated with decreased ¹³CO₂ excretion[8][10]
Liver CirrhosisMetabolism of octanoate is generally maintained[8][10]
Pancreatic Exocrine InsufficiencyDoes not significantly affect octanoate metabolism[8][10]
Medications
Opioids, AnticholinergicsCan delay gastric emptying[5]
Prokinetics (e.g., Metoclopramide)Can accelerate gastric emptying

Experimental Protocols

Detailed Methodology for the Standard 13C-Octanoate Breath Test

  • Subject Preparation:

    • Instruct the subject to fast for a minimum of 10 hours prior to the test. Water is permitted until 2 hours before the test.

    • Review the subject's current medications and advise on the discontinuation of any drugs that may interfere with gastric motility for a period of 48-72 hours, in consultation with their physician.

    • Record the subject's height and weight.[3]

  • Test Meal Preparation:

    • Inject 91 mg of 13C-octanoic acid into one large egg yolk.[2][3]

    • Thoroughly mix the labeled yolk with the egg white.

    • Cook the egg (e.g., scrambling or baking) until solid.

    • Serve the cooked egg with two slices of white bread and 5-15g of margarine.[2][3]

    • Provide 150 mL of water to be consumed with the meal.[2][3]

  • Breath Sample Collection:

    • Collect a baseline breath sample (t=0) into an appropriate collection bag or tube before the subject starts eating.

    • Instruct the subject to consume the entire test meal within 10 minutes.[5]

    • Collect subsequent breath samples at 15, 30, 45, 60, 75, 90, 105, 120, 150, 180, 210, and 240 minutes after the meal is finished.[3]

    • Ensure the subject is at rest in a seated position throughout the test. Prohibit eating, drinking (except for the water with the meal), smoking, and strenuous exercise.[5]

  • Sample Analysis and Data Interpretation:

    • Analyze the collected breath samples for 13CO2/12CO2 ratio using IRMS or NDIRS.

    • Calculate the percentage dose recovery (PDR) of 13C over time.

    • Use appropriate mathematical models (e.g., nonlinear regression) to calculate the gastric half-emptying time (t½) and lag phase (tlag).[3][5]

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase p_prep Patient Preparation: - 10-hour fast - Medication review m_prep Test Meal Preparation: - Inject 91mg 13C-octanoate into egg yolk - Cook and serve with bread and water baseline Collect Baseline Breath Sample (t=0) m_prep->baseline meal Patient Consumes Meal (within 10 minutes) baseline->meal sampling Serial Breath Sampling: - Every 15 min for 2 hours - Every 30 min for next 2 hours meal->sampling analysis Sample Analysis: - IRMS or NDIRS for 13CO2/12CO2 ratio sampling->analysis calc Data Calculation: - PDR curve generation - t½ and tlag calculation analysis->calc interp Interpretation of Results calc->interp

Caption: Experimental workflow for the 13C-octanoate breath test.

troubleshooting_logic cluster_flat Flat/Low Curve cluster_delayed Delayed Peak cluster_rapid Rapid Peak start Unexpected 13CO2 Curve flat_q Is the curve flat or very low? start->flat_q delayed_q Is the peak delayed? start->delayed_q rapid_q Is the peak early and high? start->rapid_q flat_causes Potential Causes: - No meal ingestion - Severe gastroparesis - Technical error flat_q->flat_causes Yes flat_action Action: - Verify meal consumption - Check equipment - Consider alternative diagnostics flat_causes->flat_action delayed_causes Potential Causes: - Gastroparesis - Inhibitory medications - Inadequate fasting delayed_q->delayed_causes Yes delayed_action Action: - Review clinical history and medications - Confirm fasting status delayed_causes->delayed_action rapid_causes Potential Causes: - Accelerated emptying - Prokinetic medications - Improper meal prep rapid_q->rapid_causes Yes rapid_action Action: - Review clinical history - Verify meal preparation protocol rapid_causes->rapid_action

Caption: Troubleshooting logic for unexpected 13C-octanoate breath test results.

octanoate_pathway cluster_gi Gastrointestinal Tract cluster_liver Liver (Hepatocyte) cluster_circulation Circulation & Exhalation ingestion Ingestion of 13C-Octanoate (in solid meal) stomach Stomach (Gastric Emptying - Rate Limiting Step) ingestion->stomach duodenum Duodenum (Rapid Absorption) stomach->duodenum portal_vein Portal Vein Transport duodenum->portal_vein mitochondria Mitochondrial Uptake portal_vein->mitochondria beta_ox β-Oxidation mitochondria->beta_ox tca TCA Cycle beta_ox->tca co2_prod 13CO2 Production tca->co2_prod bicarb_pool Bicarbonate Pool (Bloodstream) co2_prod->bicarb_pool lungs Lungs bicarb_pool->lungs exhalation Exhalation of 13CO2 lungs->exhalation

Caption: Metabolic pathway of 13C-octanoate after ingestion.

References

Technical Support Center: 13C Metabolic Labeling with Medium-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 13C metabolic labeling experiments using medium-chain fatty acids (MCFAs). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges, troubleshooting strategies, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when performing 13C metabolic labeling with medium-chain fatty acids?

A1: Researchers often face several key challenges:

  • Low Labeling Efficiency: Achieving sufficient incorporation of the 13C label into downstream metabolites can be difficult. This may be due to poor cellular uptake of the fatty acid, rapid β-oxidation without significant incorporation into anabolic pathways, or dilution of the label by endogenous unlabeled fatty acid pools.

  • Cytotoxicity: Medium-chain fatty acids can be toxic to cells, especially at higher concentrations or with prolonged exposure. This can affect cell viability and alter cellular metabolism, leading to unreliable results.[1][2]

  • Poor Solubility: MCFAs have limited solubility in aqueous cell culture media, which can lead to the formation of micelles or precipitates. This makes it challenging to deliver a consistent and accurate concentration of the fatty acid to the cells.

  • Analytical Complexity: The analysis of 13C-labeled fatty acids and their metabolites by mass spectrometry requires specialized protocols for extraction, derivatization, and data analysis to accurately determine isotopic enrichment and metabolic fluxes.

Q2: How can I improve the solubility of medium-chain fatty acids in my cell culture medium?

A2: The most common and effective method is to complex the fatty acids with bovine serum albumin (BSA). BSA acts as a carrier protein, increasing the solubility of the fatty acids and facilitating their uptake by cells. It is crucial to use fatty acid-free BSA to avoid introducing unlabeled fatty acids into your experiment. A typical molar ratio of fatty acid to BSA is between 2:1 and 6:1.[3]

Q3: What is the optimal concentration of 13C-labeled MCFA to use for labeling experiments?

A3: The optimal concentration is cell-type dependent and represents a balance between achieving sufficient labeling and avoiding cytotoxicity. It is recommended to perform a dose-response experiment to determine the ideal concentration for your specific cell line. Start with a range of concentrations (e.g., 50 µM to 500 µM) and assess both cell viability and 13C incorporation.

Q4: How long should I incubate my cells with the 13C-labeled MCFA?

A4: The ideal incubation time depends on the metabolic pathways you are investigating and the turnover rate of the metabolites of interest. For rapidly metabolized compounds, a shorter time course (e.g., 1, 4, 8 hours) may be sufficient. To study the incorporation into more stable downstream metabolites or to reach isotopic steady state, longer incubation times (e.g., 24, 48, or even 72 hours) may be necessary.[4] A time-course experiment is recommended to determine the optimal labeling duration for your specific experimental goals.

Q5: What are the key considerations for the mass spectrometry analysis of 13C-labeled fatty acids?

A5: Key considerations include:

  • Extraction Method: Efficiently extracting both the labeled fatty acids and their downstream metabolites is crucial. A common method involves using a two-phase extraction with a mixture of chloroform, methanol, and water.

  • Derivatization: For gas chromatography-mass spectrometry (GC-MS) analysis, fatty acids are often derivatized to their fatty acid methyl esters (FAMEs) or other volatile esters to improve their chromatographic properties.[5][6] Liquid chromatography-mass spectrometry (LC-MS) may not require derivatization.[7]

  • Instrumentation: High-resolution mass spectrometry (e.g., Orbitrap or Q-TOF) is recommended to accurately resolve the different isotopologues and distinguish them from other co-eluting compounds.

  • Data Analysis: The raw mass spectrometry data must be corrected for the natural abundance of 13C. Specialized software is often used for this correction and for calculating metabolic fluxes.

Troubleshooting Guides

Problem 1: Low 13C Incorporation into Downstream Metabolites
Possible Cause Troubleshooting Steps
Poor Cellular Uptake - Optimize BSA Conjugation: Ensure proper complexing of the MCFA with fatty acid-free BSA. Verify the molar ratio and conjugation protocol. - Increase Tracer Concentration: Cautiously increase the concentration of the 13C-labeled MCFA, while monitoring for cytotoxicity. - Increase Incubation Time: Extend the labeling period to allow for greater uptake and incorporation.
Rapid β-oxidation - Analyze Early Time Points: Measure 13C enrichment at earlier time points to capture transient labeling of intermediates. - Inhibit β-oxidation (with caution): Use a β-oxidation inhibitor (e.g., etomoxir) as a control to confirm that the tracer is entering the expected pathway. This should be used judiciously as it will significantly alter cell metabolism.
Dilution by Endogenous Pools - Use Dialyzed Serum: Culture cells in media supplemented with dialyzed fetal bovine serum (dFBS) to reduce the concentration of unlabeled fatty acids and other small molecules. - Pre-incubation in Fatty Acid-Free Medium: Before adding the 13C tracer, incubate cells in a medium lacking unlabeled MCFAs for a short period to help deplete intracellular pools.
Problem 2: Significant Cell Death or Changes in Cell Morphology
Possible Cause Troubleshooting Steps
MCFA Cytotoxicity - Perform a Dose-Response Curve: Determine the maximum non-toxic concentration of the MCFA for your cell line using a cell viability assay (e.g., MTT, MTS, or Trypan Blue exclusion).[1][2] - Optimize BSA to Fatty Acid Ratio: Increasing the amount of BSA relative to the fatty acid can reduce the concentration of free, unbound fatty acid, which is often the primary cause of toxicity.[8] A ratio of 1:3 or 1:4 (BSA:fatty acid) is a good starting point. - Reduce Incubation Time: Shorter exposure to the MCFA may be sufficient for labeling without causing significant cell death.
Solvent Toxicity - Minimize Solvent Concentration: If using a solvent like ethanol or DMSO to dissolve the fatty acid stock, ensure the final concentration in the cell culture medium is well below the toxic level for your cells (typically <0.1%). - Include a Solvent Control: Always include a vehicle control (medium with the solvent and BSA, but without the fatty acid) in your experiments.

Quantitative Data Summary

Table 1: Recommended Starting Concentrations of Medium-Chain Fatty Acids for Cell Culture Experiments and Observed Cytotoxicity in Cancer Cell Lines.

Fatty AcidCell LineConcentration (µM)Incubation Time (h)Viability (%)Reference
PalmitateB16F10 murine melanoma20024Significant decrease[2]
PalmitateB16F10 murine melanoma20048Significant decrease[2]
Linoleic AcidSK-Mel 23 human melanoma20048Significant decrease[2]
Arachidonic AcidSK-Mel 23 human melanoma20048Significant decrease[2]
PalmitateSK-Mel 28 human melanoma20024Significant decrease[2]
PalmitateSK-Mel 28 human melanoma20048Significant decrease[2]
Octanoate (in combination with LA-I)U937 human leukemiaNot specified2455.3[1]
Decanoate (in combination with LA-I)A549 lung cancerNot specified2445.7[1]

Table 2: Effect of BSA to Fatty Acid Molar Ratio on Cell Viability.

BSA:Fatty Acid Molar RatioUnbound Fatty Acid ConcentrationCell ViabilityNotesReference
1:3LowerHigherA higher proportion of BSA can help to sequester free fatty acids, reducing their toxicity.[8]
1:5HigherLowerCommonly used ratio, but may require optimization for sensitive cell lines.[9]
1:6HighestPotentially LowestMay lead to higher levels of unbound fatty acids and increased cytotoxicity.[3]

Detailed Experimental Protocols

Protocol 1: Preparation of 13C-Medium-Chain Fatty Acid-BSA Conjugate

Materials:

  • 13C-labeled medium-chain fatty acid (e.g., U-13C8 Octanoic Acid)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Cell culture medium (serum-free)

  • Sterile conical tubes

  • Water bath or incubator at 37°C

  • Sterile filter (0.22 µm)

Procedure:

  • Prepare a 10% (w/v) BSA solution: Dissolve fatty acid-free BSA in sterile PBS. For example, add 1 g of BSA to 10 mL of PBS. Gently swirl to dissolve. Do not vortex vigorously as this can denature the protein.

  • Prepare a stock solution of the 13C-MCFA: Dissolve the 13C-labeled MCFA in a suitable solvent (e.g., ethanol) to a high concentration (e.g., 100 mM).

  • Complex the MCFA with BSA: a. Warm the 10% BSA solution to 37°C. b. Slowly add the 13C-MCFA stock solution to the warm BSA solution while gently swirling. Add the fatty acid dropwise to prevent precipitation. The final molar ratio of fatty acid to BSA should be between 2:1 and 6:1. c. Incubate the mixture at 37°C for at least 30 minutes with gentle agitation to allow for complete conjugation. The solution should be clear.

  • Sterile filter the conjugate: Pass the fatty acid-BSA conjugate solution through a 0.22 µm sterile filter.

  • Prepare the final labeling medium: Dilute the sterile fatty acid-BSA conjugate into your desired cell culture medium to achieve the final working concentration of the 13C-MCFA.

Protocol 2: 13C-Labeling and Metabolite Extraction

Materials:

  • Cells cultured in appropriate vessels (e.g., 6-well plates)

  • 13C-MCFA labeling medium (prepared as in Protocol 1)

  • Ice-cold PBS

  • Liquid nitrogen or a dry ice/ethanol bath

  • Ice-cold 80% methanol (LC-MS grade)

  • Cell scraper

  • Microcentrifuge tubes

Procedure:

  • Cell Seeding: Seed cells at a density that will result in approximately 80-90% confluency at the time of harvest.

  • Labeling: a. Aspirate the regular growth medium from the cells. b. Wash the cells once with sterile PBS. c. Add the pre-warmed 13C-MCFA labeling medium to the cells. d. Incubate for the desired labeling period (e.g., 1, 4, 8, 24, or 48 hours).

  • Metabolism Quenching and Metabolite Extraction: a. At the end of the incubation period, aspirate the labeling medium. b. Immediately wash the cells twice with ice-cold PBS to remove any remaining extracellular labeled fatty acid. c. Place the plate on a bed of dry ice or in a dry ice/ethanol bath to rapidly quench metabolism. d. Add 1 mL of ice-cold 80% methanol to each well. e. Scrape the cells from the plate using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube. f. Vortex the tubes vigorously for 30 seconds. g. Incubate the samples at -80°C for at least 30 minutes to precipitate proteins.

  • Sample Processing: a. Centrifuge the samples at maximum speed (e.g., 14,000 x g) for 10 minutes at 4°C. b. Carefully transfer the supernatant, which contains the intracellular metabolites, to a new clean tube. c. Dry the metabolite extract using a vacuum concentrator or a gentle stream of nitrogen. d. Store the dried metabolite pellets at -80°C until analysis by LC-MS or GC-MS.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_sample_proc Sample Processing cluster_analysis Analysis prep_fa_bsa Prepare 13C-MCFA-BSA Conjugate prep_media Prepare Labeling Medium prep_fa_bsa->prep_media labeling 13C-Labeling prep_media->labeling cell_culture Cell Culture cell_culture->labeling quench Quench Metabolism labeling->quench extract Extract Metabolites quench->extract ms_analysis LC-MS or GC-MS Analysis extract->ms_analysis data_analysis Data Analysis & Flux Calculation ms_analysis->data_analysis

Caption: Experimental workflow for 13C metabolic labeling with medium-chain fatty acids.

mcfa_beta_oxidation cluster_cytosol Cytosol cluster_mitochondria Mitochondria mcfa_cytosol 13C-MCFA mcfa_mito 13C-MCFA-CoA mcfa_cytosol->mcfa_mito Activation (Acyl-CoA Synthetase) beta_ox β-Oxidation mcfa_mito->beta_ox acetyl_coa 13C-Acetyl-CoA beta_ox->acetyl_coa tca TCA Cycle acetyl_coa->tca downstream Downstream Metabolites (e.g., Citrate, Glutamate) tca->downstream

Caption: Simplified pathway of medium-chain fatty acid β-oxidation and entry into the TCA cycle.

References

Best practices for the storage and handling of Sodium octanoate C-13 to ensure stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices for the storage and handling of Sodium octanoate-1-¹³C to ensure its stability and integrity in research applications.

Troubleshooting Guide

This guide addresses specific issues that researchers, scientists, and drug development professionals may encounter during their experiments with Sodium octanoate-1-¹³C.

Issue 1: Inconsistent or unexpected results in mass spectrometry (e.g., incorrect mass, low signal intensity).

  • Possible Cause 1: Degradation of the compound.

    • Solution: Ensure that the compound has been stored under the recommended conditions (room temperature, protected from light and moisture)[1][2]. If degradation is suspected, it is advisable to verify the chemical purity using a suitable analytical method like HPLC.

  • Possible Cause 2: Suboptimal ionization or fragmentation in the mass spectrometer.

    • Solution: Optimize the mass spectrometer settings for the analysis of carboxylic acid salts. Consider using a different ionization technique if necessary.

  • Possible Cause 3: Contamination of the sample.

    • Solution: Use high-purity solvents and new, clean labware for sample preparation to avoid contamination.

Issue 2: The solid Sodium octanoate-1-¹³C appears discolored or has a strong odor.

  • Possible Cause: Chemical degradation.

    • Solution: Unbranched-chain carboxylic acids can have foul odors[3]. Any significant change in appearance or odor from the time of receipt could indicate degradation. Do not use the compound if you suspect it has degraded. It is recommended to acquire a new, quality-controlled batch. A Certificate of Analysis (CoA) is a formal document that attests to the compound's compliance with its specifications[4][5].

Issue 3: Difficulty in dissolving the compound or precipitation upon dissolution.

  • Possible Cause 1: Use of an inappropriate solvent.

    • Solution: Sodium octanoate is soluble in water[6]. For non-aqueous applications, ensure the chosen solvent is appropriate for a sodium salt of a carboxylic acid.

  • Possible Cause 2: Supersaturation of the solution.

    • Solution: Gently warm the solution or use sonication to aid dissolution. If precipitation still occurs, the concentration may be too high for the chosen solvent at that temperature.

Issue 4: Observed isotopic enrichment is lower than specified.

  • Possible Cause 1: Isotopic exchange.

    • Solution: While the ¹³C label is stable and not prone to exchange under normal conditions, ensure that the compound is not subjected to extreme pH or high temperatures in protic solvents for extended periods, as this could theoretically, though unlikely, affect the molecule's integrity[7].

  • Possible Cause 2: Analytical error in measurement.

    • Solution: Verify the calibration and resolution of the mass spectrometer. High-resolution mass spectrometry (HRMS) or Nuclear Magnetic Resonance (NMR) spectroscopy are recommended for accurate determination of isotopic enrichment[7].

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid Sodium octanoate-1-¹³C?

A1: Solid Sodium octanoate-1-¹³C should be stored at room temperature in a tightly sealed container, protected from light and moisture[1][2]. For hygroscopic materials, storage in a desiccator or a dry box is ideal[1].

Q2: What are the primary safety precautions when handling Sodium octanoate-1-¹³C?

A2: Handle the compound in accordance with good industrial hygiene and safety practices. It is classified as causing skin and eye irritation[8]. Therefore, it is essential to wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and safety goggles. Avoid creating dust and aerosols, and ensure adequate ventilation.

Q3: How should I prepare solutions of Sodium octanoate-1-¹³C?

A3: For aqueous solutions, use deionized or distilled water. To prepare a stock solution, accurately weigh the solid compound and dissolve it in a suitable solvent to a known concentration[7]. Ensure the container is tightly sealed after use to prevent moisture absorption.

Q4: How can I assess the stability of my Sodium octanoate-1-¹³C sample?

A4: The stability can be assessed by monitoring its chemical purity and isotopic enrichment over time[7]. A stability-indicating HPLC or UHPLC method can be used to detect degradation products[7]. Isotopic enrichment can be verified using high-resolution mass spectrometry (HRMS) or NMR spectroscopy[7].

Q5: What is the expected shelf-life of Sodium octanoate-1-¹³C?

A5: When stored correctly, stable isotope-labeled compounds like those with ¹³C are generally very stable[7]. The primary factor affecting shelf-life is the chemical stability of the octanoate salt itself. For specific shelf-life information, refer to the manufacturer's Certificate of Analysis (CoA) for the particular batch[4][5].

Quantitative Stability Data

The following table provides an illustrative summary of stability data for Sodium octanoate-1-¹³C under various conditions. This data is representative of a typical stability study for a solid carboxylic acid salt.

ParameterConditionDurationPurity (%)Isotopic Enrichment (%)
Temperature 25°C ± 2°C12 Months>99%>99%
40°C ± 2°C6 Months>98%>99%
60°C1 Month~97%>99%
Humidity 60% RH ± 5% RH12 Months>99%>99%
75% RH ± 5% RH6 Months>98%>99%
Light Exposure ICH Q1B Option 210 Days>99%>99%

Experimental Protocols

Protocol: Stability Assessment of Sodium octanoate-1-¹³C by HPLC

Objective: To determine the chemical purity of Sodium octanoate-1-¹³C and identify any potential degradation products.

Materials:

  • Sodium octanoate-1-¹³C sample

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Formic acid

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Methodology:

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Preparation of Standard Solution:

    • Accurately weigh approximately 10 mg of Sodium octanoate-1-¹³C and dissolve it in 10 mL of Mobile Phase A to obtain a concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector Wavelength: 210 nm.

    • Gradient Program:

      • 0-5 min: 95% A, 5% B

      • 5-20 min: Gradient to 5% A, 95% B

      • 20-25 min: Hold at 5% A, 95% B

      • 25-30 min: Return to 95% A, 5% B

  • Analysis:

    • Inject the standard solution into the HPLC system.

    • Monitor the chromatogram for the main peak corresponding to sodium octanoate and any additional peaks that may indicate impurities or degradation products.

  • Calculation of Purity:

    • Calculate the purity by dividing the peak area of the main compound by the total peak area of all components, expressed as a percentage.

Visualizations

Troubleshooting_Mass_Spectrometry start Inconsistent Mass Spec Results check_storage Were storage conditions optimal? (Room temp, dark, dry) start->check_storage check_purity Assess chemical purity (HPLC) check_storage->check_purity No optimize_ms Optimize MS parameters (ionization, fragmentation) check_storage->optimize_ms Yes new_sample Use a new sample check_purity->new_sample Purity < 98% check_purity->optimize_ms Purity > 98% remediate_storage Improve storage practices end Problem Resolved remediate_storage->end new_sample->remediate_storage check_contamination Check for contamination (solvents, labware) optimize_ms->check_contamination No Improvement rerun_optimized Re-run with optimized parameters optimize_ms->rerun_optimized Parameters Optimized use_clean_materials Use high-purity solvents and clean labware check_contamination->use_clean_materials Contamination Found check_contamination->end No Contamination rerun_optimized->end use_clean_materials->end

Caption: Troubleshooting workflow for inconsistent mass spectrometry results.

Stability_Assessment_Workflow start Start Stability Assessment prepare_samples Prepare Sample Solutions (e.g., 1 mg/mL in Mobile Phase A) start->prepare_samples setup_hplc Set Up HPLC System (C18 column, gradient elution) prepare_samples->setup_hplc inject_sample Inject Sample into HPLC setup_hplc->inject_sample acquire_data Acquire Chromatographic Data inject_sample->acquire_data analyze_chromatogram Analyze Chromatogram (Identify main peak and impurities) acquire_data->analyze_chromatogram calculate_purity Calculate Purity (% Area) analyze_chromatogram->calculate_purity report_results Report Results calculate_purity->report_results

Caption: Experimental workflow for stability assessment using HPLC.

References

Correcting for background 13C abundance in Sodium octanoate C-13 studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing 13C-Sodium Octanoate in metabolic studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in correcting for background 13C abundance and ensuring the accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of a 13C-Sodium Octanoate study?

A1: The 13C-Sodium Octanoate breath test is a non-invasive method used to assess gastric emptying of solid food.[1][2] The rate at which 13CO2 appears in the breath reflects the speed at which the stomach empties its contents into the small intestine, where the 13C-octanoic acid is absorbed and metabolized by the liver.[1][2]

Q2: Why is it necessary to correct for background 13C abundance?

A2: Carbon-13 (13C) is a naturally occurring stable isotope of carbon, making up about 1.1% of all carbon atoms.[3] Biological processes can cause slight variations in this natural abundance in different tissues and metabolites.[4] When you introduce a 13C-labeled substrate like sodium octanoate, the measurements from your instruments will reflect both the tracer you introduced and the naturally present 13C. Therefore, it is crucial to correct for this natural background to accurately quantify the metabolism of the administered substrate.[5]

Q3: What is the "delta over baseline" (DOB) or "delta value" (δ¹³C)?

A3: The "delta value" (δ¹³C) is a way of expressing the 13C/12C ratio in a sample relative to a standard reference material, the Vienna Pee Dee Belemnite (VPDB).[4][6][7] It is calculated in parts per thousand (per mil, ‰).[4] The "delta over baseline" (DOB) is the change in this delta value from a baseline measurement taken before the 13C-labeled substrate is administered. This is the key measurement for determining the amount of tracer that has been metabolized.

Q4: What is a typical baseline δ¹³C value for exhaled CO2?

A4: The natural abundance of 13C in exhaled CO2 can vary depending on an individual's diet. For instance, diets rich in C4 plants (like corn and sugarcane) can lead to higher natural 13C abundance compared to diets rich in C3 plants (like wheat and rice). Fasting can also influence the baseline δ¹³C value.[8]

Troubleshooting Guide

Problem 1: High or fluctuating baseline δ¹³C values.

  • Possible Cause: The subject's diet within the 24-48 hours prior to the test can significantly influence baseline 13CO2 levels.[5] Consumption of foods with high natural 13C abundance can elevate the baseline.

  • Solution: Ensure the subject has followed a standardized diet low in naturally enriched 13C foods for at least 24 hours before the test. It is also crucial that the patient has fasted for at least 10 hours overnight prior to the test.[1][9]

  • Possible Cause: Inadequate fasting can lead to the metabolism of recent dietary intake, causing fluctuations in the baseline δ¹³C.

  • Solution: Strictly enforce the recommended fasting period of at least 10 hours before the test.[1][9]

Problem 2: Lower-than-expected 13CO2 enrichment after administering the 13C-Sodium Octanoate.

  • Possible Cause: Delayed gastric emptying can lead to a slower appearance of 13CO2 in the breath.

  • Solution: This may be the physiological result you are measuring. Ensure your breath collection period is sufficiently long (e.g., up to 4 hours) to capture the full curve of 13CO2 excretion.[2][10]

  • Possible Cause: Improper administration of the test meal. The 13C-octanoic acid needs to be well-mixed with the solid food component (typically egg yolk) to accurately trace the solid-phase gastric emptying.[1]

  • Solution: Follow a standardized protocol for the preparation and administration of the test meal to ensure consistent and accurate results.[9]

  • Possible Cause: Certain medications can alter gastric emptying rates.

  • Solution: Review the subject's current medications and consider any that might affect gastrointestinal motility. It's advisable to have patients fill out a questionnaire regarding their recent medication intake.[11]

Problem 3: "False positive" or unexpectedly high 13CO2 readings.

  • Possible Cause: Contamination of breath samples with ambient air that has a different CO2 concentration and isotopic composition.

  • Solution: Use a standardized breath collection method to ensure that only end-tidal breath is collected.

  • Possible Cause: Urease-producing oral bacteria can potentially hydrolyze other 13C-labeled substrates if present, though this is more of a concern with the 13C-urea breath test.

  • Solution: While less of an issue for the octanoate test, maintaining good oral hygiene and using a straw to ingest the test meal can minimize contamination from oral flora.[12]

  • Possible Cause: Inaccurate calibration of the mass spectrometer.

  • Solution: Regularly calibrate your isotope ratio mass spectrometer (IRMS) or non-dispersive infrared spectrometer (NDIRS) with certified reference materials.[13]

Data Presentation

Table 1: Natural Abundance of Carbon Isotopes

IsotopeNatural Abundance (%)
¹²C~98.9%
¹³C~1.1%

Data sourced from multiple references.[3]

Table 2: Typical δ¹³C Values in Exhaled CO₂

ConditionTypical δ¹³C Value (‰ vs. VPDB)
Baseline (Fasting, C3 Diet)-26‰ to -17‰
Baseline (Fasting, C4 Diet)-10‰ to -7‰
Post-¹³C Substrate AdministrationIncrease from baseline, peak value is substrate and metabolism dependent

Note: These are approximate values and can vary based on individual diet and metabolism.[6]

Experimental Protocols

Protocol 1: 13C-Sodium Octanoate Breath Test for Gastric Emptying

This protocol is a standard method for assessing the gastric emptying of solids.

Materials:

  • 100 mg of 13C-Sodium Octanoate[2]

  • One large egg

  • 60 g of white bread[9]

  • 5 g of margarine[9]

  • 150 mL of water[9]

  • Breath collection bags

  • Isotope Ratio Mass Spectrometer (IRMS) or Non-Dispersive Infrared Spectrometer (NDIRS)

Procedure:

  • Patient Preparation: The patient should fast for a minimum of 10 hours overnight.[9] A dietary history for the preceding 24-48 hours should be recorded.

  • Baseline Breath Sample: Collect a baseline breath sample (t=0) before the test meal is consumed.[10]

  • Test Meal Preparation:

    • Inject 91 mg of 13C-octanoic acid into the egg yolk or mix 100 mg of 13C-sodium-octanoate with the egg.[1][9]

    • Prepare a scrambled egg with the labeled yolk.

    • Serve the egg with two slices of white bread and margarine.

  • Test Meal Consumption: The patient should consume the entire meal within 10 minutes, followed by 150 mL of water.[10]

  • Breath Sample Collection:

    • Collect breath samples every 15 minutes for the first two hours.[1]

    • Collect breath samples every 30 minutes for the subsequent two hours, for a total of four hours.[1]

  • Sample Analysis: Analyze the 13CO2/12CO2 ratio in the collected breath samples using IRMS or NDIRS. The results are typically expressed as the change in δ¹³C from baseline (DOB).

Protocol 2: Mass Spectrometry Analysis of Breath CO2

Instrumentation:

  • A dual-inlet isotope ratio mass spectrometer (IRMS) is the gold standard for high-precision measurements. These instruments are often equipped with a triple collector to simultaneously measure ion currents for m/z 44 (12C16O2), 45 (13C16O2 and 12C17O16O), and 46 (12C18O16O).[6]

  • Non-dispersive infrared spectrometers (NDIRS) can also be used and are often more cost-effective and simpler to operate, though they may have lower precision for kinetic studies over long periods.[14]

General Procedure:

  • Introduction of Breath Sample: The collected breath sample is introduced into the mass spectrometer. This can be done using an automated gas sampling system for continuous-flow IRMS.

  • Ionization: The CO2 molecules in the sample are ionized.

  • Mass Separation: The ions are accelerated and separated based on their mass-to-charge ratio by a magnetic field.

  • Detection: The ion currents for the different isotopic species of CO2 are measured by the collectors.

  • Data Correction: The raw ion current for m/z 45 is corrected for the contribution of the 12C17O16O isotopologue, which is calculated from the m/z 46 signal (Craig correction).

  • Calculation of δ¹³C: The corrected 13C/12C ratio of the sample is compared to that of a calibrated reference gas to calculate the δ¹³C value.[7]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Patient_Prep Patient Preparation (Fasting, Diet Control) Baseline_Sample Baseline Breath Sample (t=0) Patient_Prep->Baseline_Sample Test_Meal Administer 13C-Sodium Octanoate Test Meal Baseline_Sample->Test_Meal Breath_Collection Serial Breath Collection (0-4 hours) Test_Meal->Breath_Collection MS_Analysis Mass Spectrometry (IRMS/NDIRS) Breath_Collection->MS_Analysis Data_Processing Data Processing MS_Analysis->Data_Processing

Caption: Experimental workflow for a 13C-Sodium Octanoate breath test.

Background_Correction_Logic Total_13C Total Measured 13C in Sample Natural_13C Natural Background 13C (from baseline) Total_13C->Natural_13C - Tracer_13C 13C from Sodium Octanoate Tracer Total_13C->Tracer_13C = Corrected_Data Corrected Data for Metabolic Calculation Tracer_13C->Corrected_Data

Caption: Logical flow for correcting for background 13C abundance.

References

Navigating Variability in 13C-Octanoate Breath Test Measurements: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

High variability in 13C-octanoate breath test measurements can be a significant challenge for researchers and clinicians. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help users identify and address potential sources of variability in their experimental data.

Troubleshooting Guide

This guide addresses common issues encountered during the 13C-octanoate breath test, offering potential causes and corrective actions in a question-and-answer format.

Q1: Why are my baseline 13CO2 readings inconsistent between subjects or sessions?

A1: Inconsistent baseline readings can introduce significant variability. Potential causes include:

  • Dietary Factors: Consumption of foods with high natural 13C abundance (e.g., corn, pineapple, sugarcane) up to 48-72 hours before the test can elevate baseline 13CO2 levels.[1]

  • Physical Activity: Strenuous exercise before the test can alter metabolism and CO2 production.

  • Inadequate Fasting: Patients should fast for at least 10 hours prior to the test to ensure a stable metabolic baseline.[2]

Corrective Actions:

  • Provide subjects with a list of foods to avoid for 48-72 hours before the test.

  • Instruct subjects to avoid strenuous physical activity on the day of the test.

  • Confirm and document the subject's fasting status before starting the test.

Q2: I'm observing high intra-individual variability in repeated tests on the same subject. What could be the cause?

A2: While a certain degree of intra-individual variability is expected (with coefficients of variation around 17% for the half-emptying time (t½)), higher than expected variability can be due to:[3][4][5]

  • Inconsistent Test Meal Administration: Variations in the time taken to consume the meal can affect the onset of gastric emptying.

  • Changes in Physical Activity: Even light physical activity during the test can alter gastrointestinal transit and CO2 exhalation.[1][6]

  • Variations in Posture: Changes in posture (e.g., sitting vs. supine) can significantly impact gastric emptying rates.[7][8][9][10]

Corrective Actions:

  • Standardize the meal consumption time, aiming for completion within 10 minutes.[3][11]

  • Ensure subjects remain in a consistent, seated position and avoid physical activity throughout the breath sample collection period.[3][6]

Q3: My data shows a double-peaked 13CO2 excretion curve. How should I interpret this?

A3: A double-peaked curve can occur due to a temporary cessation of gastric emptying, leading to a poor fit with standard data analysis models.[12][13]

Corrective Actions:

  • Consider using alternative data analysis models, such as the Wagner-Nelson method, which can better accommodate atypical excretion curves.[12]

  • Review the subject's activities during the test for any events that might have temporarily interrupted gastric emptying.

Q4: There is a poor correlation between my breath test results and scintigraphy. What are the potential reasons?

A4: While the 13C-octanoate breath test generally correlates well with scintigraphy, discrepancies can arise from:[4]

  • Differences in the Test Meal: The composition and caloric content of the test meal used for the breath test and scintigraphy should be as similar as possible.

  • Mathematical Modeling: The choice of mathematical model for analyzing the breath test data can influence the correlation with scintigraphy. Some models show better concordance than others.[14]

  • Metabolic Factors: The breath test is an indirect measurement that relies on the absorption and metabolism of 13C-octanoate, which can be influenced by individual metabolic differences.[14][15]

Corrective Actions:

  • Use a standardized and validated test meal for both methods.

  • Evaluate different mathematical models for data analysis to find the one with the best correlation for your study population.

Frequently Asked Questions (FAQs)

What is the principle of the 13C-octanoate breath test?

The test measures the rate of gastric emptying of solid food.[15] A standardized meal containing 13C-labeled octanoic acid is consumed.[11] The octanoic acid is absorbed in the small intestine, metabolized by the liver, and the resulting 13CO2 is exhaled in the breath.[2][15] The rate of 13CO2 appearance in the breath is proportional to the rate at which the meal empties from the stomach, which is the rate-limiting step.[2][11][15]

What factors can influence the variability of the 13C-octanoate breath test?

Several factors can contribute to variability, including:

  • Physiological Factors: Age, sex, and underlying diseases such as diabetes and inflammatory bowel disease can affect gastric emptying.[3]

  • Procedural Factors: The composition and caloric content of the test meal, the duration and frequency of breath sampling, the subject's posture, and physical activity during the test are critical variables.[3][7][16][17]

  • Analytical Factors: The mathematical model used to analyze the 13CO2 excretion data can significantly impact the results.[3][14]

What is a standard protocol for the 13C-octanoate breath test?

A widely accepted protocol involves the following steps:

  • Preparation: The subject should fast for at least 10 hours and avoid certain foods and medications that can affect gastric motility for 48-72 hours prior to the test.[2][3]

  • Baseline Sample: A baseline breath sample is collected before the test meal is consumed.[11]

  • Test Meal: A standardized meal, often a scrambled egg or muffin containing a known amount of 13C-octanoic acid (e.g., 91-100 mg), is consumed within 10 minutes.[2][3][11]

  • Breath Sampling: Breath samples are collected at regular intervals, typically every 15 minutes for the first 2 hours and then every 30 minutes for the next 2-4 hours.[3][11][16]

  • Analysis: The 13CO2/12CO2 ratio in the breath samples is measured using isotope ratio mass spectrometry (IRMS) or non-dispersive infrared spectroscopy (NDIRS).[3]

  • Data Interpretation: The data is analyzed using mathematical models to calculate gastric emptying parameters such as the half-emptying time (t½) and lag phase (tlag).[2][3][14]

Data Presentation

Table 1: Factors Influencing Variability in 13C-Octanoate Breath Test Measurements

FactorReported Impact on VariabilityReference
Intra-individual Variability (t½) Coefficient of Variation: ~17%[3][4][5]
Inter-individual Variability (t½) Coefficient of Variation: ~27%[3]
Physical Activity Markedly alters 13CO2 exhalation[1][6]
Posture (Supine vs. Seated) Can increase half-emptying time by ~32%[7]
Meal Volume Larger meals result in longer half-emptying times[17]
Sampling Duration (4h vs. 6h) Can lead to significant differences in results[16]
Sampling Interval (>30 min) Can increase the coefficient of variance by >20%[16]
Gender Women may have slightly faster gastric emptying[14]
Diabetes Associated with delayed gastric emptying[3]

Experimental Protocols

Standardized 13C-Octanoate Breath Test Protocol

This protocol is based on commonly cited methodologies.

1. Subject Preparation:

  • Subjects must fast for a minimum of 10 hours overnight.[2]
  • Instruct subjects to avoid foods rich in 13C (e.g., corn, pineapple) for 48-72 hours prior to the test.[1]
  • Medications known to affect gastric motility should be discontinued 48-72 hours before the test, if clinically permissible.[3]
  • Subjects should refrain from strenuous physical activity on the day of the test.

2. Test Meal Preparation:

  • A standardized meal is crucial. A common example consists of one scrambled egg, two slices of white bread, and 15g of margarine, providing approximately 325 kcal.[11]
  • Incorporate 91 mg of 13C-octanoic acid into the egg yolk before cooking.[11]
  • Serve the meal with 150 mL of water.[11]

3. Test Procedure:

  • Collect a baseline breath sample (t=0) before the subject starts eating.[11]
  • The subject should consume the entire meal and water within 10 minutes.[11]
  • The subject must remain seated and at rest for the duration of the test, avoiding sleep.[3]
  • Collect breath samples at 15-minute intervals for the first two hours, and then at 30-minute intervals for the following two to four hours.[11][16]

4. Sample Analysis:

  • Analyze the 13CO2/12CO2 ratio in the collected breath samples using an appropriate analytical instrument (e.g., IRIS, IRMS).[3]

5. Data Analysis:

  • Calculate the change in 13CO2 excretion over time relative to the baseline.
  • Apply a validated mathematical model (e.g., nonlinear regression analysis as described by Ghoos et al. or a generalized linear regression model) to the data to determine the gastric half-emptying time (t½) and lag phase (tlag).[3][14]

Visualizations

Metabolic_Pathway cluster_ingestion Ingestion & Digestion cluster_absorption_metabolism Absorption & Metabolism cluster_exhalation Exhalation Meal 13C-Octanoate Test Meal Stomach Stomach (Gastric Emptying) Meal->Stomach Ingestion Intestine Small Intestine (Absorption) Stomach->Intestine Emptying (Rate-Limiting Step) Liver Liver (Metabolism) Intestine->Liver Portal Vein Blood Bicarbonate Pool in Blood Liver->Blood 13CO2 release Lungs Lungs Blood->Lungs Breath Exhaled Breath (13CO2 Measurement) Lungs->Breath Exhalation

Caption: Metabolic pathway of 13C-octanoate after ingestion.

Experimental_Workflow Start Start Subject_Prep Subject Preparation (Fasting, Diet Control) Start->Subject_Prep Baseline Collect Baseline Breath Sample (t=0) Subject_Prep->Baseline Meal_Ingestion Consume 13C-Octanoate Test Meal (<10 min) Baseline->Meal_Ingestion Sampling Collect Breath Samples (e.g., every 15-30 min for 4-6h) Meal_Ingestion->Sampling Analysis Measure 13CO2/12CO2 Ratio (IRMS or NDIRS) Sampling->Analysis Data_Processing Data Analysis (Calculate t½, tlag) Analysis->Data_Processing End End Data_Processing->End

Caption: Standardized experimental workflow for the 13C-octanoate breath test.

References

Technical Support Center: Enhancing Signal-to-Noise in ¹³C NMR of Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you enhance the signal-to-noise ratio (S/N) in your ¹³C Nuclear Magnetic Resonance (NMR) experiments on biological samples.

Frequently Asked Questions (FAQs)

Q1: I'm observing a very low signal-to-noise ratio in my ¹³C NMR spectrum. What are the primary causes?

A low signal-to-noise (S/N) ratio is a common challenge in ¹³C NMR of biological samples due to the low natural abundance (1.1%) and smaller gyromagnetic ratio of the ¹³C nucleus.[1][2] Key factors contributing to poor S/N include:

  • Sample Concentration: Dilute samples are the most frequent cause of low signal.[1][3]

  • Instrumental Factors: An improperly tuned and matched probe, poor shimming, or a malfunctioning receiver can all lead to significant signal loss.

  • Experimental Parameters: Suboptimal acquisition parameters, such as an insufficient number of scans, an incorrect relaxation delay, or an improper pulse width, can severely impact signal intensity.[4]

  • Sample Quality: The presence of paramagnetic impurities or suspended solids can cause line broadening and reduce signal height.[1]

Q2: How can I improve my S/N by adjusting experimental parameters?

Optimizing your experimental parameters is a crucial first step. The S/N ratio improves with the square root of the number of scans (NS).[5] To double the S/N, you need to quadruple the number of scans. While effective, this can significantly increase experiment time.[5] Careful optimization of key acquisition parameters can significantly increase signal strength. For instance, one study reported that an optimized set of parameters (AQ=1.0s, D1=2.0s, NS=128, P1=8.25 µs with pulse program zgdc30) doubled the signal intensity in the same amount of experiment time compared to commonly used settings.[4]

Q3: What advanced techniques can I use to significantly boost my ¹³C NMR signal?

For challenging biological samples where conventional methods are insufficient, several advanced techniques can provide a dramatic signal enhancement:

  • Cryoprobes: These probes cool the detection electronics to cryogenic temperatures, which significantly reduces thermal noise and can lead to a 3-4 fold enhancement in ¹³C signal intensity.[6][7]

  • Dynamic Nuclear Polarization (DNP): DNP transfers the high polarization of electron spins to the nuclear spins of interest, leading to a sensitivity enhancement of one to two orders of magnitude.[8][9]

  • Isotopic Labeling: Enriching your biological sample with ¹³C isotopes (e.g., uniform ¹³C labeling) directly increases the number of detectable nuclei, thereby boosting the signal.[10][11]

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your ¹³C NMR experiments.

Issue 1: Weak or Absent Signals for Quaternary Carbons

Problem: Signals from quaternary carbons are often weak or missing from the spectrum, even with a reasonable number of scans.

Cause: Quaternary carbons lack directly attached protons, leading to a less efficient nuclear Overhauser effect (NOE) enhancement and longer spin-lattice relaxation times (T₁).

Solutions:

  • Increase Relaxation Delay (D1): Allowing more time for the magnetization to return to equilibrium between scans can improve the signal from carbons with long T₁ values.

  • Use a Shorter Pulse Width: A shorter pulse width (e.g., a 30° pulse instead of a 90° pulse) can be beneficial for carbons with long relaxation times, as it allows for a shorter relaxation delay without saturating the signal.[12]

  • Add a Relaxation Agent: Paramagnetic relaxation agents like Chromium(III) acetylacetonate can be added to the sample to shorten the T₁ relaxation times of all carbons, allowing for a shorter D1 and faster acquisition of scans.[13]

Issue 2: Broad Peaks and Poor Resolution

Problem: The peaks in the ¹³C NMR spectrum are broad, leading to poor resolution and difficulty in identifying individual signals.

Causes:

  • Poor Shimming: An inhomogeneous magnetic field across the sample is a primary cause of broad lines.

  • Sample Viscosity: Highly viscous samples can lead to broader lines due to slower molecular tumbling.

  • Presence of Solids or Paramagnetic Impurities: Suspended particles or paramagnetic ions can significantly broaden NMR signals.[1]

Solutions:

  • Improve Shimming: Carefully shim the magnetic field before each experiment.

  • Optimize Sample Conditions: If possible, reduce the viscosity of your sample by adjusting the buffer composition or temperature.

  • Filter the Sample: To remove any particulate matter, filter the sample through a small plug of glass wool directly into the NMR tube.[5]

Quantitative Data Summary

The following tables summarize the quantitative impact of various strategies on the signal-to-noise ratio.

Table 1: Impact of Number of Scans (NS) on S/N Ratio

Number of Scans (NS)Relative S/N ImprovementRelative Experiment Time
1,0241x1x
4,0962x4x
16,3844x16x
65,5368x64x

Data derived from the principle that S/N is proportional to the square root of the number of scans.[5]

Table 2: Signal Enhancement with Advanced Techniques

TechniqueTypical Signal Enhancement FactorReference
Cryoprobe3 - 5x[6][7]
Dynamic Nuclear Polarization (DNP)10 - 100x[8]
MAS CryoProbe (Solid-State NMR)~3.2x[7]

Experimental Protocols

Protocol 1: Basic ¹³C NMR Acquisition with Optimized Parameters

This protocol is a starting point for acquiring a standard 1D ¹³C NMR spectrum with improved sensitivity.

  • Sample Preparation: Prepare a concentrated sample of your biological material in a suitable deuterated solvent. Filter the sample if any particulates are present.[1]

  • Spectrometer Setup:

    • Insert the sample into the magnet and lock the spectrometer on the deuterium signal of the solvent.

    • Tune and match the ¹³C probe.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: zgpg30 or a similar pulse program with proton decoupling.

    • Pulse Angle (p1): Set to a 30-degree pulse width.

    • Number of Scans (ns): Start with at least 1024 scans and increase as needed. For very dilute samples, 4096 or more scans may be necessary.[1]

    • Relaxation Delay (d1): Set to 2 seconds. For samples with suspected long T₁ values, increase to 5 seconds or more.

    • Acquisition Time (aq): Set to 1-2 seconds.

  • Data Processing:

    • Apply an exponential multiplication with a line broadening factor of 1-2 Hz.

    • Fourier transform the FID.

    • Phase and baseline correct the spectrum.

Visualizations

Workflow for Troubleshooting Low S/N in ¹³C NMR

Troubleshooting_Workflow Start Low S/N in ¹³C Spectrum Check_Sample 1. Check Sample - Concentration - Volume - Purity (no solids/paramagnetics) Start->Check_Sample Check_Hardware 2. Check Hardware - Probe Tuning & Matching - Shimming Check_Sample->Check_Hardware Optimize_Params 3. Optimize Acquisition Parameters - Increase Number of Scans (NS) - Adjust Relaxation Delay (D1) - Optimize Pulse Width (P1) Check_Hardware->Optimize_Params Advanced_Techniques 4. Consider Advanced Techniques - Cryoprobe - Dynamic Nuclear Polarization (DNP) - Isotopic Labeling Optimize_Params->Advanced_Techniques If S/N still low Improved_SN Improved S/N Optimize_Params->Improved_SN If S/N is sufficient Advanced_Techniques->Improved_SN

Caption: A logical workflow for troubleshooting and improving low signal-to-noise in ¹³C NMR experiments.

Decision Tree for Selecting a Signal Enhancement Strategy

Strategy_Decision_Tree Start Need to Enhance ¹³C Signal Moderate_Enhancement Modest (2-5x) Enhancement Needed? Start->Moderate_Enhancement High_Enhancement High (>10x) Enhancement Needed? Moderate_Enhancement->High_Enhancement No Use_Cryoprobe Use a Cryoprobe Moderate_Enhancement->Use_Cryoprobe Yes Can_Label Isotopic Labeling Feasible? High_Enhancement->Can_Label Use_DNP Use Dynamic Nuclear Polarization (DNP) Can_Label->Use_DNP No Perform_Labeling Perform ¹³C Isotopic Labeling Can_Label->Perform_Labeling Yes

Caption: A decision tree to guide the selection of an appropriate signal enhancement strategy based on experimental needs.

References

Technical Support Center: Overcoming Poor Solubility of 13C-Labeled Fatty Acids

Author: BenchChem Technical Support Team. Date: November 2025

Here is a technical support center for overcoming the poor solubility of 13C-labeled fatty acids in aqueous media.

This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) for effectively solubilizing 13C-labeled fatty acids in aqueous media for experimental use.

Frequently Asked Questions (FAQs)

Q1: Why are long-chain fatty acids poorly soluble in aqueous media?

Long-chain fatty acids are amphipathic molecules, possessing a hydrophilic carboxylic acid head and a long hydrophobic hydrocarbon tail. In aqueous solutions, the hydrophobic tails avoid contact with water, leading to very low solubility.[1] At physiological pH, fatty acids can form insoluble structures similar to phospholipid bilayers rather than forming simple micelles.[1] This inherent property makes their delivery to cells in culture challenging.

Q2: What are the most common methods to solubilize 13C-labeled fatty acids for cell culture?

The three most common and effective methods for solubilizing fatty acids for in vitro studies are:

  • Conjugation to Bovine Serum Albumin (BSA): This is a widely used method that mimics the physiological transport of fatty acids in the bloodstream.[2][3] The fatty acid binds to hydrophobic pockets in the BSA molecule, rendering it soluble in culture media.

  • Dissolution in an Organic Solvent: Solvents like ethanol or dimethyl sulfoxide (DMSO) are often used to create a concentrated stock solution of the fatty acid, which is then diluted to a working concentration in the culture medium.[4][5] Ethanol is generally preferred due to its lower toxicity compared to other alcohols.[6]

  • Complexation with Cyclodextrins: Cyclodextrins, such as methyl-β-cyclodextrin (MβCD), are cyclic oligosaccharides that can encapsulate the hydrophobic tail of the fatty acid within their central cavity, increasing its solubility in aqueous solutions.[1][7]

Q3: How do I choose the best solubilization method for my experiment?

The choice of method depends on the specific requirements of your experiment, including the cell type, the desired fatty acid concentration, and the experimental endpoint. The decision tree below can guide your selection.

A Start: Choose Solubilization Method B Need to mimic physiological transport? A->B C Use Bovine Serum Albumin (BSA) Conjugation B->C Yes D Is potential solvent toxicity a major concern? B->D No E Avoid organic solvents. Consider BSA or Cyclodextrin. D->E Yes F Is a high concentration of fatty acid required? D->F No I BSA or MβCD are suitable options. E->I G Use Ethanol or DMSO with caution. Perform dose-response tests. F->G Yes H Consider Methyl-β-Cyclodextrin (MβCD) for efficient delivery. F->H Consider

Caption: Decision tree for selecting a fatty acid solubilization method.
Q4: What are the advantages and disadvantages of each solubilization method?

A summary of the pros and cons for each method is provided in the table below.

MethodAdvantagesDisadvantages
BSA Conjugation - Mimics physiological conditions.[2] - Low cytotoxicity.[2][8] - Enhances fatty acid uptake in some cells.[3] - Stable solutions can be stored for months.[9]- BSA itself can have biological effects. - The concentration of 'free' fatty acid is difficult to determine.[3] - Preparation can be more complex than solvent dissolution.
Ethanol Dissolution - Simple and quick to prepare.[6] - Allows for high concentration stock solutions.[4]- Potential for cellular toxicity, even at low final concentrations.[3] - Final ethanol concentration should not exceed 0.05% in culture.[3] - Risk of fatty acid precipitation upon dilution ('Uso effect').[5]
Cyclodextrin (MβCD) - High efficiency of fatty acid delivery.[1] - Can transfer its entire fatty acid load.[1][7] - Less likely to introduce impurities compared to some BSA preparations.[1][7]- Can extract cholesterol and other lipids from cell membranes at high concentrations.[1] - May have its own cellular effects.
Q5: How can I confirm that my 13C-labeled fatty acid is properly solubilized?

Visual inspection is the first step. A properly solubilized fatty acid solution should be clear and free of any precipitates or cloudiness.[9][10] For a more quantitative assessment, techniques like dynamic light scattering (DLS) can be used to analyze the size of particles in the solution to ensure there are no large aggregates or micelles.[11] Additionally, gas chromatography-mass spectrometry (GC-MS) can be used to quantify the concentration of the fatty acid in the prepared media to ensure consistency between batches.[12]

Troubleshooting Guides

Issue: My 13C-labeled fatty acid precipitates out of solution after I add it to my cell culture media.
Possible Cause Solution
Local high concentration When adding the fatty acid stock (especially from an organic solvent) to the aqueous medium, add it slowly while gently vortexing or stirring the medium to avoid precipitation.[13]
Incorrect FA:BSA Ratio If using BSA, ensure the molar ratio of fatty acid to BSA is appropriate. Ratios between 2:1 and 6:1 are commonly used.[9][14][15] Exceeding the binding capacity of BSA can lead to precipitation.
Temperature Ensure the culture medium is warmed to 37°C before adding the fatty acid-BSA complex. Some saturated fatty acids are less soluble at lower temperatures.[13][16]
Solvent Concentration If using an organic solvent like ethanol, ensure the final concentration in the media is very low (ideally <0.1%, and not to exceed 0.5%).[3] High solvent concentrations can cause the fatty acid to precipitate upon dilution.
pH of the Medium Changes in media pH can affect the solubility of both the fatty acid and the carrier protein (BSA). Ensure your medium is properly buffered.
Issue: I am observing cellular toxicity after treating my cells with the fatty acid solution.
Possible Cause Solution
Solvent Toxicity Organic solvents like DMSO and ethanol can be toxic to cells.[4][8] Conjugation with BSA is significantly less cytotoxic than using DMSO.[8] If using a solvent, perform a dose-response curve with the solvent alone to determine the maximum non-toxic concentration for your cell line. The final ethanol concentration should not exceed 0.05% in the culture medium.[3]
Lipotoxicity High concentrations of certain fatty acids, particularly saturated fatty acids like palmitate, can be inherently toxic to cells (a phenomenon known as lipotoxicity). Reduce the fatty acid concentration or the incubation time.
"Free" Fatty Acid Concentration If using BSA, a high fatty acid to BSA molar ratio can result in a higher concentration of unbound, "free" fatty acids, which can be more toxic. A ratio of 5:1 is often suggested to mimic pathological conditions without being excessively toxic.[17]
Impurities in BSA Use high-quality, fatty-acid-free BSA to avoid introducing contaminating lipids or endotoxins.
Issue: My experimental results are inconsistent and show high variability.
Possible Cause Solution
Incomplete Solubilization If the fatty acid is not fully dissolved, the actual concentration delivered to the cells will vary. Ensure your preparation method results in a clear solution.[9][10] Prepare fresh solutions or validate the stability of stored solutions.
Batch-to-Batch Variation Prepare a large, single batch of your fatty acid-BSA complex or stock solution, aliquot it, and store it frozen (-20°C or -80°C) to ensure consistency across multiple experiments.[9][13]
Interaction with Serum If your culture medium contains fetal bovine serum (FBS), be aware that it contains endogenous albumin and fatty acids, which can alter the effective concentration of the labeled fatty acid you are adding.[3] Consider reducing the serum percentage or using serum-free media if your experiment allows.

Experimental Protocols

Protocol 1: Preparation of 13C-Fatty Acid-BSA Conjugate

This protocol describes the preparation of a fatty acid-BSA complex, adapted for cell culture use. This example is for a 5:1 molar ratio.

Materials:

  • 13C-labeled fatty acid (e.g., 13C-Palmitate)

  • Fatty-acid-free BSA

  • Ethanol (100%)

  • Sterile 150 mM NaCl solution

  • Sterile water

  • 0.22 µm sterile filter

Procedure:

  • Prepare a 10% (w/v) BSA solution: Under sterile conditions, dissolve fatty-acid-free BSA in sterile 150 mM NaCl to a final concentration of 10%. Gently mix until fully dissolved. Do not vortex excessively as this can denature the protein. Warm this solution to 37°C.[16]

  • Prepare a fatty acid stock solution: Dissolve the 13C-labeled fatty acid in 100% ethanol to create a concentrated stock (e.g., 150 mM). Heating at 65-70°C may be required to fully dissolve saturated fatty acids.[16]

  • Complexation:

    • In a sterile tube, add the required volume of the 10% BSA solution.

    • While gently swirling the BSA solution, slowly add the appropriate volume of the fatty acid ethanol stock to achieve the desired molar ratio (e.g., 5:1 fatty acid:BSA).

    • The solution may initially become cloudy.[10]

  • Incubation: Incubate the mixture in a 37°C water bath for at least 1 hour with gentle, continuous stirring to allow for complete conjugation.[13][14] The solution should become clear.[10]

  • Sterilization and Storage: Sterile filter the final solution through a 0.22 µm filter.[9] The complex can be used immediately, stored at 4°C for short-term use, or aliquoted and stored at -20°C for long-term storage.[9][13]

Workflow for BSA Conjugation

A 1. Prepare 10% Fatty-Acid-Free BSA Solution in NaCl C 3. Warm BSA solution to 37°C A->C B 2. Prepare Concentrated 13C-Fatty Acid Stock in Ethanol D 4. Slowly add FA stock to BSA solution while stirring B->D C->D E 5. Incubate at 37°C for >= 1 hour with gentle stirring D->E F 6. Sterile filter (0.22 µm) E->F G 7. Add to cell culture medium F->G

Caption: Workflow for preparing a 13C-fatty acid-BSA complex.
Protocol 2: Solubilization of 13C-Fatty Acid using Ethanol

This protocol is for creating a stock solution in ethanol for direct dilution in culture media.

Materials:

  • 13C-labeled fatty acid

  • Ethanol (100%, sterile)

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh the desired amount of 13C-labeled fatty acid in a sterile tube.

  • Add the required volume of 100% ethanol to achieve a high-concentration stock (e.g., 100-150 mM).[4][6]

  • Vortex and heat the mixture at 60-70°C until the fatty acid is completely dissolved.[16] For some fatty acids, sonication on ice until the solution becomes milky may also be effective.[6]

  • Store the stock solution at 4°C (short-term) or -20°C (long-term), protected from light.[6]

  • To use, dilute the stock solution directly into pre-warmed (37°C) culture medium. The final ethanol concentration should be kept below 0.1% to minimize toxicity.[3] For a 1:1000 dilution, a 100 mM stock would yield a 100 µM final concentration.

Protocol 3: Encapsulation of 13C-Fatty Acid with Methyl-β-Cyclodextrin (MβCD)

This protocol describes the complexation of fatty acids with MβCD.

Materials:

  • 13C-labeled fatty acid

  • Methyl-β-cyclodextrin (MβCD)

  • Sterile water or buffer (e.g., PBS)

Procedure:

  • Prepare a stock solution of MβCD in sterile water (e.g., 100 mM).[1]

  • In a sterile microcentrifuge tube, add the 13C-labeled fatty acid.

  • Add the MβCD solution to the fatty acid to achieve the desired molar ratio (e.g., 1:10 FA:MβCD).[1]

  • Incubate the mixture at 70°C for 1 hour, followed by sonication for 5 minutes, until the solution is clear.[1]

  • The resulting FA:MβCD complex stock solution can be stored at room temperature and diluted into the cell culture medium as needed.

Mechanism of Cyclodextrin Encapsulation

cluster_1 After Complexation FA 13C-Fatty Acid (Hydrophobic Tail) plus + Complex Soluble FA-MβCD Complex FA->Complex CD MβCD (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex

Caption: Encapsulation of a fatty acid by methyl-β-cyclodextrin.

Quantitative Data Summary

Table 1: Recommended Molar Ratios for Fatty Acid:BSA Complexes
Molar Ratio (FA:BSA)Application/CommentReference(s)
2.2:1 Used in studies tracing fatty acid oxidation pathways.[18]
3:1 to 6:1 Commonly published ratios; 5:2 is noted as being effective to limit free fatty acid soap toxicity.[9]
5:1 Considered suitable for mimicking pathological conditions without excessive toxicity.[17]
6:1 Used for preparing high-concentration stock solutions (e.g., 10 mM fatty acid).[13][14]
Table 2: Solvent Concentration and Cytotoxicity Comparison
SolventRecommended Max Final ConcentrationRelative CytotoxicityReference(s)
Ethanol < 0.1% - 0.5% (ideally ≤0.05%)Lower than DMSO, but still a concern. Can impair insulin synthesis more than DMSO at similar FA concentrations.[3][4]
DMSO < 0.1%Significantly more cytotoxic than BSA conjugation. Can reduce cell viability even at low concentrations.[2][8]
BSA N/A (Carrier)Low cytotoxicity; considered the most biocompatible method.[2][8]

References

Validation & Comparative

Validating the ¹³C-Octanoate Breath Test Against the Gold Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the experimental data and protocols comparing the ¹³C-octanoate breath test with gastric scintigraphy for the assessment of solid-phase gastric emptying.

The accurate measurement of gastric emptying is crucial in the diagnosis and management of various gastrointestinal disorders, including gastroparesis. While gastric scintigraphy has long been considered the gold standard, the ¹³C-octanoate breath test has emerged as a non-invasive, radiation-free alternative. This guide provides a detailed comparison of these two methods, summarizing key validation studies, experimental protocols, and quantitative data to aid researchers, scientists, and drug development professionals in their evaluation of these techniques.

Quantitative Comparison of Methodologies

The validation of the ¹³C-octanoate breath test against scintigraphy has yielded varied results across different studies. While some studies have demonstrated a significant correlation between the two methods, others have reported weak or no significant correlation, highlighting the need for further validation before it can be considered a direct substitute for scintigraphy in all clinical scenarios.[1][2][3] However, the breath test has shown good reproducibility within individuals, suggesting its utility for intra-individual comparisons.[1][2]

ParameterStudy PopulationKey Findings
Correlation of Half-Emptying Time (t½) Healthy VolunteersParameters from scintigraphy and the breath test were not significantly correlated.[1][2] The differences in t½ between the two tests were highly variable.[1][2]
Patients with Functional DyspepsiaNo correlation was found between t½ measured by scintigraphy and the ¹³C-octanoate breath test.[3] t½ was significantly longer when measured by the breath test compared to scintigraphy.[3]
Critically Ill Patients (Liquid Meal)A modest correlation was observed between meal retention (scintigraphy) and t50 (breath test).[4] The Gastric Emptying Coefficient (GEC) from the breath test correlated well with scintigraphic meal retention.[4]
Healthy HorsesSignificant correlations were found between the two techniques for the measurement of both t½ and the lag phase (tlag).[5]
Reproducibility Healthy VolunteersThe ¹³C-octanoate breath test showed a high degree of reproducibility within individuals, with a mean coefficient of variation of 12%.[1][2]
Accuracy/Agreement Healthy SubjectsA proposed correction factor of subtracting 66 minutes from the breath test half-emptying time to estimate the scintigraphic t½ was not consistently accurate.[1][2][6]
Critically Ill Patients (Liquid Meal)The Gastric Emptying Coefficient (GEC) from the breath test demonstrated 89% sensitivity and 67% specificity in detecting delayed gastric emptying as defined by scintigraphy.[4]

Experimental Protocols

A standardized methodology is critical for the reliability and comparability of gastric emptying studies. Below are detailed protocols for both gastric scintigraphy and the ¹³C-octanoate breath test.

Gastric Scintigraphy: The Gold Standard

Gastric emptying scintigraphy is a nuclear medicine procedure that directly visualizes and quantifies the rate at which food leaves the stomach.[7]

Patient Preparation:

  • Patients should be nil by mouth (NPO) from midnight the night before the study.[7]

  • Medications that may affect gastric emptying should be discontinued for at least two days prior to the exam.[7]

  • Smoking should be ceased from the night before the test.[7]

  • For premenopausal women, the study is ideally performed on days 1-10 of the menstrual cycle to minimize hormonal effects on gastrointestinal motility.[8]

Test Meal:

  • A standardized low-fat, egg-white meal is commonly used.[9][10]

  • The solid component (e.g., egg white) is labeled with 20-40 MBq of ⁹⁹ᵐTc-sulfur colloid.[7]

  • The total caloric content of the meal is typically around 255 kcal.[11]

Image Acquisition:

  • Imaging is performed immediately after meal ingestion (time 0) and at subsequent time points, typically 1, 2, and 4 hours post-meal.[9][10]

  • Anterior and posterior views are acquired to allow for the calculation of the geometric mean, which corrects for tissue attenuation.[8]

Data Analysis:

  • Regions of interest are drawn around the stomach to measure the radioactive counts at each time point.

  • The percentage of gastric retention is calculated relative to the initial counts at time 0.

  • The half-emptying time (t½), the time it takes for 50% of the meal to empty from the stomach, is a key parameter derived from the data.

The ¹³C-Octanoate Breath Test: A Non-Invasive Alternative

The ¹³C-octanoate breath test is an indirect method of measuring gastric emptying. It relies on the principle that the emptying of a ¹³C-labeled meal from the stomach is the rate-limiting step for the appearance of ¹³CO₂ in the exhaled breath.[12]

Patient Preparation:

  • Patients should fast overnight (at least 10 hours) before the test.[13][14]

  • Foods with high natural amounts of ¹³C should be avoided for 48 hours prior to the test.[13]

  • Patients should refrain from smoking, sleeping, and more than light exercise during the study.[13]

Test Meal:

  • A standardized meal, often consisting of a scrambled egg, is used.[12]

  • The egg yolk is mixed with approximately 91-100 mg of ¹³C-octanoic acid.[12][14]

  • The meal is typically consumed with two slices of white bread, margarine, and a glass of water.[12]

Breath Sample Collection:

  • A baseline breath sample is collected before the test meal is consumed.[12]

  • Subsequent breath samples are collected at regular intervals, for instance, every 15 minutes for the first two hours and every 30 minutes for the following two hours, for a total of four hours.[12]

Data Analysis:

  • The ratio of ¹³CO₂ to ¹²CO₂ in the breath samples is measured using isotope ratio mass spectrometry or infrared spectroscopy.[5][12]

  • The rate of ¹³CO₂ exhalation is used to calculate gastric emptying parameters, including the half-emptying time (t½) and the lag phase (tlag).

Methodology Visualization

To further elucidate the comparative validation process, the following diagram illustrates the typical experimental workflow.

G cluster_0 Patient Preparation cluster_1 Simultaneous Test Administration cluster_2 Data Acquisition cluster_3 Data Analysis & Comparison Patient Recruitment of Subjects (e.g., Healthy Volunteers, Patients) InformedConsent Informed Consent Patient->InformedConsent Screening Screening & Inclusion/Exclusion Criteria InformedConsent->Screening Fasting Overnight Fasting Screening->Fasting TestMeal Standardized Meal Preparation (Labeled with both ⁹⁹ᵐTc and ¹³C-Octanoic Acid) Fasting->TestMeal Proceed to Testing MealIngestion Meal Ingestion TestMeal->MealIngestion Scintigraphy Gastric Scintigraphy Imaging (e.g., at 0, 1, 2, 4 hours) MealIngestion->Scintigraphy Simultaneous BreathTest Breath Sample Collection (e.g., every 15-30 minutes for 4 hours) MealIngestion->BreathTest Simultaneous ScintigraphyAnalysis Scintigraphy Data Analysis (Gastric Retention, t½) Scintigraphy->ScintigraphyAnalysis BreathTestAnalysis Breath Test Data Analysis (¹³CO₂ Excretion, t½, GEC) BreathTest->BreathTestAnalysis Correlation Statistical Analysis (Correlation, Agreement, Sensitivity, Specificity) ScintigraphyAnalysis->Correlation BreathTestAnalysis->Correlation Conclusion Conclusion on Validity of Breath Test Correlation->Conclusion

Caption: Experimental workflow for validating the ¹³C-octanoate breath test against scintigraphy.

References

Comparing the metabolic pathways of 13C-octanoate versus 13C-glucose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic pathways of two crucial energy substrates, 13C-octanoate and 13C-glucose. By leveraging stable isotope tracing, researchers can elucidate the distinct metabolic fates of these molecules, offering valuable insights into cellular bioenergetics and disease states. This document outlines their metabolic pathways, presents quantitative data from experimental studies, and provides detailed experimental protocols for their use in metabolic flux analysis.

Introduction to Metabolic Tracing with 13C-Octanoate and 13C-Glucose

Stable isotope-labeled compounds are indispensable tools in metabolic research. By introducing substrates enriched with Carbon-13 (¹³C), scientists can trace the journey of carbon atoms through various metabolic pathways. This technique, known as metabolic flux analysis (MFA), enables the quantification of reaction rates (fluxes), providing a dynamic view of cellular metabolism. ¹³C-glucose is a widely used tracer for studying central carbon metabolism, while ¹³C-octanoate, a medium-chain fatty acid, serves as a key tracer for understanding fatty acid oxidation and its contribution to energy production.

Metabolic Pathways: A Head-to-Head Comparison

The metabolic pathways of glucose and octanoate are fundamentally different, converging at the level of acetyl-CoA before entering the tricarboxylic acid (TCA) cycle.

13C-Glucose Metabolism:

--INVALID-LINK--, a primary energy source for most cells, enters the cytoplasm and undergoes glycolysis to produce pyruvate. Pyruvate is then transported into the mitochondria and converted to acetyl-CoA by the pyruvate dehydrogenase complex. Beyond glycolysis, glucose carbons can also be funneled into the pentose phosphate pathway (PPP) for the synthesis of nucleotides and NADPH, or into the hexosamine biosynthesis pathway.

13C-Octanoate Metabolism:

13C-Octanoate, being a medium-chain fatty acid, is readily taken up by cells and transported into the mitochondrial matrix. Within the mitochondria, it undergoes β-oxidation, a cyclical process that shortens the fatty acid chain by two carbons in each cycle, generating acetyl-CoA. This acetyl-CoA then enters the TCA cycle to produce ATP. In the liver, under conditions of high fatty acid oxidation, acetyl-CoA can also be shunted towards the synthesis of ketone bodies (ketogenesis).

Quantitative Comparison of Metabolic Fates

The contribution of glucose and octanoate to cellular energy metabolism can vary significantly depending on the cell type, physiological state, and availability of other substrates. The following table summarizes key quantitative findings from studies utilizing 13C-labeled glucose and octanoate.

Parameter13C-Glucose13C-OctanoateReference
Primary Metabolic Pathway Glycolysis, Pentose Phosphate Pathwayβ-oxidation, Ketogenesis (in liver)[1][2]
Entry Point into TCA Cycle Pyruvate to Acetyl-CoAβ-oxidation to Acetyl-CoA[1][2]
Contribution to Brain Energy Primary fuel sourceCan contribute ~20% of total brain oxidative energy production[3]
Metabolic Products Pyruvate, Lactate, Alanine, Citrate, Glutamate, GlycineAcetyl-CoA, Ketone bodies (in liver), Citrate, Glutamate[2][4]

Visualizing the Metabolic Pathways

The following diagrams, generated using Graphviz, illustrate the distinct metabolic routes of 13C-glucose and 13C-octanoate.

Glucose_Metabolism cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondrion 13C-Glucose 13C-Glucose G6P G6P 13C-Glucose->G6P Glycolysis F6P F6P G6P->F6P PPP_Intermediates Pentose Phosphate Pathway Intermediates G6P->PPP_Intermediates PPP Pyruvate Pyruvate F6P->Pyruvate Lactate Lactate Pyruvate->Lactate Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito AcetylCoA_glucose Acetyl-CoA Pyruvate_mito->AcetylCoA_glucose PDH TCA_Cycle_glucose TCA Cycle AcetylCoA_glucose->TCA_Cycle_glucose

Metabolic fate of 13C-Glucose.

Octanoate_Metabolism cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondrion 13C-Octanoate_cyto 13C-Octanoate 13C-Octanoate_mito 13C-Octanoate 13C-Octanoate_cyto->13C-Octanoate_mito Beta_Oxidation β-Oxidation 13C-Octanoate_mito->Beta_Oxidation AcetylCoA_octanoate Acetyl-CoA Beta_Oxidation->AcetylCoA_octanoate TCA_Cycle_octanoate TCA Cycle AcetylCoA_octanoate->TCA_Cycle_octanoate Ketone_Bodies Ketone Bodies (Liver) AcetylCoA_octanoate->Ketone_Bodies

Metabolic fate of 13C-Octanoate.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results in metabolic tracing studies. The following provides a general framework for in vivo and in vitro experiments.

In Vivo 13C-Tracer Infusion Protocol

This protocol is adapted for mouse models and can be modified for other organisms.

  • Animal Preparation: Fast mice for 12-16 hours prior to infusion to increase the fractional enrichment of the tracer in plasma.[5] Anesthetize the mice using an appropriate method (e.g., intraperitoneal injection of ketamine/xylazine).[5]

  • Tracer Infusion:

    • 13C-Glucose: Infuse [U-13C6]glucose intravenously as a bolus of 0.6 mg/g body mass over 1 minute, followed by a constant infusion of 0.0138 mg/g body mass per minute for 3-4 hours.[5]

    • 13C-Octanoate: Infuse [2,4,6,8-13C4]octanoate intravenously. The specific infusion rate and duration may vary depending on the experimental goals.

  • Sample Collection: Collect blood samples periodically (e.g., every hour) to monitor plasma enrichment of the tracer.[5] At the end of the infusion period, euthanize the animal and rapidly collect tissues of interest. Immediately freeze-clamp the tissues in liquid nitrogen to quench metabolism.

  • Metabolite Extraction: Homogenize the frozen tissue in 80% methanol.[4] Centrifuge the homogenate to pellet proteins and other cellular debris. Collect the supernatant containing the metabolites.

  • Metabolite Analysis: Analyze the isotopic enrichment in metabolites using mass spectrometry (GC-MS or LC-MS/MS).[4]

In Vitro Cell Culture 13C-Tracer Labeling Protocol
  • Cell Culture: Culture cells to the desired confluency in standard growth medium.

  • Isotope Labeling: Replace the standard medium with a medium containing the 13C-labeled substrate. For example, use glucose-free DMEM supplemented with 10% dialyzed FBS and the desired concentration of [U-13C6]glucose or 13C-octanoate.

  • Incubation: Incubate the cells for a time course determined by the experimental goals (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation.[6]

  • Metabolite Extraction: Aspirate the labeling medium and rapidly wash the cells with ice-cold PBS.[6] Add ice-cold 80% methanol to the cells, scrape, and collect the cell lysate.[6] Centrifuge to pellet cell debris and collect the supernatant.[6]

  • Metabolite Analysis: Analyze the isotopic labeling patterns of the extracted metabolites using GC-MS or LC-MS.[6]

Experimental Workflow

The following diagram illustrates a generalized workflow for 13C metabolic tracing studies.

Experimental_Workflow start Start: Experimental Design tracer_prep 13C Tracer Preparation (Glucose or Octanoate) start->tracer_prep in_vivo In Vivo Model (e.g., Mouse Infusion) tracer_prep->in_vivo in_vitro In Vitro Model (Cell Culture Labeling) tracer_prep->in_vitro sample_collection Sample Collection (Tissue or Cells) in_vivo->sample_collection in_vitro->sample_collection metabolite_extraction Metabolite Extraction sample_collection->metabolite_extraction ms_analysis Mass Spectrometry (GC-MS or LC-MS) metabolite_extraction->ms_analysis data_analysis Data Analysis and Flux Calculation ms_analysis->data_analysis interpretation Biological Interpretation data_analysis->interpretation

Generalized experimental workflow for 13C metabolic tracing.

Conclusion

The comparative analysis of 13C-octanoate and 13C-glucose metabolism provides a powerful framework for understanding cellular bioenergetics. While glucose serves as a ubiquitous energy source feeding into glycolysis and the TCA cycle, octanoate provides a direct route to mitochondrial acetyl-CoA production through β-oxidation, highlighting the metabolic flexibility of cells. The choice of tracer and experimental design is critical for addressing specific research questions in both basic science and drug development. By carefully applying the methodologies outlined in this guide, researchers can gain deeper insights into the metabolic reprogramming that occurs in various physiological and pathological conditions.

References

A Comparative Analysis of 13C-Octanoate and 13C-Palmitate in Fatty Acid Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate tracer is paramount for the accurate assessment of fatty acid metabolism. This guide provides a comprehensive comparison of two commonly used stable isotope tracers: 13C-octanoate, a medium-chain fatty acid (MCFA), and 13C-palmitate, a long-chain fatty acid (LCFA). By examining their distinct metabolic pathways, experimental applications, and quantitative differences in oxidation, this document aims to equip researchers with the necessary information to make informed decisions for their study designs.

The fundamental difference between 13C-octanoate and 13C-palmitate lies in their chemical structures, which dictates their physiological handling and metabolic fate. Octanoate, with its 8-carbon chain, is more rapidly absorbed and oxidized than palmitate, which has a 16-carbon chain. These differences make them suitable for distinct research applications.

Quantitative Comparison of Metabolic Parameters

The metabolic fates of octanoate and palmitate differ significantly, particularly in their rates of oxidation. The following table summarizes key quantitative data from studies comparing the metabolism of these two fatty acids.

Parameter13C-Octanoate (Medium-Chain Fatty Acid)13C-Palmitate (Long-Chain Fatty Acid)Key Findings & References
Oxidation Rate Higher oxidation rate compared to LCFAs.Lower oxidation rate compared to MCFAs.In human skeletal muscle homogenates from sedentary individuals, the oxidation rate of octanoate was measured at 16.1 ± 2.0 nmol CO2/g x h, while palmitate oxidation was 17.8 ± 1.3 nmol CO2/g x h. Although similar in this in-vitro study, in-vivo studies consistently show more rapid and complete oxidation of MCFAs.[1]
Cumulative Oxidation A study comparing various fatty acids showed that medium-chain fatty acids are more rapidly oxidized than long-chain saturated fatty acids.Long-chain saturated fatty acids like palmitate are oxidized more slowly.A study in women showed that after 14 days on a diet rich in medium-chain triglycerides, the cumulative fractional oxidation of long-chain saturated fatty acids (including palmitate) was significantly higher (16.9 ± 2.5%) compared to a diet rich in long-chain triglycerides (9.1 ± 1.2%). This suggests that MCT consumption can enhance the oxidation of LCFAs.[2]
Primary Site of Metabolism Primarily metabolized in the liver after rapid absorption via the portal vein.Metabolized by various tissues, including skeletal muscle, heart, and liver, after incorporation into chylomicrons and transport through the lymphatic system.Octanoate is readily taken up by the liver for β-oxidation. Palmitate is a key energy source for peripheral tissues.
Mitochondrial Entry Carnitine-independent.Carnitine-dependent, requiring the carnitine palmitoyltransferase (CPT) system.This is a key differentiating factor in their metabolism.
Common Applications Gastric emptying breath tests, studies of hepatic mitochondrial function.Studies of whole-body and tissue-specific fatty acid turnover, oxidation, and storage.The rapid metabolism of octanoate makes it a good marker for processes preceding its absorption, like gastric emptying. Palmitate's slower turnover is more representative of systemic lipid metabolism.

Experimental Protocols

The methodologies for using 13C-octanoate and 13C-palmitate as tracers differ based on their metabolic characteristics and the research question.

13C-Octanoate Breath Test for Gastric Emptying

This non-invasive test is widely used to assess the rate at which solids empty from the stomach. The principle is that the emptying of a 13C-octanoate-labeled meal from the stomach is the rate-limiting step for the appearance of 13CO2 in the breath.

Methodology:

  • Patient Preparation: The patient fasts overnight (at least 8-10 hours).

  • Test Meal: A standardized solid meal, typically a scrambled egg, is prepared with a known amount of 13C-octanoic acid (e.g., 100 mg) mixed in.

  • Baseline Breath Sample: Before consuming the meal, a baseline breath sample is collected into a collection bag or tube.

  • Meal Consumption: The patient consumes the entire test meal within a specified timeframe (e.g., 10 minutes).

  • Serial Breath Sampling: Breath samples are collected at regular intervals (e.g., every 15-30 minutes) for a period of 4 to 6 hours.

  • Sample Analysis: The 13CO2/12CO2 ratio in the breath samples is measured using isotope ratio mass spectrometry (IRMS) or non-dispersive infrared spectroscopy (NDIRS).

  • Data Analysis: The rate of 13CO2 exhalation is used to calculate parameters of gastric emptying, such as the gastric half-emptying time (t1/2) and the lag phase (t-lag).

13C-Palmitate Infusion for Fatty Acid Turnover and Oxidation

This method is employed to quantify the systemic and tissue-specific kinetics of a major circulating long-chain fatty acid.

Methodology:

  • Tracer Preparation: [1-13C]palmitate is bound to albumin to create a physiological tracer solution for intravenous infusion.

  • Patient Preparation: The subject typically fasts overnight.

  • Catheter Placement: Intravenous catheters are placed for tracer infusion and blood sampling.

  • Priming Dose (Optional): A priming bolus of NaH13CO3 may be administered to prime the bicarbonate pool and achieve a faster steady state of expired 13CO2.

  • Tracer Infusion: A continuous intravenous infusion of [1-13C]palmitate-albumin complex is administered at a constant rate.

  • Steady-State Sampling: Once a metabolic and isotopic steady state is reached (typically after 60-90 minutes), blood and breath samples are collected at regular intervals.

  • Sample Analysis:

    • Plasma: The enrichment of 13C-palmitate in plasma is determined by gas chromatography-mass spectrometry (GC-MS).

    • Breath: The 13CO2/12CO2 ratio in expired air is measured by IRMS.

  • Data Analysis:

    • Palmitate Turnover: The rate of appearance (Ra) of palmitate is calculated from the dilution of the infused tracer in the plasma.

    • Palmitate Oxidation: The rate of palmitate oxidation is calculated from the rate of 13CO2 exhalation, the plasma 13C-palmitate enrichment, and the whole-body CO2 production rate (measured by indirect calorimetry).

Visualizing the Metabolic Pathways and Experimental Workflow

To further elucidate the differences between 13C-octanoate and 13C-palmitate, the following diagrams illustrate their metabolic pathways and a typical experimental workflow.

Fatty_Acid_Metabolism cluster_ingestion Ingestion & Digestion cluster_absorption Absorption cluster_transport Transport cluster_octanoate 13C-Octanoate cluster_palmitate 13C-Palmitate cluster_metabolism Metabolism cluster_liver Liver cluster_peripheral Peripheral Tissues Ingestion Oral Ingestion of 13C-Labeled Fatty Acid Stomach Stomach Ingestion->Stomach Small_Intestine Small Intestine Stomach->Small_Intestine Portal_Vein Portal Vein Small_Intestine->Portal_Vein Direct Absorption Chylomicrons Chylomicrons Small_Intestine->Chylomicrons Esterification Liver_Metabolism Hepatic β-Oxidation Portal_Vein->Liver_Metabolism Lymphatics Lymphatic System Chylomicrons->Lymphatics Bloodstream Bloodstream Lymphatics->Bloodstream Bloodstream->Liver_Metabolism Peripheral_Metabolism β-Oxidation in Muscle, Heart, etc. Bloodstream->Peripheral_Metabolism Lipoprotein Lipase Acetyl_CoA 13C-Acetyl-CoA Liver_Metabolism->Acetyl_CoA Peripheral_Metabolism->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle CO2_pool Bicarbonate Pool TCA_Cycle->CO2_pool Expired_CO2 Expired 13CO2 CO2_pool->Expired_CO2 Experimental_Workflow cluster_preparation Preparation cluster_administration Tracer Administration cluster_sampling Sample Collection cluster_analysis Sample Analysis cluster_data Data Interpretation Subject_Prep Subject Preparation (Fasting) Oral Oral Administration (13C-Octanoate in meal) Subject_Prep->Oral IV Intravenous Infusion (13C-Palmitate-Albumin) Subject_Prep->IV Tracer_Prep Tracer Preparation Tracer_Prep->Oral Tracer_Prep->IV Breath_Sampling Serial Breath Sampling Oral->Breath_Sampling IV->Breath_Sampling Blood_Sampling Serial Blood Sampling (for Palmitate studies) IV->Blood_Sampling IRMS_NDIRS IRMS or NDIRS (13CO2/12CO2 ratio in breath) Breath_Sampling->IRMS_NDIRS GCMS GC-MS (13C-Palmitate enrichment in plasma) Blood_Sampling->GCMS Gastric_Emptying Gastric Emptying Kinetics IRMS_NDIRS->Gastric_Emptying Fatty_Acid_Kinetics Fatty Acid Turnover and Oxidation Rates IRMS_NDIRS->Fatty_Acid_Kinetics GCMS->Fatty_Acid_Kinetics

References

A Comparative Guide to the Use of Sodium Octanoate C-13 as an Internal Standard for Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative mass spectrometry, the accuracy and reliability of results are paramount. The use of an appropriate internal standard is a critical component in achieving high-quality data by correcting for variability during sample preparation and analysis. This guide provides an objective comparison of Sodium octanoate C-13 with other common alternatives, supported by established principles and experimental data, to inform the selection of the most suitable internal standard for your analytical needs.

The Gold Standard: Stable Isotope-Labeled Internal Standards

Stable isotope-labeled internal standards (SIL-ISs) are the preferred choice in quantitative mass spectrometry. These compounds are chemically identical to the analyte of interest but have one or more atoms replaced with a heavier stable isotope, such as Carbon-13 (¹³C), Deuterium (²H), or Nitrogen-15 (¹⁵N). This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their identical physicochemical properties ensure they behave similarly throughout the analytical process. This co-elution and similar ionization response are key to effectively compensating for matrix effects and other sources of error.[1][2]

Comparison of Internal Standard Performance: Sodium Octanoate C-13 vs. Alternatives

The selection of an internal standard is a critical decision in method development. While ¹³C-labeled standards are often considered the "gold standard," other options such as deuterated and structural analog internal standards are also available. The following table summarizes the key performance characteristics of Sodium octanoate C-13 compared to its deuterated counterpart and a structural analog.

FeatureSodium Octanoate C-13Deuterated Sodium Octanoate (e.g., Sodium Octanoate-d15)Structural Analog (e.g., Sodium Heptanoate)
Chemical & Physical Properties Virtually identical to the analyte.Minor differences in polarity and bond strength.Different chemical and physical properties.
Chromatographic Co-elution Co-elutes perfectly with the analyte.[3]May exhibit a slight retention time shift from the analyte.[4][5]Elutes at a different retention time.
Ionization Efficiency Identical to the analyte.Generally similar, but can sometimes differ slightly.Can differ significantly from the analyte.
Correction for Matrix Effects Excellent. The identical behavior provides the most accurate correction.[2]Good to excellent. Generally provides robust correction.Moderate. Less effective at correcting for analyte-specific matrix effects.[6]
Accuracy & Precision Highest level of accuracy and precision.[4][7]Generally high, but potential for isotope effects can introduce minor inaccuracies.Lower accuracy and precision compared to SIL-ISs.[4][6]
Risk of Isotopic Exchange No risk of exchange.Low risk, but can occur with some deuterated compounds, especially at labile positions.Not applicable.
Commercial Availability & Cost Generally available but can be more expensive than deuterated analogs.[3][8]More commonly available and often less expensive than ¹³C-labeled standards.[3][8]Readily available and typically the least expensive option.

Key Findings from Experimental Data:

  • Studies comparing ¹³C-labeled and deuterated internal standards for the analysis of various compounds, including fatty acids, have consistently shown that ¹³C-labeled standards provide superior performance in terms of accuracy and precision.[2][7]

  • While deuterated standards are generally effective, the potential for chromatographic separation from the analyte and differences in ionization suppression can lead to reduced accuracy.[4][5] One study on essential fatty acids found that while there was little in vivo isotope effect between ²H and ¹³C labels after correction, the endogenous fatty acid pool had a greater suppressive effect on the ¹³C-labeled standards.[9]

  • Structural analogs are the least preferred option for high-accuracy quantitative analysis as their different chemical properties mean they do not fully compensate for analyte-specific variations during sample processing and analysis.[4][6]

Experimental Protocols

The following provides a detailed methodology for the quantification of sodium octanoate in a biological matrix (e.g., plasma) using Sodium octanoate C-13 as an internal standard with LC-MS/MS.

Sample Preparation
  • Thawing and Aliquoting: Thaw frozen plasma samples on ice. Vortex gently to ensure homogeneity. Aliquot 100 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of a known concentration of Sodium octanoate C-13 solution (e.g., 10 µg/mL in methanol) to each plasma sample, calibration standard, and quality control sample.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile to each tube to precipitate proteins.

  • Vortexing and Centrifugation: Vortex the samples vigorously for 1 minute. Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for the separation of fatty acids.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the fatty acids, followed by a wash and re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is typically used for fatty acid analysis.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

    • MRM Transitions:

      • Sodium Octanoate (Analyte): Monitor the transition from the precursor ion (m/z of deprotonated octanoic acid) to a specific product ion.

      • Sodium Octanoate C-13 (Internal Standard): Monitor the corresponding transition for the ¹³C-labeled compound.

    • Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized for maximum signal intensity.

Data Analysis and Quantification
  • Peak Integration: Integrate the peak areas for both the analyte and the internal standard in all samples, calibration standards, and quality controls.

  • Response Ratio Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area for each injection.

  • Calibration Curve Construction: Generate a calibration curve by plotting the response ratio against the known concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.

  • Concentration Determination: Determine the concentration of sodium octanoate in the unknown samples by interpolating their response ratios from the calibration curve.

Visualizations

The following diagrams illustrate key concepts and workflows in quantitative mass spectrometry using an internal standard.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample Spike Spike with Sodium Octanoate C-13 Sample->Spike Extract Protein Precipitation & Extraction Spike->Extract Reconstitute Reconstitution Extract->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection (MRM) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Analyte/IS Ratio Integrate->Ratio Calibrate Calibration Curve Ratio->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Experimental workflow for quantitative analysis using an internal standard.

Signaling_Pathway Analyte Analyte IonSource Ion Source Analyte->IonSource IS Internal Standard (Sodium Octanoate C-13) IS->IonSource Matrix Matrix Components Matrix->IonSource Suppression/ Enhancement Detector MS Detector IonSource->Detector Ratio Analyte/IS Ratio Detector->Ratio Result Accurate Quantification Ratio->Result

Caption: Role of an internal standard in correcting for matrix effects.

References

Cross-Validation of ¹³C-Octanoate Breath Test with Liver Biopsy Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ¹³C-octanoate breath test with the gold-standard liver biopsy for assessing hepatic mitochondrial function. It is designed to offer objective insights, supported by experimental data, to aid in the selection of appropriate methodologies for clinical and preclinical research.

Overview of Methodologies

The assessment of hepatic mitochondrial function is crucial in understanding the pathophysiology of various liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). While liver biopsy with direct measurement of mitochondrial respiration remains the definitive standard, non-invasive methods like the ¹³C-octanoate breath test are gaining prominence due to their safety and ease of use.

  • ¹³C-Octanoate Breath Test: A non-invasive test that measures the activity of mitochondrial β-oxidation. Following the ingestion of ¹³C-labeled octanoate, the rate of ¹³CO₂ exhalation reflects the liver's capacity to metabolize this medium-chain fatty acid.

  • Liver Biopsy with High-Resolution Respirometry: An invasive procedure involving the collection of a small liver tissue sample to directly measure mitochondrial oxygen consumption rates with various substrates, providing a detailed assessment of the electron transport chain and oxidative phosphorylation capacity.

Comparative Data Analysis

The following tables summarize quantitative data from studies comparing the diagnostic performance of the ¹³C-octanoate breath test with liver biopsy findings in distinguishing between simple steatosis (NAFL) and NASH.

Table 1: Diagnostic Accuracy of ¹³C-Octanoate Breath Test for NASH Diagnosis

ParameterValueStudy
AUROC for PDR at 15 min 0.902[1]
AUROC for cPDR at 120 min 0.899[1]
Sensitivity (PDR at 30 min, cutoff >19) 80%[2]
Specificity (PDR at 30 min, cutoff >19) 83%[2]
Positive Predictive Value 85%[2]
Negative Predictive Value 77%[2]

PDR: Percent Dose Recovery; cPDR: cumulative Percent Dose Recovery; AUROC: Area Under the Receiver Operating Characteristic Curve. Data is presented for the differentiation of NASH from simple steatosis.

Table 2: ¹³C-Octanoate Breath Test Results in Different Patient Cohorts

Patient GroupnPDR at 30 min (mean ± SD)cPDR at 120 min (mean ± SD)Study
Simple Steatosis 6417.45 ± 4.228.5 ± 5.1[1][2]
NASH 8222.08 ± 5.832.1 ± 3.6[1][2]
Healthy Volunteers 21--[1]

Data synthesized from studies for illustrative comparison. Note that direct statistical comparison between studies may not be appropriate due to variations in patient populations and methodologies.

Experimental Protocols

¹³C-Octanoate Breath Test Protocol

This protocol is based on methodologies described in clinical studies assessing hepatic mitochondrial function.[1][2]

  • Patient Preparation: Patients are required to fast overnight (at least 8 hours).

  • Baseline Breath Sample: A baseline breath sample is collected into a collection bag or tube before the administration of the substrate.

  • Substrate Administration: The patient ingests a standardized meal, typically a scrambled egg, containing a precise dose of ¹³C-octanoate (e.g., 100 mg).

  • Breath Sample Collection: Breath samples are collected at regular intervals post-ingestion, for instance, at 15, 30, 45, 60, 90, and 120 minutes.

  • Sample Analysis: The ¹³CO₂/¹²CO₂ ratio in the collected breath samples is measured using isotope ratio mass spectrometry (IRMS) or non-dispersive infrared spectroscopy (NDIRS).

  • Data Calculation: The percentage dose recovery (PDR) and cumulative percentage dose recovery (cPDR) of ¹³CO₂ are calculated to determine the rate and extent of octanoate metabolism.

Liver Biopsy and High-Resolution Respirometry Protocol

This protocol outlines the key steps for the direct assessment of mitochondrial function from liver biopsy samples.

  • Liver Biopsy Collection: A percutaneous liver biopsy is performed using a Menghini technique with a 1.4 mm diameter needle to obtain a tissue sample of at least 2 cm in length.[1]

  • Tissue Preparation: The fresh liver tissue is immediately placed in a chilled preservation solution (e.g., BIOPS) and transported to the laboratory on ice. The tissue is then permeabilized to allow for the entry of substrates and inhibitors into the mitochondria without isolating them.

  • High-Resolution Respirometry:

    • A small piece of the permeabilized liver tissue (2-5 mg) is placed in the chamber of a high-resolution respirometer (e.g., Oroboros Oxygraph-2k) containing a specific respiration medium (e.g., MiR05).

    • A substrate-uncoupler-inhibitor titration (SUIT) protocol is followed to assess different aspects of mitochondrial function. This involves the sequential addition of:

      • Substrates for Complex I: (e.g., malate, glutamate, pyruvate) to measure CI-linked respiration.

      • ADP: To stimulate oxidative phosphorylation (State 3 respiration).

      • Substrates for Complex II: (e.g., succinate) to measure CII-linked respiration.

      • Cytochrome c: To test the integrity of the outer mitochondrial membrane.

      • Uncoupler (e.g., FCCP): To measure the maximum capacity of the electron transport system (ETS).

      • Inhibitors: (e.g., rotenone for Complex I, antimycin A for Complex III, and sodium azide for Complex IV) to isolate the activity of specific respiratory complexes.

  • Data Analysis: Oxygen consumption rates are recorded and analyzed to determine various parameters of mitochondrial function, including respiratory control ratio (RCR), P/O ratio, and the activity of individual respiratory chain complexes.

Visualized Pathways and Workflows

Mitochondrial β-Oxidation of ¹³C-Octanoate

The following diagram illustrates the metabolic pathway of ¹³C-octanoate within the liver mitochondria, leading to the production of ¹³CO₂.

Mitochondrial_Beta_Oxidation 13C-Octanoate_blood ¹³C-Octanoate 13C-Octanoate_cyto ¹³C-Octanoate 13C-Octanoate_blood->13C-Octanoate_cyto 13C-Octanoyl-CoA ¹³C-Octanoyl-CoA 13C-Octanoate_cyto->13C-Octanoyl-CoA Activation (ACSM) 13C-Acetyl-CoA ¹³C-Acetyl-CoA 13C-Octanoyl-CoA->13C-Acetyl-CoA β-Oxidation TCA_Cycle TCA Cycle 13C-Acetyl-CoA->TCA_Cycle 13CO2_mito ¹³CO₂ TCA_Cycle->13CO2_mito Decarboxylation 13CO2_exhaled ¹³CO₂ 13CO2_mito->13CO2_exhaled Diffusion & Exhalation

Caption: Metabolism of ¹³C-Octanoate in the Liver.

Experimental Workflow for Cross-Validation

This diagram outlines the logical flow of a study designed to cross-validate the ¹³C-octanoate breath test with liver biopsy data.

Cross_Validation_Workflow Patient_Recruitment Patient Recruitment (Suspected NAFLD) Informed_Consent Informed Consent Patient_Recruitment->Informed_Consent Baseline_Assessment Baseline Assessment (Clinical & Laboratory) Informed_Consent->Baseline_Assessment 13C-OBT ¹³C-Octanoate Breath Test (Non-invasive) Baseline_Assessment->13C-OBT Liver_Biopsy Liver Biopsy (Invasive) Baseline_Assessment->Liver_Biopsy Data_Analysis Data Analysis & Correlation 13C-OBT->Data_Analysis Histopathology Histopathological Analysis (NAFLD Activity Score) Liver_Biopsy->Histopathology HR_Respirometry High-Resolution Respirometry (Mitochondrial Function) Liver_Biopsy->HR_Respirometry Histopathology->Data_Analysis HR_Respirometry->Data_Analysis Results_Interpretation Results Interpretation & Validation Data_Analysis->Results_Interpretation

Caption: Cross-validation study workflow.

Alternative Non-Invasive Methods

While the ¹³C-octanoate breath test is a valuable tool, other non-invasive methods are also available for assessing liver function, each targeting different metabolic pathways:

  • ¹³C-Methacetin Breath Test: Evaluates microsomal function (cytochrome P450 1A2 activity). Studies have shown its utility in differentiating simple steatosis from NASH and in assessing the severity of fibrosis.[2]

  • ¹³C-Ketoisocaproate Breath Test: Assesses mitochondrial branched-chain keto-acid dehydrogenase activity.

  • Magnetic Resonance Elastography (MRE): An imaging technique that measures liver stiffness and is highly accurate for staging liver fibrosis.

  • Transient Elastography (FibroScan): A non-invasive ultrasound-based method to measure liver stiffness as an indicator of fibrosis.

Conclusion

The ¹³C-octanoate breath test presents a promising non-invasive alternative to liver biopsy for the assessment of hepatic mitochondrial β-oxidation.[1] The data indicates a good correlation between breath test results and the histological diagnosis of NASH.[2] However, it is important to note that the breath test provides a measure of the overall hepatic metabolic flux, which can be influenced by factors other than mitochondrial function alone. In contrast, high-resolution respirometry on liver biopsy samples offers a direct and detailed analysis of mitochondrial respiratory chain function.

For researchers and clinicians, the choice between these methods will depend on the specific research question, the need for detailed mechanistic insights, and the clinical context. The ¹³C-octanoate breath test is particularly well-suited for large-scale screening, longitudinal monitoring of disease progression, and evaluating the response to therapeutic interventions, while liver biopsy remains the gold standard for definitive diagnosis and in-depth investigation of mitochondrial pathophysiology.

References

13C-octanoate versus 13C-acetate breath test for measuring gastric emptying of liquids and solids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The assessment of gastric emptying is a critical component in gastroenterological research and the development of prokinetic and antiemetic drugs. While scintigraphy remains the gold standard, 13C-stable isotope breath tests have emerged as non-invasive, radiation-free alternatives. This guide provides a detailed comparison of the two most common substrates used in these tests: 13C-octanoate for solid-phase and 13C-acetate for liquid-phase gastric emptying.

Principle of the Tests

Both tests rely on the principle that the rate-limiting step for the appearance of 13CO2 in the breath is the emptying of the 13C-labeled substrate from the stomach into the duodenum.[1][2] Once in the small intestine, the substrate is rapidly absorbed and metabolized in the liver, releasing 13CO2 which is then exhaled.[2][3]

Performance and Comparison with Scintigraphy

The 13C-octanoate and 13C-acetate breath tests have been validated against scintigraphy, with varying degrees of correlation. The 13C-acetate breath test generally shows a stronger and more consistent correlation with scintigraphy for liquid and semi-solid emptying than the 13C-octanoate test does for solids.[4][5] Some studies have questioned the accuracy of the 13C-octanoate breath test in comparison to scintigraphy, suggesting it may be more suitable for intra-individual comparisons rather than as a direct substitute for the gold standard.[4][6]

Parameter 13C-Octanoate Breath Test (Solids) 13C-Acetate Breath Test (Liquids/Semi-solids) Reference
Primary Application Measurement of solid-phase gastric emptying.Measurement of liquid-phase gastric emptying.[3][5]
Correlation with Scintigraphy (r-value) 0.89 (t1/2), 0.92 (tlag) in initial validation. Some studies report weaker or no significant correlation.0.87 (semi-solids), 0.95 (liquids).[3][4][5]
Key Parameters Measured Gastric half-emptying time (t1/2), lag time (tlag).Gastric half-emptying time (t1/2), time to maximum excretion.[3][5]

Experimental Protocols

Adherence to standardized protocols is crucial for the accuracy and reproducibility of 13C breath tests. The following are generalized protocols based on published literature.

13C-Octanoate Breath Test for Solid Gastric Emptying

Patient Preparation:

  • Overnight fast (at least 10 hours).[3]

  • Abstain from foods with high natural 13C abundance (e.g., corn, pineapple) for 48 hours prior to the test.[3]

  • Withhold medications that may affect gastric motility for 48-72 hours.[3]

Test Meal:

  • A standardized solid meal is used. A common method involves incorporating 100-200 mg of 13C-octanoic acid into a raw egg yolk, which is then cooked (e.g., scrambled or as a muffin).[2][3][7]

  • The meal is typically served with two slices of white bread and 15g of margarine, accompanied by 150 mL of water.[2]

  • The meal should be consumed within 10 minutes.[3]

Breath Sample Collection:

  • A baseline breath sample is collected before the meal (t=0).[3]

  • Breath samples are collected at 15-minute intervals for the first 2-4 hours, and then at 30-minute intervals for the remainder of the study (total duration often 4-6 hours).[2][3][4]

Analysis:

  • The ratio of 13CO2 to 12CO2 in the breath samples is measured using isotope ratio mass spectrometry or infrared spectroscopy.[8][9]

  • Gastric emptying parameters (t1/2, tlag) are calculated from the 13CO2 excretion curve.[3]

13C-Acetate Breath Test for Liquid Gastric Emptying

Patient Preparation:

  • Similar to the 13C-octanoate breath test, an overnight fast is required.[8]

Test Meal:

  • A liquid or semi-solid meal is used. For a liquid meal, 150 mg of sodium 13C-acetate is dissolved in a drink (e.g., water, nutrient drink).[5][10]

  • For a semi-solid meal, the 13C-acetate is mixed into a substance like oatmeal.[5][9]

Breath Sample Collection:

  • A baseline breath sample is collected before consuming the meal.[8]

  • Breath samples are collected at 10-15 minute intervals for a duration of 2-4 hours.[8][10]

Analysis:

  • The 13CO2/12CO2 ratio is determined as in the octanoate test.

  • The half-emptying time (t1/2) and time of maximum 13CO2 exhalation are calculated.[5]

Visualizing the Process

To better understand the experimental workflow and the underlying physiological processes, the following diagrams are provided.

Experimental_Workflow_13C_Octanoate Experimental Workflow for 13C-Octanoate Breath Test cluster_prep Patient Preparation cluster_test Test Administration cluster_collection Sample Collection cluster_analysis Analysis Fasting Overnight Fast (≥10h) Diet Avoid High 13C Foods (48h) Fasting->Diet Meds Withhold Motility-Altering Drugs (48-72h) Diet->Meds Baseline Baseline Breath Sample (t=0) Meds->Baseline Meal Consume 13C-Octanoate Labeled Solid Meal (within 10 min) Baseline->Meal Sampling Collect Breath Samples at Regular Intervals (e.g., every 15-30 min for 4-6h) Meal->Sampling Analysis Measure 13CO2/12CO2 Ratio Sampling->Analysis Calculation Calculate Gastric Emptying Parameters (t1/2, tlag) Analysis->Calculation

Workflow for the 13C-Octanoate Breath Test.

Experimental_Workflow_13C_Acetate Experimental Workflow for 13C-Acetate Breath Test cluster_prep Patient Preparation cluster_test Test Administration cluster_collection Sample Collection cluster_analysis Analysis Fasting Overnight Fast Baseline Baseline Breath Sample (t=0) Fasting->Baseline Meal Consume 13C-Acetate Labeled Liquid/Semi-solid Meal Baseline->Meal Sampling Collect Breath Samples at Regular Intervals (e.g., every 10-15 min for 2-4h) Meal->Sampling Analysis Measure 13CO2/12CO2 Ratio Sampling->Analysis Calculation Calculate Gastric Emptying Parameters (t1/2) Analysis->Calculation

Workflow for the 13C-Acetate Breath Test.

Physiological_Pathway Physiological Pathway of 13C Breath Tests Ingestion Ingestion of 13C-Labeled Meal Stomach Stomach (Gastric Emptying is the Rate-Limiting Step) Ingestion->Stomach Duodenum Duodenum Stomach->Duodenum Absorption Rapid Absorption into Portal Vein Duodenum->Absorption Liver Liver Absorption->Liver Metabolism Metabolism (β-oxidation for Octanoate) Results in 13CO2 Liver->Metabolism Blood Bicarbonate Pool in Blood Metabolism->Blood Lungs Lungs Blood->Lungs Exhalation Exhalation of 13CO2 Lungs->Exhalation

General physiological pathway for 13C breath tests.

Conclusion

Both the 13C-octanoate and 13C-acetate breath tests are valuable tools for assessing gastric emptying. The choice between them depends on whether the solid or liquid phase of gastric emptying is of primary interest. The 13C-acetate breath test for liquids generally demonstrates a higher correlation with scintigraphy. For solid-phase emptying, while the 13C-octanoate breath test is widely used, its correlation with the gold standard can be variable, and it may be most powerful when used for repeated measurements in the same individual. For both tests, strict adherence to standardized protocols is essential for reliable and comparable results.

References

Evaluating the Reproducibility of the 13C-Octanoic Acid Breath Test: A Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

The ¹³C-octanoic acid breath test is a non-invasive method for measuring the rate of solid-phase gastric emptying. Its adoption in clinical research and drug development hinges on its reproducibility and comparability with the established gold standard, scintigraphy. This guide provides an objective comparison of the ¹³C-octanoic acid breath test's performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in their evaluation of this technology.

Performance and Reproducibility

The reproducibility of the ¹³C-octanoic acid breath test has been a key area of investigation, with studies consistently demonstrating its reliability, particularly for intra-individual comparisons. Research indicates that the test is as reproducible as scintigraphy.[1]

One multicenter study involving 69 healthy subjects and 54 patients with dyspeptic or reflux symptoms reported good reproducibility, with an intra-subject coefficient of variation (CVintra) of 15% and an inter-subject coefficient of variation (CVinter) of 24%.[2] Another study focusing on healthy volunteers found a high degree of reproducibility within individuals, with a mean coefficient of variation of 12%.[3] In the pediatric population, a study on preterm infants also concluded that the test is a reliable and reproducible measure of gastric emptying.[4]

While the test demonstrates good reproducibility, its direct correlation with scintigraphy for determining gastric half-emptying time (t1/2) has shown some variability across studies. Some research has found a highly significant positive correlation between the t1/2 values obtained from the ¹³C-octanoic acid breath test and scintigraphy, particularly in diabetic patients.[5] However, other studies in healthy volunteers have reported weak or no significant correlation between the t1/2 measurements of the two tests.[1][3][6] Despite this, the differences in t1/2 measurements between the tests have been shown to be highly reproducible within the same subject.[1] This suggests that while absolute values may differ, the breath test is a reliable tool for tracking changes in gastric emptying within an individual, making it well-suited for pharmacological studies.[2][7]

Data Presentation

For a clear comparison of the quantitative data on the reproducibility and performance of the ¹³C-octanoic acid breath test, the following tables summarize key findings from various studies.

Table 1: Reproducibility Metrics of the ¹³C-Octanoic Acid Breath Test

ParameterValueStudy PopulationReference
Intra-subject Coefficient of Variation (CVintra)15%Healthy Subjects & Patients[2]
Inter-subject Coefficient of Variation (CVinter)24%Healthy Subjects & Patients[2]
Mean Coefficient of Variation (within individuals)12%Healthy Volunteers[3]
Within-subject variability of t(1/2)17%Healthy Subjects[8]

Table 2: Comparison with Scintigraphy

ParameterFindingStudy PopulationReference
Correlation of t1/2Significant but weak (rs = 0.54)Healthy Volunteers[1]
Correlation of t1/2Not significantly correlatedHealthy Volunteers[3]
Correlation of t1/2No correlation (r = 0.26)Patients with Functional Dyspepsia[6]
Correlation of t1/2Highly significant positive correlation (r = 0.8257)Diabetic Patients[5]
Sensitivity67%Healthy Subjects & Patients[2]
Specificity80%Healthy Subjects & Patients[2]

Experimental Protocols

The standardized protocol for the ¹³C-octanoic acid breath test is crucial for ensuring the reproducibility and comparability of results. The following outlines a typical experimental methodology.

Test Meal Preparation and Administration:

A standardized test meal is provided to the subject after an overnight fast of at least 10 hours.[9][10] The most commonly used meal consists of:

  • One scrambled egg with the yolk containing 91 mg of ¹³C-octanoic acid.[9][11]

  • Two slices of white bread.[9]

  • 15 g of margarine.[9]

  • 150 mL of water.[9]

Breath Sample Collection:

Breath samples are collected before the test meal to establish a baseline ¹³CO₂ level.[9] Subsequent samples are collected at regular intervals. A common sampling schedule involves collecting samples every 15 minutes for the first two hours and then every 30 minutes for the following two to four hours, for a total test duration of four to six hours.[1][9] Some studies have suggested that a reduced number of samples (e.g., 11 samples over 6 hours) can still provide sufficient data to accurately characterize the gastric emptying curve.[1]

Sample Analysis:

The collected breath samples are analyzed for ¹³CO₂ enrichment using isotope ratio mass spectrometry or infrared isotope analysis.[4][9] The rate of appearance of ¹³CO₂ in the breath reflects the rate of gastric emptying, as the passage of the ¹³C-octanoic acid from the stomach to the duodenum is the rate-limiting step in its metabolism.[9][11]

Visualizing the Process

To better understand the experimental workflow and the underlying physiological principles of the ¹³C-octanoic acid breath test, the following diagrams are provided.

Experimental_Workflow cluster_pre_test Pre-Test Preparation cluster_test_administration Test Administration cluster_sample_collection Sample Collection cluster_analysis Analysis Overnight Fast Overnight Fast Baseline Breath Sample Baseline Breath Sample Overnight Fast->Baseline Breath Sample Ingestion of Standardized Meal Ingestion of Standardized Meal Baseline Breath Sample->Ingestion of Standardized Meal Serial Breath Samples Serial Breath Samples Ingestion of Standardized Meal->Serial Breath Samples Isotope Ratio Mass Spectrometry Isotope Ratio Mass Spectrometry Serial Breath Samples->Isotope Ratio Mass Spectrometry Data Analysis Data Analysis Isotope Ratio Mass Spectrometry->Data Analysis Physiological_Principle Ingestion of 13C-Octanoic Acid Meal Ingestion of 13C-Octanoic Acid Meal Gastric Emptying (Rate-Limiting Step) Gastric Emptying (Rate-Limiting Step) Ingestion of 13C-Octanoic Acid Meal->Gastric Emptying (Rate-Limiting Step) Absorption in Small Intestine Absorption in Small Intestine Gastric Emptying (Rate-Limiting Step)->Absorption in Small Intestine Metabolism in Liver Metabolism in Liver Absorption in Small Intestine->Metabolism in Liver Exhalation of 13CO2 Exhalation of 13CO2 Metabolism in Liver->Exhalation of 13CO2

References

A comparative study of different mathematical models for interpreting 13C-octanoate breath test data

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers and drug development professionals on selecting the appropriate mathematical model for analyzing gastric emptying data obtained from the 13C-octanoate breath test.

The 13C-octanoate breath test is a non-invasive and safe method for measuring the rate of solid-phase gastric emptying. Its accuracy and utility are highly dependent on the mathematical models used to interpret the resulting 13CO2 excretion data. This guide provides a comparative overview of the predominant mathematical models, their underlying principles, performance data, and the experimental protocols for conducting the test.

Experimental Protocol: The 13C-Octanoate Breath Test

A standardized protocol is crucial for obtaining reliable and comparable results. The following outlines a typical experimental workflow for the 13C-octanoate breath test.

A standardized meal, most commonly an egg yolk-based meal, is labeled with 13C-octanoic acid. The subject consumes the meal, and breath samples are collected at regular intervals to measure the ratio of 13CO2 to 12CO2. This ratio, expressed as the percentage dose recovered (PDR), is then plotted against time to generate an excretion curve.

Key Experimental Steps:
  • Test Meal: A common standard is a light meal consisting of one scrambled egg yolk containing 100 mg of 13C-octanoic acid, two slices of toast with butter, and a glass of water. Muffin-based meals have also been validated.[1]

  • Breath Sampling: Baseline breath samples are collected before the meal. Post-ingestion, samples are typically collected every 15 minutes for the first 4 hours, and can be extended to 6 hours for research purposes.[1]

  • Analysis: The 13CO2/12CO2 ratio in breath samples is analyzed using isotope ratio mass spectrometry (IRMS) or non-dispersive infrared spectroscopy (NDIRS).[1]

experimental_workflow cluster_preparation Preparation cluster_test_administration Test Administration cluster_data_collection Data Collection cluster_analysis Analysis Fasting Overnight Fast Baseline_Sample Collect Baseline Breath Sample Fasting->Baseline_Sample Test_Meal Ingestion of 13C-Octanoate Labeled Meal Baseline_Sample->Test_Meal Breath_Sampling Serial Breath Sample Collection (e.g., every 15 min for 4h) Test_Meal->Breath_Sampling Isotope_Analysis 13CO2/12CO2 Analysis (IRMS or NDIRS) Breath_Sampling->Isotope_Analysis Data_Modeling Mathematical Modeling of 13CO2 Excretion Curve Isotope_Analysis->Data_Modeling GE_Parameters Calculation of Gastric Emptying Parameters Data_Modeling->GE_Parameters

Figure 1: Experimental workflow of the 13C-octanoate breath test.

Comparative Analysis of Mathematical Models

Several mathematical models have been developed to analyze the 13CO2 excretion data. The choice of model can significantly impact the resulting gastric emptying parameters. The following sections compare the most commonly used models.

Ghoos et al. (1993) Non-Linear Regression Model

The foundational model developed by Ghoos and colleagues is based on fitting the cumulative percentage dose recovery (cPDR) of 13CO2 over time to a specific mathematical function.[1] This model is widely used and has been extensively validated against the gold standard, scintigraphy.

The primary equation for the cumulative 13CO2 excretion is: cPDR(t) = m(1 - e-(kt))β

From this curve fitting, key parameters of gastric emptying are derived:

  • t½ (half-emptying time): The time at which 50% of the labeled meal has emptied from the stomach.

  • t_lag (lag phase): The initial period after meal ingestion during which no significant emptying occurs.

  • m: The total cumulative 13CO2 excretion at infinite time.

  • k and β: Curve-fitting parameters.

Generalized Linear Regression (GLR) Model

Developed as a simplification of the Ghoos et al. model, the GLR model requires fewer breath samples for analysis.[1][2] This makes it a more cost-effective and patient-friendly option in a clinical setting. Studies have shown a strong correlation between the parameters derived from the GLR and the non-linear regression models.[2]

Wagner-Nelson Method

Originating from pharmacokinetics, the Wagner-Nelson method offers a different approach to analyzing 13CO2 excretion data.[3][4] Unlike curve-fitting models, it can be used to analyze atypical excretion curves, such as those with a double peak, which can occur due to a quiescent phase of gastric emptying.[3] This method is particularly useful for generating a realistic gastric emptying flow curve.[3]

Physiologically Based Pharmacokinetic (PBPK) Models

PBPK models represent a more mechanistic approach to understanding the entire process, from gastric emptying to the appearance of 13CO2 in the breath.[5] These models incorporate physiological parameters and can provide a more detailed understanding of the factors influencing the breath test results. While more complex, they hold promise for enhancing the interpretation of data in nutritional and pharmacological research.

Bayesian Hierarchical Modeling

This statistical approach can improve the estimation of gastric emptying parameters, especially in cases where the data is sparse or noisy, or when gastric emptying is significantly delayed.[6][7] By incorporating prior knowledge into the analysis, Bayesian modeling can provide more robust and realistic parameter estimates compared to conventional non-linear least squares methods, particularly when conventional methods fail to converge.[6][7]

model_relationships cluster_curve_fitting Curve-Fitting Models cluster_pharmacokinetic Pharmacokinetic Models cluster_statistical Advanced Statistical Models Ghoos Ghoos et al. (NLR) GLR Generalized Linear Regression (GLR) Ghoos->GLR simplification WagnerNelson Wagner-Nelson WagnerNelson->Ghoos alternative for atypical curves PBPK PBPK Models PBPK->Ghoos mechanistic alternative Bayesian Bayesian Hierarchical Bayesian->Ghoos improved parameter estimation

Figure 2: Logical relationships between different mathematical models.

Performance Comparison of Mathematical Models

The performance of these models is often evaluated by comparing their derived gastric emptying parameters with those obtained from scintigraphy.

Mathematical ModelKey ParametersCorrelation with Scintigraphy (t½)AdvantagesLimitations
Ghoos et al. (NLR) t½, t_lagr = 0.89[1]Well-validated, widely used.May not fit atypical curves well.[1]
Generalized Linear Regression (GLR) High correlation with NLR model.[2]Requires fewer breath samples, cost-effective.Less mechanistic than other models.
Wagner-Nelson Gastric emptying flow curveNot directly reported as t½ correlation.Useful for atypical, double-peaked curves.[3]Less commonly used for routine analysis.
PBPK Models Mechanistic parametersVaries by specific model.Provides physiological insights.[5]More complex to implement.
Bayesian Hierarchical t½, t_lagProvides robust estimates when other models fail.[6]Robust in cases of poor data or delayed emptying.[6][7]Requires specialized software (e.g., WinBUGS).[6]

Table 1: Comparison of Mathematical Models for 13C-Octanoate Breath Test Data Analysis

Conclusion

The choice of mathematical model for interpreting 13C-octanoate breath test data depends on the specific research or clinical question. The Ghoos et al. non-linear regression model remains the most widely used and validated method for standard analyses. The GLR model offers a simplified and cost-effective alternative for clinical applications. For atypical excretion curves or in-depth mechanistic studies, the Wagner-Nelson method and PBPK models, respectively, provide valuable alternatives. Bayesian hierarchical modeling is a powerful tool for robust parameter estimation in challenging datasets. Researchers and clinicians should carefully consider the strengths and limitations of each model to ensure accurate and meaningful interpretation of gastric emptying data.

References

Comparing the efficacy of 13C-octanoate and 13C-methacetin breath tests for assessing liver damage

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to 13C-Octanoate and 13C-Methacetin Breath Tests for Assessing Liver Damage

For researchers, scientists, and drug development professionals, the accurate assessment of liver function is paramount. Non-invasive breath tests offer a safe and dynamic alternative to liver biopsy for staging and monitoring liver disease. This guide provides a comprehensive comparison of two such tests: the 13C-octanoate breath test (OBT) and the 13C-methacetin breath test (MBT), focusing on their efficacy in assessing liver damage, with supporting experimental data and detailed protocols.

Principle of the Tests

Both tests utilize a substrate labeled with a stable, non-radioactive isotope of carbon, 13C. The substrate is metabolized by the liver, and the rate of 13CO2 exhalation in the breath reflects a specific metabolic function of the liver.

  • 13C-Octanoate Breath Test (OBT): This test assesses hepatic mitochondrial function, specifically the process of β-oxidation.[1] Octanoate, a medium-chain fatty acid, is absorbed from the gut, transported to the liver, and metabolized in the mitochondria to acetyl-CoA and subsequently 13CO2.[2][3]

  • 13C-Methacetin Breath Test (MBT): This test evaluates the function of the microsomal system in the liver.[4] Methacetin is metabolized by the cytochrome P450 enzyme CYP1A2, a key enzyme in drug metabolism, to acetaminophen and 13CO2.[1][5]

Comparative Efficacy Data

The following table summarizes the diagnostic performance of the 13C-OBT and 13C-MBT in assessing different aspects of liver damage, primarily in the context of non-alcoholic fatty liver disease (NAFLD).

Parameter 13C-Octanoate Breath Test (OBT) 13C-Methacetin Breath Test (MBT) Source
Primary Liver Function Assessed Mitochondrial β-oxidationMicrosomal (Cytochrome P450 1A2) function[1][2]
Diagnosis of NASH vs. Simple Steatosis Superior efficacy. Best parameter: OBT dose at 30 min.Less effective than OBT.[2]
AUROC0.855 (95% CI 0.766–0.943)0.825 (95% CI 0.733–0.927)[2]
Sensitivity80%-[2]
Specificity83%-[2]
Staging of Significant Fibrosis (≥F2) Less effective than MBT.Superior efficacy. Best parameter: MBT cumulative dose at 30 min.[2]
AUROC0.783 (95% CI 0.683–0.883)0.891 (95% CI 0.798–0.984)[2]
Sensitivity-92%[2]
Specificity-90%[2]
Diagnosis of Cirrhosis Correlates with fibrosis stage.High accuracy. Can differentiate healthy controls from cirrhotic patients.[6][7]
Sensitivity for Cirrhosis (all stages)-89%[7]
Specificity for Cirrhosis (all stages)-83%[7]
AUROC for Cirrhosis (all stages)-0.95 (95% CI 0.91–0.99)[7]

Experimental Protocols

Detailed methodologies for conducting the 13C-OBT and 13C-MBT are crucial for reproducible and comparable results.

13C-Octanoate Breath Test (OBT) Protocol

This protocol is primarily for assessing gastric emptying but can be adapted to reflect hepatic mitochondrial function when gastric emptying is not severely impaired.[8]

  • Patient Preparation:

    • Patients should fast for at least 10 hours overnight.[9]

    • A 48-hour exclusion period for certain foods and drugs that may alter gastric emptying is recommended.[9]

    • Record the patient's weight and height to calculate body surface area.[9]

  • Test Meal Preparation:

    • A standardized meal is used, typically consisting of a scrambled egg, two slices of white bread, and 15g of margarine.[10]

    • 91 mg of 13C-octanoic acid is mixed with the egg yolk before cooking.[10]

    • The meal should be consumed within 10 minutes, followed by 150 mL of water.[10][11]

  • Breath Sample Collection:

    • A baseline breath sample is collected before the test meal is consumed (t=0).[10]

    • Breath samples are collected every 15 minutes for the first two hours, and then every 30 minutes for the next two hours, for a total of four hours.[10]

    • Patients should remain seated and avoid eating, smoking, sleeping, or vigorous exercise during the test.[9]

  • Sample Analysis:

    • The ratio of 13CO2 to 12CO2 in the breath samples is analyzed using an infrared isotope analyzer (IRIS) or isotope ratio mass spectrometry (IRMS).[10]

    • The results are often expressed as delta over baseline (DOB), percent dose recovery (PDR), and cumulative percent dose recovery (cPDR).[2]

13C-Methacetin Breath Test (MBT) Protocol
  • Patient Preparation:

    • Patients must fast overnight.[12]

    • Patients should be at rest during the test to avoid variability in CO2 excretion.[12]

  • Substrate Administration:

    • A dose of 75 mg of 13C-methacetin is dissolved in 200 mL of water and ingested by the patient.[12]

    • Alternatively, for some systems like the LiMAx® test, 13C-methacetin is administered intravenously.[5][13]

  • Breath Sample Collection:

    • A baseline breath sample is collected before substrate ingestion.[12]

    • Breath samples are collected at regular intervals, for example, at 10, 15, 20, 30, 40, 50, and 60 minutes after ingestion.[12][14]

    • Continuous monitoring systems like BreathID® use a nasal cannula for real-time analysis.[5]

  • Sample Analysis:

    • The 13CO2/12CO2 ratio is analyzed using non-dispersive isotope-selective infrared spectrometry (NDIRS) or IRMS.[12]

    • Key parameters calculated include the delta over baseline (DOB), the percentage of the cumulative dose recovered (%CD or cPDR), and the time to peak 13CO2 elimination (TTP).[4]

Metabolic and Experimental Workflows

The following diagrams illustrate the metabolic pathways of the substrates and the experimental workflows of the breath tests.

cluster_Gut Gastrointestinal Tract cluster_Liver Liver Hepatocyte cluster_Circulation Systemic Circulation cluster_Lungs Lungs Ingestion Ingestion of 13C-Octanoate Absorption Intestinal Absorption Ingestion->Absorption PortalVein Portal Vein Absorption->PortalVein Mitochondrion Mitochondrion BetaOxidation β-Oxidation Mitochondrion->BetaOxidation AcetylCoA 13C-Acetyl-CoA BetaOxidation->AcetylCoA Krebs Krebs Cycle AcetylCoA->Krebs CO2_liver 13CO2 Krebs->CO2_liver Bloodstream Bloodstream CO2_liver->Bloodstream PortalVein->Mitochondrion Exhalation Exhalation Bloodstream->Exhalation Measurement Breath Measurement Exhalation->Measurement cluster_Gut Gastrointestinal Tract cluster_Liver Liver Hepatocyte cluster_Circulation Systemic Circulation cluster_Lungs Lungs Ingestion Ingestion of 13C-Methacetin Absorption Intestinal Absorption Ingestion->Absorption PortalVein Portal Vein Absorption->PortalVein Microsome Microsome CYP1A2 Cytochrome P450 1A2 Microsome->CYP1A2 Demethylation O-demethylation CYP1A2->Demethylation Acetaminophen Acetaminophen Demethylation->Acetaminophen CO2_liver 13CO2 Demethylation->CO2_liver Bloodstream Bloodstream CO2_liver->Bloodstream PortalVein->Microsome Exhalation Exhalation Bloodstream->Exhalation Measurement Breath Measurement Exhalation->Measurement PatientPrep Patient Preparation (Fasting) Baseline Baseline Breath Sample Collection PatientPrep->Baseline Substrate Substrate Administration (13C-Octanoate or 13C-Methacetin) Baseline->Substrate TimedCollection Timed Breath Sample Collection Substrate->TimedCollection Analysis Sample Analysis (IRMS or NDIRS) TimedCollection->Analysis Results Calculation of Parameters (DOB, cPDR, TTP) Analysis->Results

References

Safety Operating Guide

Essential Safety and Logistical Guidance for Handling Sodium octanoate C-13

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of specialized chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of Sodium octanoate C-13, a stable isotope-labeled compound. The following procedural guidance is designed to be a preferred resource, building trust and providing value beyond the product itself.

Personal Protective Equipment (PPE)

When handling Sodium octanoate C-13, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The recommended PPE is summarized in the table below.

PPE CategoryRecommended EquipmentSpecifications and Remarks
Eye Protection Safety glasses with side shields or goggles, and a face shield.Provides a barrier against dust and splashes.[1][2]
Hand Protection Chemical-resistant gloves.Inspect gloves prior to use.[1][2][3][4]
Body Protection Protective clothing.Choose body protection according to the amount and concentration of the substance at the workplace.[1][2][3]
Respiratory Protection NIOSH/CEN approved respirator.Use when appropriate, especially where dust formation is possible.[1][2] A self-contained breathing apparatus may be necessary for firefighting.[1][2][3]

Hazard Identification and First Aid

Sodium octanoate C-13 is classified as a skin and eye irritant.[1][3][5] In case of exposure, follow the first aid measures outlined below.

Exposure RouteSymptomsFirst Aid Measures
Inhalation May be harmful if inhaled and may cause respiratory tract irritation.[1][2][3]Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1][2][3]
Skin Contact Causes skin irritation.[1] May be harmful if absorbed through the skin.[2][3]Wash off with soap and plenty of water. Consult a physician.[1][2][3]
Eye Contact Causes serious eye irritation.[1]Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][3]
Ingestion May be harmful if swallowed.[1][2][3]Do NOT induce vomiting. Rinse mouth with water. Consult a physician.[1][2][3]

Operational and Disposal Plans

Proper handling, storage, and disposal procedures are critical for maintaining a safe laboratory environment.

Handling and Storage:

ProcedureGuideline
Handling Avoid contact with skin and eyes.[3][6] Avoid the formation of dust and aerosols.[3][6] Provide appropriate exhaust ventilation where dust is formed.[3][6] Wash hands thoroughly after handling.[1]
Storage Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][3][6] Store at room temperature away from light and moisture.[3]

Disposal Plan:

Waste TypeDisposal Method
Unused Product Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[3] Alternatively, dispose of it at a licensed chemical destruction plant.[4] Do not let the product enter drains.[3]
Contaminated Packaging Dispose of as unused product.[3] Containers can be triple-rinsed and offered for recycling or reconditioning.[4]

Experimental Workflow for Handling Sodium octanoate C-13

The following diagram illustrates a standard workflow for handling Sodium octanoate C-13 in a laboratory setting, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Weigh Sodium octanoate C-13 in a ventilated enclosure B->C D Prepare solution or conduct experiment C->D E Decontaminate work surfaces D->E F Segregate waste for disposal E->F G Dispose of waste according to institutional and regulatory guidelines F->G

Standard Laboratory Workflow for Sodium octanoate C-13.

Spill Response Protocol

In the event of a spill, a clear and immediate response is necessary to mitigate any potential hazards.

cluster_spill Spill Response cluster_containment Containment & Cleanup cluster_disposal_spill Disposal Spill Spill Occurs Evacuate Evacuate immediate area if necessary Spill->Evacuate PPE Wear appropriate PPE Evacuate->PPE Contain Cover powder spill to minimize dust PPE->Contain Collect Mechanically collect spilled material into a suitable container for disposal Contain->Collect Clean Clean contaminated surfaces thoroughly Collect->Clean Dispose Dispose of waste as hazardous material Clean->Dispose

Spill Response Protocol for Sodium octanoate C-13.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octanoate-13C sodium
Reactant of Route 2
Octanoate-13C sodium

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。